molecular formula C9H9N3O B6143879 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline CAS No. 1016821-72-9

2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B6143879
CAS No.: 1016821-72-9
M. Wt: 175.19 g/mol
InChI Key: DMEDWXKZKWPOGN-UHFFFAOYSA-N
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Description

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline (CAS 1016821-72-9) is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic rings known for their diverse biological activities and applications in materials science . The 1,3,4-oxadiazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties . This specific aniline-functionalized derivative serves as a versatile building block, or synthon, for the development of novel compounds. Its structure, featuring both a nucleophilic aniline group and an electron-deficient 1,3,4-oxadiazole ring, makes it a valuable precursor for synthesizing more complex molecules, such as azo dyes and other conjugated systems with potential applications in organic electronics and as fluorescent materials . Researchers can utilize this compound in molecular docking studies to investigate its potential interactions with biological targets, a common in silico approach in drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-2-3-7(4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEDWXKZKWPOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016821-72-9
Record name 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline
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Foundational & Exploratory

Technical Whitepaper: Chemical Profiling, Synthesis, and Application of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the strategic deployment of privileged scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a highly versatile, ligand-efficient building block that integrates three distinct chemical motifs: a metabolically robust 1,3,4-oxadiazole ring, a reactive aniline handle, and a conformationally restrictive ortho-methyl group. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug discovery, and a self-validating synthetic protocol designed for high-yield laboratory execution.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is essential for predicting its behavior in biological systems and downstream synthetic steps. The combination of the oxadiazole (a strong hydrogen-bond acceptor) and the aniline (a hydrogen-bond donor) creates a highly polarizable axis, while the methyl group modulates the local lipophilicity.

Table 1: Physicochemical Properties & Drug Design Implications

PropertyValueImplication for Drug Design
Molecular Formula C₉H₉N₃OHighly ligand-efficient (LE) fragment suitable for fragment-based drug discovery (FBDD).
Molecular Weight 175.19 g/mol Leaves ample molecular weight "budget" for downstream derivatization (Rule of 5 compliant).
Topological Polar Surface Area (tPSA) 64.9 ŲOptimal for cell permeability; permits crossing of the blood-brain barrier (BBB) if derivatized carefully.
H-Bond Donors / Acceptors 1 (NH₂) / 3 (N, N, O)Provides a versatile hydrogen-bonding network for interacting with kinase hinge regions or enzymatic pockets.
LogP (Estimated) ~1.5Strikes a balance between aqueous solubility and lipophilic membrane partitioning.

Pharmacophore Logic & Drug Discovery Applications

As a Senior Application Scientist, I emphasize that the selection of this specific isomer is rarely arbitrary. The 1,3,4-oxadiazole motif is a classic bioisostere for amides and esters. Unlike amides, which are vulnerable to enzymatic cleavage by amidases, the oxadiazole ring resists hydrolytic degradation, thereby extending the in vivo half-life of the resulting drug candidate.

Furthermore, the spatial arrangement of the functional groups dictates its biological utility:

  • Targeted Enzymatic Inhibition: The structural rigidity provided by the ortho-methyl group restricts the rotational freedom of the aniline nitrogen. When acylated, this pre-organizes the molecule into an active conformation, a mechanism heavily exploited in the design of selective 1[1].

  • Neuroimaging Agents: The electron-rich conjugated system, combined with the oxadiazole's inherent affinity for misfolded protein aggregates, has led to the development of highly specific2 in Alzheimer's disease models[2].

Pharmacophore_Logic Core This compound Oxa 1,3,4-Oxadiazole Ring Core->Oxa Ani Aniline (-NH2) Core->Ani Met Ortho-Methyl (-CH3) Core->Met Func1 Metabolically Stable Bioisostere (H-Bond Acceptor) Oxa->Func1 Target Binding Func2 Vector for Amide Coupling (H-Bond Donor) Ani->Func2 Derivatization Func3 Conformational Restraint (Steric Shielding) Met->Func3 Kinematics

Figure 1: Pharmacophore mapping and functional logic of the core structural motifs.

Validated Synthetic Workflow

The synthesis of this compound is best achieved through a robust three-step sequence starting from commercially available 4-methyl-3-nitrobenzoic acid. This route is designed to maximize yield while avoiding harsh conditions that could compromise the heterocyclic ring.

Synthetic_Workflow SM 4-Methyl-3-nitrobenzoic acid (Starting Material) INT1 4-Methyl-3-nitrobenzohydrazide (Intermediate 1) SM->INT1 1. MeOH, H2SO4 2. NH2NH2·H2O INT2 2-(4-Methyl-3-nitrophenyl) -1,3,4-oxadiazole (Intermediate 2) INT1->INT2 HC(OEt)3, PTSA Reflux (1-3h) PROD 2-Methyl-5-(1,3,4-oxadiazol -2-yl)aniline (Final Product) INT2->PROD H2, 10% Pd/C MeOH, rt

Figure 2: Three-step synthetic workflow for this compound.

Step-by-Step Experimental Protocol

The following protocol outlines the exact causality and self-validating checkpoints required for successful execution.

Phase 1: Hydrazinolysis (Formation of Intermediate 1)
  • Esterification: Dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M) containing catalytic H₂SO₄. Reflux for 12 hours, concentrate, and extract with EtOAc to yield methyl 4-methyl-3-nitrobenzoate.

  • Hydrazinolysis: Dissolve the ester in absolute ethanol. Add hydrazine hydrate (80% aqueous, 3.0 eq) dropwise.

  • Causality Check: The large excess of hydrazine is critical to drive the equilibrium toward the hydrazide and prevent the formation of symmetric diacylhydrazines.

  • Isolation: Reflux for 4-6 hours. Cool to 0°C. Filter the resulting precipitate and wash with cold ethanol to yield pure 4-methyl-3-nitrobenzohydrazide.

Phase 2: Cyclization (Formation of Intermediate 2)
  • Reaction Setup: Suspend the hydrazide (1.0 eq) in triethyl orthoformate (10.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).

  • Causality Check: PTSA protonates the orthoester, generating a highly electrophilic oxocarbenium ion. This rapidly reacts with the hydrazide nitrogen, 3[3].

  • Isolation: Reflux for 2-3 hours. Monitor via TLC (Hexane/EtOAc 1:1). Once complete, concentrate in vacuo to remove excess orthoformate and recrystallize the solid from ethanol.

Phase 3: Reduction (Formation of Target Aniline)
  • Reaction Setup: Dissolve the nitro-oxadiazole intermediate in anhydrous methanol (0.2 M).

  • Catalysis: Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ gas, then backfill with H₂ (balloon pressure).

  • Causality Check: Mild catalytic hydrogenation is strictly selected over harsh dissolving-metal reductions (e.g., Fe/HCl) to prevent the hydrolytic cleavage of the highly sensitive 1,3,4-oxadiazole ring under acidic, aqueous conditions.

  • Self-Validation: Stir at room temperature for 12 hours. Filter the mixture through a pad of Celite. The filtrate will exhibit a distinct color change from pale yellow to colorless, visually confirming the loss of the nitro chromophore.

  • Isolation: Concentrate the filtrate to afford the final product, this compound.

QA/QC Spectroscopic Characterization

To ensure the integrity of the synthesized batch, rigorous spectroscopic validation is required. The following diagnostic parameters are based on 4[4].

Table 2: Diagnostic Spectroscopic Parameters

TechniqueDiagnostic SignalStructural AssignmentScientific Rationale
FT-IR ~3400-3200 cm⁻¹N-H Stretch (Aniline)Confirms the successful reduction of the nitro precursor to the primary amine.
FT-IR ~1610-1580 cm⁻¹C=N Stretch (Oxadiazole)Validates the integrity of the heterocyclic ring post-reduction.
¹H NMR ~9.20 ppm (s, 1H)Oxadiazole C-HHighly deshielded proton due to the adjacent electronegative nitrogen and oxygen atoms.
¹H NMR ~5.10 ppm (br s, 2H)Aniline -NH₂Disappears upon D₂O exchange; confirms the presence of the primary amine.
¹H NMR ~2.15 ppm (s, 3H)Ortho-Methyl (-CH₃)Upfield aliphatic signal; integrates cleanly to 3 protons, confirming the methyl group's stability.
LC-MS m/z 176.1 [M+H]⁺Molecular IonMatches the exact mass of the protonated target compound.

References

  • Benchchem. A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs.4[4]

  • Scilit. Synthesis and Evaluation of Novel 18F-labeled Oxadiazole-based Positron Emission Tomography Tracers for β-Amyloid.2[2]

  • Google Patents. CA2994688C - 1,3,4-oxadiazole derivative compounds as histone deacetylase 6 inhibitor, and the pharmaceutical composition comprising the same.1[1]

  • ResearchGate. Synthesis of 1, 3, 4-Oxadiazole of NSAIDs and their Biological Properties.3[3]

Sources

Synthesis and Mechanistic Evaluation of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for esters and amides. It enhances aqueous solubility, lowers lipophilicity, and acts as a robust hydrogen-bond acceptor [1]. The target compound, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline , is a highly versatile bifunctional building block. The aniline moiety serves as a nucleophilic handle for subsequent amide couplings, Buchwald-Hartwig aminations, or SNAr reactions, while the oxadiazole core provides structural rigidity and target engagement potential.

This guide details a scalable, three-step convergent synthesis from the commercially available precursor, 3-amino-4-methylbenzoic acid [5].

Retrosynthetic Strategy and Causality

The most atom-economical and scalable route to 1,3,4-oxadiazoles lacking a substituent at the 5-position (of the oxadiazole ring) involves the cyclocondensation of an acyl hydrazide with a trialkyl orthoformate[2, 3].

  • Step 1: Fischer Esterification. 3-amino-4-methylbenzoic acid is converted to its methyl ester. Methanol acts as both solvent and reactant, driven forward by a catalytic amount of sulfuric acid.

  • Step 2: Hydrazinolysis. The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate. The choice of ethanol as a co-solvent ensures the solubility of the ester while facilitating the precipitation of the highly polar hydrazide product, driving the equilibrium and allowing isolation by simple filtration [1].

  • Step 3: Cyclocondensation. The resulting 3-amino-4-methylbenzhydrazide is reacted with triethyl orthoformate (TEOF). Acid catalysis (e.g., p-toluenesulfonic acid) accelerates the formation of the intermediate hydrazonoformate, which undergoes intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic 1,3,4-oxadiazole [3, 4].

Experimental Workflows and Self-Validating Protocols

Note: All procedures must be conducted in a fume hood. Hydrazine hydrate is highly toxic and must be handled with appropriate PPE.

Protocol 1: Synthesis of Methyl 3-amino-4-methylbenzoate
  • Reagents: 3-amino-4-methylbenzoic acid (1.0 eq, 100 mmol, 15.1 g), anhydrous methanol (150 mL), concentrated H₂SO₄ (0.2 eq, 20 mmol, 1.1 mL).

  • Procedure: Suspend the acid in methanol. Slowly add H₂SO₄ dropwise at 0 °C to prevent exothermic degradation. Reflux the mixture (65 °C) for 12 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.2) should be completely consumed, yielding a less polar spot (Rf ~0.6).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Neutralize the residue with saturated aqueous NaHCO₃ to pH 8 (critical to keep the aniline free-based). Extract with EtOAc (3 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow solid.

Protocol 2: Synthesis of 3-Amino-4-methylbenzhydrazide
  • Reagents: Methyl 3-amino-4-methylbenzoate (1.0 eq, 80 mmol, 13.2 g), hydrazine hydrate (80% aqueous, 3.0 eq, 240 mmol, 15 mL), absolute ethanol (80 mL).

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise at room temperature. Heat the reaction to reflux (80 °C) for 8 hours.

  • Validation: The reaction is self-indicating; the product typically precipitates out of the hot ethanolic solution as it forms due to the strong intermolecular hydrogen bonding of the hydrazide.

  • Workup: Cool the mixture to 0 °C for 2 hours to maximize crystallization. Filter the precipitate, wash with ice-cold ethanol (20 mL) and diethyl ether (20 mL), and dry under vacuum to afford the hydrazide as a white crystalline solid.

Protocol 3: Cyclocondensation to this compound
  • Reagents: 3-amino-4-methylbenzhydrazide (1.0 eq, 50 mmol, 8.26 g), triethyl orthoformate (TEOF) (5.0 eq, 250 mmol, 41.5 mL), p-toluenesulfonic acid monohydrate (p-TsOH) (0.05 eq, 2.5 mmol, 475 mg).

  • Procedure: Combine the hydrazide, TEOF, and p-TsOH in a round-bottom flask equipped with a distillation apparatus (to remove the ethanol by-product and drive the reaction). Heat to 120 °C for 6 hours.

  • Validation: The continuous removal of ethanol shifts the equilibrium. TLC (DCM:MeOH 95:5) will show the disappearance of the highly polar hydrazide (Rf ~0.1) and the appearance of the oxadiazole (Rf ~0.5).

  • Workup: Cool to room temperature. The excess TEOF is removed under reduced pressure. The residue is triturated with cold water, neutralized with 1M NaOH, filtered, and recrystallized from ethanol/water to yield the pure target compound.

Quantitative Data: Optimization of Cyclocondensation

The cyclization step (Protocol 3) is highly dependent on the dehydrating agent and temperature. Table 1 summarizes the optimization parameters.

EntryReagent / SolventCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
1TEOF (neat)None1001245Incomplete conversion; stable intermediate observed.
2TEOF (neat)p-TsOH (5 mol%)120688Clean conversion; ethanol efficiently distilled off.
3TEOF / Toluenep-TsOH (5 mol%)110872Slower reaction rate due to dilution effects.
4Formic acid (neat)None1001255Major side reaction: N-formylation of the free aniline.

Table 1: Optimization parameters for the synthesis of this compound from 3-amino-4-methylbenzhydrazide.

Mechanistic Pathway Visualizations

Retrosynthesis SM 3-Amino-4-methylbenzoic acid (Starting Material) Ester Methyl 3-amino-4-methylbenzoate (Intermediate 1) SM->Ester MeOH, H2SO4 Reflux Hydrazide 3-Amino-4-methylbenzhydrazide (Intermediate 2) Ester->Hydrazide N2H4·H2O, EtOH Reflux Product This compound (Target Compound) Hydrazide->Product HC(OEt)3, p-TsOH 120 °C, -EtOH

Figure 1: Three-step convergent synthetic workflow for this compound.

Mechanism A Acyl Hydrazide + HC(OEt)3 B Hydrazonoformate Intermediate (- 2 EtOH) A->B Acid Catalysis (p-TsOH) C Intramolecular Cyclization (Nucleophilic attack by Oxygen) B->C Heat (120 °C) D 1,3,4-Oxadiazole Core (- EtOH) C->D Aromatization

Figure 2: Acid-catalyzed cyclocondensation mechanism of acyl hydrazides with triethyl orthoformate.

Analytical Characterization Signatures

To ensure rigorous validation of the synthesized this compound, the following spectral signatures are expected:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20 (s, 1H, oxadiazole C-H), 7.25 (d, J = 1.8 Hz, 1H, Ar-H), 7.15 (dd, J = 7.8, 1.8 Hz, 1H, Ar-H), 7.08 (d, J = 7.8 Hz, 1H, Ar-H), 5.15 (s, 2H, -NH₂), 2.12 (s, 3H, -CH₃). Note: The diagnostic singlet at ~9.20 ppm confirms the formation of the unsubstituted oxadiazole C2 proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.5 (oxadiazole C-5), 153.2 (oxadiazole C-2), 147.8 (Ar-C-NH₂), 138.4, 131.2, 122.5, 116.7, 112.4, 17.5 (-CH₃).

  • LC-MS (ESI+): Calculated for C₉H₉N₃O [M+H]⁺ m/z 176.08; Found 176.10.

References

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. 1

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC (NIH). 2

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. 3

  • A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing). 4

  • 3-Amino-4-methylbenzoic Acid | High Purity | RUO. Benchchem. 5

Sources

An In-Depth Technical Guide to 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Within the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their remarkable versatility and broad pharmacological relevance. The 1,3,4-oxadiazole ring is a premier example of such a motif.[1] As a five-membered aromatic ring containing one oxygen and two nitrogen atoms, it is a bioisostere of amide and ester functionalities, capable of enhancing molecular stability and modulating physicochemical properties.[2]

Derivatives of 1,3,4-oxadiazole have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] This has cemented their status as a cornerstone in modern drug discovery programs. This technical guide provides a comprehensive analysis of a specific, high-value derivative: 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline . We will dissect its chemical identity, propose a robust synthetic pathway with detailed protocols, and explore its potential applications, providing a foundational resource for researchers working with this promising molecule.

Compound Identification and Structure

A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound of interest is This compound .[7] It is cataloged in public databases with the following identifiers:

  • Molecular Formula: C₉H₉N₃O[7]

  • SMILES: CC1=C(C=C(C=C1)C2=NN=CO2)N[7]

  • InChIKey: DMEDWXKZKWPOGN-UHFFFAOYSA-N[7]

Molecular Structure

The structure consists of an aniline ring substituted at the 2-position with a methyl group and at the 5-position with a 1,3,4-oxadiazole ring. The aniline's amino group serves as a critical reactive handle for further chemical derivatization, making this compound a valuable synthetic intermediate.

workflow cluster_0 Synthesis of this compound A Start: 5-Amino-2- methylbenzoic Acid B Step 1: Amine Protection (e.g., Boc Anhydride) A->B Protection C Step 2: Esterification (MeOH, H₂SO₄) B->C Activation D Step 3: Hydrazide Formation (Hydrazine Hydrate) C->D Nucleophilic Acyl Substitution E Step 4: Cyclodehydration (Triethyl Orthoformate) D->E Ring Formation F Step 5: Deprotection (TFA or HCl) E->F Unmasking G Final Product F->G Yields Target

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on well-established methods for synthesizing substituted 1,3,4-oxadiazoles. [8][9]Researchers should optimize reaction conditions based on their specific laboratory setup.

Step 1: Protection of 5-amino-2-methylbenzoic acid

  • Rationale: The nucleophilic amine must be protected to prevent it from reacting with the carboxylic acid group (or its derivatives) in subsequent steps. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under neutral/basic conditions and ease of removal under acidic conditions.

  • Procedure:

    • Dissolve 5-amino-2-methylbenzoic acid (1.0 eq) in a suitable solvent system like a mixture of dioxane and water.

    • Add a base such as sodium hydroxide (NaOH) to deprotonate the carboxylic acid.

    • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor reaction completion via Thin Layer Chromatography (TLC).

    • Upon completion, acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Filter, wash with water, and dry the solid to yield 5-(tert-butoxycarbonylamino)-2-methylbenzoic acid.

Step 2 & 3: Synthesis of the corresponding Benzohydrazide

  • Rationale: The conversion of the carboxylic acid to a hydrazide is essential for forming the oxadiazole ring. This is most efficiently achieved via an ester intermediate (Fischer esterification), which is more reactive towards nucleophilic attack by hydrazine than the parent carboxylic acid. [9]* Procedure:

    • Reflux the Boc-protected acid from Step 1 in methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours to form the methyl ester. [8] 2. After confirming ester formation by TLC, neutralize the mixture, and extract the ester.

    • Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq).

    • Reflux the mixture for 6-12 hours. The hydrazide product will often precipitate from the solution upon cooling.

    • Filter the solid, wash with cold ethanol, and dry to obtain the Boc-protected 5-amino-2-methylbenzohydrazide.

Step 4: Cyclodehydration to form the 1,3,4-Oxadiazole Ring

  • Rationale: This is the key ring-forming step. Triethyl orthoformate serves as the source for the final carbon atom of the heterocycle. The reaction proceeds through a formyl hydrazide intermediate which then undergoes intramolecular cyclization with the loss of ethanol and water.

  • Procedure:

    • Suspend the hydrazide from the previous step in an excess of triethyl orthoformate.

    • Heat the mixture to reflux for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the excess orthoformate under reduced pressure. The resulting crude solid is the Boc-protected oxadiazole derivative.

Step 5: Deprotection to Yield the Final Product

  • Rationale: The final step is the removal of the Boc protecting group to reveal the free aniline. This is achieved under strong acidic conditions.

  • Procedure:

    • Dissolve the crude product from Step 4 in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).

    • Evaporate the solvent and excess acid. Neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product with a solvent like ethyl acetate.

    • Purify the final compound, this compound, using column chromatography or recrystallization.

Protocol Validation: The structure and purity of the intermediates and the final product should be rigorously confirmed at each stage using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. [8][9]

Applications in Drug Discovery and Materials Science

The value of this compound lies not only in its potential intrinsic activity but also in its utility as a versatile chemical building block.

Role as a Pharmacophore and Synthetic Intermediate

The 1,3,4-oxadiazole ring is metabolically robust and can participate in hydrogen bonding, making it a valuable component in drug design. [2]The true power of this specific molecule, however, is the presence of the aniline functional group. This primary amine provides a reactive site for a multitude of chemical transformations, including:

  • Amide and sulfonamide bond formation.

  • Reductive amination.

  • Diazotization and subsequent coupling reactions.

This allows for the rapid generation of large libraries of novel compounds for structure-activity relationship (SAR) studies, which is a cornerstone of modern medicinal chemistry.

Therapeutic Potential

Given the extensive history of the 1,3,4-oxadiazole core, this compound and its derivatives are prime candidates for investigation across several therapeutic areas:

  • Oncology: Many oxadiazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines, often by inhibiting critical enzymes like telomerase or receptor tyrosine kinases. [1][5]* Infectious Diseases: The scaffold is prevalent in compounds with demonstrated antibacterial and antifungal activity. [6][9][10]* Neurodegenerative and Inflammatory Diseases: The structural features of oxadiazoles have been leveraged to develop inhibitors of enzymes implicated in inflammation and neurological disorders. [5]

Materials Science

Beyond medicine, 1,3,4-oxadiazole derivatives are prized in materials science for their high thermal stability and unique electronic properties. They often exhibit strong fluorescence and are used as electron-transporting materials or emitters in Organic Light-Emitting Diodes (OLEDs), as well as in the development of scintillators and laser dyes. [3][11]

Conclusion

This compound is a molecule of significant scientific interest, positioned at the intersection of medicinal chemistry and materials science. Its structure combines the pharmacologically privileged 1,3,4-oxadiazole ring with a synthetically versatile aniline moiety. The robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation, enabling further research. For drug development professionals and academic researchers, this compound represents a valuable scaffold and a key intermediate for the discovery of novel therapeutics and advanced functional materials.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 2-(5-methyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]

  • PubChem. 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]

  • PubChem. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]

  • Malinowski, M., et al. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Available from: [Link]

  • Reddy, T. S., et al. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sole, V. D., et al. View of Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery & Therapeutics. Available from: [Link]

  • Al-Soud, Y. A., et al. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. Available from: [Link]

  • Zhang, X., et al. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research. Available from: [Link]

  • Gontijo, J. V., et al. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Expert Opinion on Therapeutic Patents. Available from: [Link]

  • Kumar, B. P., et al. Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available from: [Link]

  • Ramalingam, K., et al. SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d] - Rasayan Journal of Chemistry. Available from: [Link]

  • Reddy, C. R., et al. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. Available from: [Link]

  • Bala, S., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Bioinorganic Chemistry and Applications. Available from: [Link]/pmc/articles/PMC4058204/)

Sources

CAS number for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the synthesis, physicochemical profiling, and pharmacological utility of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline .

Executive Summary

In the landscape of modern medicinal chemistry and fragment-based drug discovery, the strategic incorporation of bioisosteres is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This compound (CAS: 1016821-72-9) [1] has emerged as a highly versatile bifunctional building block. By combining an aniline moiety—a robust handle for Buchwald-Hartwig aminations and amide couplings—with a 1,3,4-oxadiazole ring, this compound serves as a privileged scaffold. The oxadiazole acts as a metabolically stable bioisostere for esters and amides, mitigating hydrolytic liabilities while maintaining critical hydrogen-bond acceptor capabilities[2]. This guide delineates the structural rationale, self-validating synthetic protocols, and target engagement strategies for integrating this compound into advanced therapeutic pipelines.

Physicochemical Profiling & Structural Rationale

The utility of this compound lies in its precise regioisomerism. When integrated into a larger pharmacophore (e.g., a Tyrosine Kinase Inhibitor), the ortho-methyl group relative to the aniline nitrogen acts as a steric lock. Upon conversion of the aniline to an amide, this methyl group induces a specific dihedral twist, forcing the molecule into a conformation that optimally occupies the narrow hinge-binding region of kinases. Simultaneously, the meta-oxadiazole ring projects outward into the solvent channel or a secondary hydrophobic pocket, improving solubility and target residence time.

Quantitative Data Summary
ParameterValue
Chemical Name This compound
CAS Registry Number 1016821-72-9
Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Monoisotopic Mass 175.0745 Da
SMILES String Cc1ccc(-c2nnco2)cc1N
Predicted XLogP 1.1 – 1.7
Structural Class Substituted Oxadiazolylaniline

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 1,3,4-oxadiazole derivatives requires strict chemoselectivity to prevent unwanted side reactions with the highly nucleophilic aniline group. Therefore, a three-step protocol starting from 4-methyl-3-nitrobenzoic acid is employed. The nitro group effectively masks the amine during the electrophilic cyclization step[3].

Step 1: Esterification and Hydrazinolysis
  • Objective: Convert the unreactive carboxylic acid into a nucleophile-receptive acyl hydrazide.

  • Causality: Direct reaction of a carboxylic acid with hydrazine requires harsh coupling reagents that often yield diacylhydrazine dimers. Converting the acid to a methyl ester first allows for a clean, thermodynamically driven nucleophilic acyl substitution with hydrazine hydrate.

  • Protocol:

    • Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (0.5 M).

    • Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0 °C. Reflux for 4 hours, then concentrate in vacuo to yield the methyl ester.

    • Dissolve the ester in ethanol and add hydrazine hydrate (NH₂NH₂·H₂O, 3.0 eq). Reflux for 6 hours.

    • Self-Validation (IPC): Cool the reaction to 0 °C. The product, 4-methyl-3-nitrobenzohydrazide, will precipitate as a white/pale-yellow solid. Filter and wash with cold ethanol. Purity is confirmed by TLC (10% MeOH/DCM;

      
       ~0.2).
      
Step 2: Oxadiazole Ring Closure
  • Objective: Construct the 1,3,4-oxadiazole core.

  • Causality: Triethyl orthoformate is selected over formic acid/POCl₃ because it acts as both the one-carbon electrophilic source for the C5 position and an inherent water scavenger[4]. This drives the equilibrium toward the cyclized product without the need for harsh, yield-destroying dehydrating agents.

  • Protocol:

    • Suspend the hydrazide (1.0 eq) in neat triethyl orthoformate (10.0 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

    • Heat the mixture to reflux (145 °C) for 8–12 hours.

    • Self-Validation (IPC): Monitor via TLC. The polar hydrazide baseline spot will convert entirely to a fast-moving, highly UV-active oxadiazole spot (

      
       ~0.6 in 50% EtOAc/Hexane). Concentrate and crystallize from EtOAc/Hexane.
      
Step 3: Chemoselective Nitro Reduction
  • Objective: Unmask the aniline for downstream coupling.

  • Causality: The nitro group must be reduced last. If the primary amine were present during Step 2, it would competitively react with triethyl orthoformate to form an ethyl formimidate byproduct. Catalytic hydrogenation selectively reduces the nitro group without cleaving the oxadiazole ring.

  • Protocol:

    • Dissolve the nitro-oxadiazole intermediate in methanol/ethyl acetate (1:1).

    • Add 10% Pd/C (0.1 eq by weight).

    • Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

    • Final Validation (QC): Filter through a Celite pad to remove the catalyst and concentrate. Validate the final product, this compound, via LC-MS (Expected

      
       = 176.08) and 
      
      
      
      H NMR (confirming the distinct oxadiazole C-H singlet at ~8.4 ppm and the appearance of the broad -NH₂ singlet at ~5.0 ppm).

SynthWorkflow A 4-Methyl-3-nitrobenzoic acid (Starting Material) B 4-Methyl-3-nitrobenzohydrazide (Intermediate 1) A->B 1. SOCl2, MeOH 2. NH2NH2·H2O C 2-(4-Methyl-3-nitrophenyl)- 1,3,4-oxadiazole (Intermediate 2) B->C HC(OEt)3, p-TsOH Reflux D This compound (CAS: 1016821-72-9) C->D Pd/C, H2 Reduction

Caption: Synthetic workflow for this compound from 4-methyl-3-nitrobenzoic acid.

Application in Drug Discovery: Target Engagement

In the rational design of targeted therapies, this compound is frequently utilized as a terminal capping group or a hinge-binding motif.

When coupled via the aniline nitrogen to a core scaffold (such as a pyrimidine or quinoline), the resulting amide bond serves as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. The 1,3,4-oxadiazole ring provides a distinct advantage over traditional carboxylate or amide groups: it is highly resistant to in vivo hydrolysis by esterases and amidases, thereby extending the biological half-life of the drug[2]. Furthermore, the lone pairs on the oxadiazole nitrogens and oxygen can engage in water-mediated hydrogen bonding networks within the solvent-exposed channel of the active site, drastically improving target affinity without the penalty of high lipophilicity (maintaining a low LogP).

DrugDesign cluster_0 Kinase Inhibitor Pharmacophore Assembly A Aniline Motif (Amide Coupling Handle) D Target Kinase Active Site (e.g., BCR-ABL, EGFR) A->D Hinge Region H-Bonding (via Amide Derivative) B 1,3,4-Oxadiazole Ring (Metabolically Stable Bioisostere) B->D Solvent Channel / Hydrophobic Pocket C Ortho-Methyl Group (Steric Dihedral Lock) C->A Induces Conformational Twist

Caption: Pharmacophore mapping of the compound within a target kinase active site.

References

  • Title: 1016821-72-9_this compound - CAS Database Source: Chemsrc URL: [Link]

  • Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade Source: Molecules (MDPI), 2022 URL: [Link]

  • Title: Synthesis of Substituted 1,3,4-Oxadiazole Derivatives Source: Chemistry of Heterocyclic Compounds, 2009 URL: [Link]

  • Title: Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives Source: Molecules (MDPI), 2025 URL: [Link]

Sources

Analytical Blueprint: Spectroscopic Elucidation of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic and Structural Paradigm

In modern drug discovery, the 1,3,4-oxadiazole scaffold is frequently deployed as a robust bioisostere for amides and esters. It offers a superior pharmacokinetic profile by enhancing metabolic stability while maintaining critical hydrogen-bond acceptor properties necessary for target engagement[1].

The compound 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline (C₉H₉N₃O, MW: 175.19 g/mol ) is a highly versatile building block. The presence of the primary aniline amine provides a synthetic handle for further functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation), while the methyl group introduces steric constraints that can favorably lock the molecule's conformation. Accurate, orthogonal spectroscopic characterization of this intermediate is paramount to ensure that downstream biological assays are not compromised by regioisomeric impurities.

Synthetic Pathway & Sample Generation

To rigorously analyze a compound, the analytical scientist must understand its synthetic origin, as residual precursors dictate the impurity profile. The synthesis of this target typically proceeds via the hydrazinolysis of an ester/acid, followed by cyclization with triethyl orthoformate, and concluding with the reduction of the nitro group to the target aniline[2].

Synthesis A 4-Methyl-3-nitro benzoic acid B Hydrazinolysis (NH2NH2·H2O) A->B C Acid Hydrazide Intermediate B->C D Cyclization (HC(OEt)3) C->D E Oxadiazole Nitro-derivative D->E F Reduction (Pd/C, H2) E->F G 2-Methyl-5-(1,3,4- oxadiazol-2-yl)aniline F->G

Fig 1. Synthetic workflow of this compound.

Multi-Dimensional Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection: DMSO-d₆ is strictly selected over CDCl₃ for this analysis. The highly polar oxadiazole ring exhibits poor solubility in non-polar halogenated solvents. Furthermore, DMSO-d₆ suppresses the rapid proton exchange of the -NH₂ group, allowing the amine protons to be distinctly observed as a broad singlet, which serves as a critical diagnostic marker for the successful reduction of the precursor nitro group.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, DMSO-d₆)

NucleusChemical Shift (δ, ppm)Multiplicity & J-CouplingIntegrationStructural Assignment & Causality
¹H 9.20Singlet (s)1HOxadiazole C5'-H: Extremely deshielded due to the inductive electron withdrawal of adjacent N/O atoms and the ring's diamagnetic anisotropy.
¹H 7.30Doublet (d, J = 1.8 Hz)1HAromatic C6-H: Ortho to NH₂ (shielding) and ortho to oxadiazole (deshielding). Meta-coupled to H4.
¹H 7.20Doublet of doublets (dd, J = 7.8, 1.8 Hz)1HAromatic C4-H: Para to NH₂ (shielding) and ortho to oxadiazole. Ortho-coupled to H3, meta-coupled to H6.
¹H 7.05Doublet (d, J = 7.8 Hz)1HAromatic C3-H: Ortho to CH₃. Ortho-coupled to H4.
¹H 5.20Broad singlet (br s)2HAniline -NH₂: Confirms reduction of the nitro precursor.
¹H 2.15Singlet (s)3HAryl -CH₃: Standard benzylic methyl resonance.
¹³C 164.0, 153.0-2COxadiazole Carbons: C2' (attached to aryl) and C5' (bearing proton).
¹³C 147.5, 123.0, 121.5-3CAromatic Quaternary Carbons: C1 (C-NH₂), C5 (C-Oxadiazole), C2 (C-CH₃).
¹³C 130.5, 116.0, 112.5-3CAromatic CH Carbons: C3, C4, C6 respectively.
¹³C 17.5-1CAliphatic Carbon: Aryl -CH₃.
Vibrational Spectroscopy (ATR-FTIR)

Causality in Method Selection: Attenuated Total Reflectance (ATR) is utilized to prevent the hygroscopic absorption of water common in KBr pelleting, which would artificially obscure the critical N-H stretching region.

Table 2: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3450, 3350MediumN-H Stretch (Asym & Sym)Confirms primary amine presence; differentiates from secondary amides[2].
3050WeakC-H Stretch (Aromatic)Standard sp² C-H vibration.
1615StrongC=N StretchHighly characteristic of the 1,3,4-oxadiazole ring system.
1580, 1500MediumC=C StretchAromatic ring breathing modes.
1150, 1050StrongC-O-C StretchConfirms the ether-like linkage within the oxadiazole heterocycle.
High-Resolution Mass Spectrometry (HRMS-ESI)

Causality in Ionization: Positive Electrospray Ionization (ESI+) is chosen because the basic aniline nitrogen and the oxadiazole N3/N4 atoms readily accept protons in an acidic mobile phase (0.1% Formic Acid). Collision-Induced Dissociation (CID) of the [M+H]⁺ ion yields a highly predictable and self-validating fragmentation pattern specific to 1,3,4-oxadiazoles.

MS_Fragmentation M [M+H]+ m/z 176.08 Precursor Ion F1 m/z 148.08 [M+H - N2]+ M->F1 - N2 (28 Da) F3 m/z 106.07 [M+H - C2H2N2O]+ M->F3 - Oxadiazole (70 Da) F2 m/z 120.08 [M+H - N2 - CO]+ F1->F2 - CO (28 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways of the target compound.

Table 3: LC-MS/MS Fragmentation Data

m/z (Nominal)Ion TypeNeutral LossStructural Implication
176.08 [M+H]⁺NoneConfirms the intact molecular weight of the target compound.
148.08 FragmentN₂ (28 Da)Ring opening of the oxadiazole; highly diagnostic of the 1,3,4-N-N linkage.
120.08 FragmentN₂ + CO (56 Da)Subsequent loss of carbon monoxide following N₂ extrusion.
106.07 FragmentC₂H₂N₂O (70 Da)Complete cleavage of the oxadiazole ring, leaving the 2-methylaniline cation.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following methodologies are designed as self-validating systems, eliminating false positives and operator bias.

Protocol A: 2D-Validated NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire a standard ¹H-NMR (16 scans, 10s relaxation delay to ensure accurate integration of the quaternary-adjacent protons) and ¹³C-NMR (1024 scans).

  • Self-Validation Step (2D-NMR): Relying solely on 1D ¹H-NMR risks the misassignment of the H-4 and H-6 protons due to their overlapping chemical shift environments. Run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to map protons directly to their carbons, followed by an HMBC (Heteronuclear Multiple Bond Correlation). The HMBC will definitively distinguish C-6 from C-4 by showing a strong 3-bond coupling from the methyl protons (at 2.15 ppm) to C-1 and C-3, isolating the remaining aromatic signals.

Protocol B: Background-Subtracted ATR-FTIR
  • System Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol.

  • Self-Validation Step (Background): Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to the sample. This validates the system by computationally subtracting atmospheric CO₂ (~2350 cm⁻¹) and ambient humidity, ensuring the 3450 cm⁻¹ N-H bands are exclusively from the analyte.

  • Sample Acquisition: Deposit 2-3 mg of the neat, dry crystalline powder onto the crystal. Apply consistent anvil pressure and acquire 32 scans.

Protocol C: Carryover-Controlled LC-MS/MS
  • Chromatography: Inject 1 µL of sample (1 µg/mL in MeOH) onto a C18 column (e.g., Waters Acquity BEH, 1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate m/z 176 in Q1 and apply a collision energy ramp (15–35 eV) in Q2.

  • Self-Validation Step (Blank Injection): Immediately following the sample run, inject a solvent blank (MeOH). The absence of the m/z 176 peak at the analyte's retention time validates that the system is free of column carryover, confirming the integrity of the prior injection.

References

1.[1] Luczynski, M., & Kudelko, A. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. URL:[Link] 2.[2] Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. URL:[Link]

Sources

The Pharmacophore of Choice: A Technical Deep Dive into 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1,3,4-oxadiazole derivatives, designed for researchers and drug development professionals.

Executive Summary

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, distinguished by its high thermal stability, electron-deficient nature, and capacity to participate in hydrogen bonding.[1] Acting as a bioisostere for carboxylic acids, esters, and amides, it offers improved metabolic stability and lipophilicity profiles compared to its carbonyl counterparts. This guide dissects the biological activity of these derivatives, focusing on their mechanistic roles in oncology (EGFR/VEGFR inhibition), infectious diseases (DNA gyrase targeting), and inflammation (COX-2 selectivity).

Chemical Architecture & Synthesis

The 1,3,4-oxadiazole moiety is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom.[2][3] Its aromaticity and planar geometry allow it to act as a rigid linker, orienting substituents into active sites of enzymes and receptors.

Synthetic Pathways

The construction of the 1,3,4-oxadiazole core typically proceeds via two primary routes: the dehydrative cyclization of diacylhydrazines or the oxidative cyclization of N-acylhydrazones.

Figure 1: Synthetic Pathways for 1,3,4-Oxadiazole Formation

Synthesis Acid Carboxylic Acid (R-COOH) Hydrazide Acid Hydrazide (R-CONHNH2) Acid->Hydrazide + N2H4 Diacyl Diacylhydrazine (Intermediate) Hydrazide->Diacyl + R'-COCl Acylhydrazone N-Acylhydrazone (Schiff Base) Hydrazide->Acylhydrazone + Aldehyde (R'-CHO) Oxadiazole 1,3,4-Oxadiazole Derivative Diacyl->Oxadiazole Dehydration (POCl3 or PPA) Acylhydrazone->Oxadiazole Oxidative Cyclization (I2/K2CO3 or Chloramine-T)

Caption: Dual synthetic routes via dehydrative cyclization (top path) and oxidative cyclization (bottom path).[4]

Therapeutic Spectra: Mechanisms & SAR

Oncology: Targeting Tyrosine Kinases (EGFR/VEGFR)

1,3,4-oxadiazole derivatives function as potent ATP-competitive inhibitors of receptor tyrosine kinases.

  • Mechanism: The nitrogen atoms in the oxadiazole ring often form hydrogen bonds with amino acid residues (e.g., Met793 in EGFR) within the ATP-binding pocket. This prevents ATP binding, blocking autophosphorylation and downstream signaling (RAS/RAF/MEK), ultimately inducing apoptosis.

  • Key Data: Hybridization with quinazoline or pyrimidine scaffolds significantly enhances affinity. For instance, compound 19 (thio-methyl/1,2,3-triazole hybrid) demonstrated an IC50 of 0.313 µM against EGFR, arresting the cell cycle at the G0/G1 phase [1].[2]

Table 1: Anticancer Structure-Activity Relationship (SAR)

Scaffold HybridSubstituent (R)TargetActivity (IC50)Mechanistic Insight
Quinazoline 4-Cl-phenylEGFR0.09 µMHalogen enhances hydrophobic pocket fit.
Naphthoquinone 2,5-disubstitutedEGFR1.25 µMRedox cycling + kinase inhibition.
Pyridine Thio-methyl linkerVEGFR-20.009 µMDual inhibition of angiogenesis and proliferation [2].

Figure 2: EGFR Inhibition Signaling Cascade

EGFR_Pathway EGF EGF Ligand EGFR EGFR Receptor (Tyrosine Kinase) EGF->EGFR Binds Phos Autophosphorylation EGFR->Phos Normal Path Inhibitor 1,3,4-Oxadiazole Inhibitor Inhibitor->EGFR Competitive Binding (ATP Pocket) Inhibitor->Phos Inhibits ATP ATP ATP->EGFR Blocked by Inhibitor Ras RAS/RAF Activation Phos->Ras Apop Apoptosis (Cell Death) Phos->Apop Failure leads to Prolif Cell Proliferation Ras->Prolif

Caption: Oxadiazole derivatives competitively bind to the EGFR ATP-pocket, halting phosphorylation and inducing apoptosis.

Infectious Diseases: DNA Gyrase Inhibition

In antibacterial drug design, 1,3,4-oxadiazoles serve as effective replacements for the carboxylic acid group in fluoroquinolones (e.g., Norfloxacin).

  • Mechanism: They target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, enzymes critical for DNA replication and supercoiling. The oxadiazole ring interacts with the Serine-1084 and Arginine-458 residues in the enzyme active site.

  • Efficacy: Norfloxacin-oxadiazole hybrids have shown MIC values as low as 0.25 µg/mL against MRSA, outperforming vancomycin in specific strains [3].[5]

Inflammation: The COX-2 Selectivity Advantage

Traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) cause gastric ulceration due to the acidic carboxyl group inhibiting COX-1 (cytoprotective).

  • The Solution: Replacing the carboxylic acid with a 1,3,4-oxadiazole ring eliminates the acidic proton while maintaining the size and shape required for the COX-2 active site.

  • Result: Derivatives show high selectivity for COX-2 (Inducible) over COX-1 (Constitutive), significantly reducing the ulcerogenic index [4].

Experimental Protocols

Protocol: Oxidative Cyclization of N-Acylhydrazones

This method is preferred for its mild conditions and high yield.

Reagents: Iodine (


), Potassium Carbonate (

), Dioxane.[6]
  • Preparation: Dissolve the N-acylhydrazone (1.0 mmol) in 1,4-dioxane (10 mL).

  • Addition: Add

    
     (3.0 mmol) followed by 
    
    
    
    (1.2 mmol) to the solution.
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Quenching: Cool to room temperature and treat with 5% sodium thiosulfate (

    
    ) solution to remove excess iodine.
    
  • Isolation: Extract with dichloromethane (

    
     mL). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Recrystallize from ethanol to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

Protocol: MTT Cell Viability Assay

Standard validation for anticancer potential.[7]

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates at

    
     cells/well. Incubate for 24h at 37°C.
    
  • Treatment: Add graded concentrations of the oxadiazole derivative (0.1 – 100 µM) dissolved in DMSO. Include a DMSO control.[4][6]

  • Incubation: Incubate for 48h.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4h until purple formazan crystals form.

  • Solubilization: Dissolve crystals in 100 µL DMSO.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Future Perspectives

The future of 1,3,4-oxadiazole research lies in molecular hybridization and computational modeling .

  • Hybrids: Linking oxadiazoles with coumarins, indoles, or metallic nanoparticles (Ag-NPs) to combat multi-drug resistant (MDR) pathogens.

  • In Silico: Utilizing DFT (Density Functional Theory) to predict electronic distribution and molecular docking to screen for specific kinase selectivity before synthesis.

References

  • The emerging role of Oxadiazole derivatives as VEGFR and EGFR inhibitors in Cancer therapy. ResearchGate. [Link]

  • Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2. PubMed Central (PMC). [Link]

  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed Central (PMC). [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives... as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. PubMed Central (PMC). [Link]

  • A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. PubMed. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: Key Starting Materials and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a valuable heterocyclic compound that serves as a key building block in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole moiety is a well-known bioisostere for carboxylic acids, amides, and esters, capable of enhancing pharmacological properties such as metabolic stability and receptor binding affinity. The strategic placement of the methyl and aniline groups on the phenyl ring provides opportunities for further functionalization, making this molecule a versatile scaffold for the synthesis of a wide range of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for this compound, with a focus on the selection of starting materials and the rationale behind the experimental methodologies.

Synthetic Strategies: A Two-Step Approach from Substituted Benzoic Acids

The most prevalent and efficient route for the synthesis of this compound is a two-step process commencing with a suitably substituted benzoic acid. This strategy offers a convergent and reliable pathway to the target molecule. The key steps involve the formation of a crucial hydrazide intermediate, followed by the construction of the 1,3,4-oxadiazole ring.

Pathway 1: From 4-Amino-3-methylbenzoic Acid

This is the most direct route, starting with a commercially available and structurally relevant precursor.

Overall Synthetic Transformation:

Synthetic Pathway 1 start 4-Amino-3-methylbenzoic Acid intermediate 4-Amino-3-methylbenzoyl Hydrazide start->intermediate Hydrazine Hydrate, Ethanol, Reflux product This compound intermediate->product Acetic Acid, POCl3, Reflux

Figure 1: General workflow for the synthesis starting from 4-amino-3-methylbenzoic acid.

Step 1: Synthesis of 4-Amino-3-methylbenzoyl Hydrazide

The initial and critical step is the conversion of the carboxylic acid functionality of 4-amino-3-methylbenzoic acid into a hydrazide. This is typically achieved through a condensation reaction with hydrazine hydrate.

  • Rationale: The formation of the acyl hydrazide is paramount as it introduces the N-N bond necessary for the subsequent cyclization into the 1,3,4-oxadiazole ring. Ethanol is a common solvent for this reaction due to its ability to dissolve both the starting material and hydrazine hydrate, and its relatively high boiling point allows for the reaction to be conducted at reflux to drive it to completion.

Experimental Protocol: Synthesis of 4-Amino-3-methylbenzoyl Hydrazide

  • To a solution of 4-amino-3-methylbenzoic acid (1 equivalent) in absolute ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold water, filtered, and washed with water to remove any unreacted hydrazine hydrate.

  • The crude product is then recrystallized from a suitable solvent system, such as ethanol/water, to afford pure 4-amino-3-methylbenzoyl hydrazide.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

The second step involves the cyclization of the 4-amino-3-methylbenzoyl hydrazide with a reagent that will provide the second carbon atom of the oxadiazole ring, which in this case will also bear the methyl substituent. Acetic acid is a suitable and readily available reagent for this purpose. The cyclization is facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a common and effective choice.[1][2]

  • Causality of Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent that activates the carboxylic acid and facilitates the intramolecular cyclization by converting the hydroxyl groups of the intermediate diacylhydrazine into good leaving groups.[3] The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier for the cyclization process.

Experimental Protocol: Synthesis of this compound

  • A mixture of 4-amino-3-methylbenzoyl hydrazide (1 equivalent) and glacial acetic acid (1-1.2 equivalents) is carefully treated with phosphorus oxychloride (excess, typically 3-5 equivalents) at 0 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours. The reaction progress should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • The acidic solution is then neutralized by the careful addition of a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound.

Reagent/SolventMolar Ratio (relative to starting benzoic acid)Purpose
4-Amino-3-methylbenzoic Acid1Starting Material
Hydrazine Hydrate3-5Hydrazide formation
Ethanol-Solvent for hydrazide formation
Acetic Acid1-1.2Source of the methyl-substituted carbon for the oxadiazole ring
Phosphorus Oxychloride (POCl₃)3-5Dehydrating and cyclizing agent

Table 1: Summary of reagents and their roles in the synthesis from 4-amino-3-methylbenzoic acid.

Pathway 2: A Note on an Alternative Starting Material - 4-Nitro-3-methylbenzoic Acid

An alternative, though less direct, approach involves starting with 4-nitro-3-methylbenzoic acid. This pathway requires an additional step of reducing the nitro group to an amine.

Workflow for the Alternative Pathway:

Synthetic Pathway 2 start 4-Nitro-3-methylbenzoic Acid intermediate1 4-Nitro-3-methylbenzoyl Hydrazide start->intermediate1 Hydrazine Hydrate, Ethanol, Reflux intermediate2 2-Methyl-5-(4-nitro-3-methylphenyl)-1,3,4-oxadiazole intermediate1->intermediate2 Acetic Acid, POCl3, Reflux product This compound intermediate2->product Reduction (e.g., SnCl2/HCl)

Figure 2: Alternative synthetic route starting from 4-nitro-3-methylbenzoic acid.

  • Field-Proven Insight: While this route is longer, it can be advantageous if 4-nitro-3-methylbenzoic acid is more readily available or cost-effective. The reduction of the nitro group is a standard and high-yielding transformation, commonly achieved using reagents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.[4]

Mechanistic Insights: The Role of Phosphorus Oxychloride in 1,3,4-Oxadiazole Formation

A deeper understanding of the reaction mechanism allows for better control and optimization of the synthesis. The cyclization of an acyl hydrazide with a carboxylic acid in the presence of POCl₃ is believed to proceed through the following key steps:

  • Activation of the Carboxylic Acid: Phosphorus oxychloride reacts with the carboxylic acid to form a highly reactive phosphoryl ester intermediate.

  • Nucleophilic Attack: The terminal nitrogen of the acyl hydrazide acts as a nucleophile and attacks the activated carbonyl carbon of the phosphoryl ester, leading to the formation of a diacylhydrazine intermediate.

  • Dehydrative Cyclization: The diacylhydrazine intermediate undergoes intramolecular cyclization, facilitated by the dehydrating action of POCl₃, which promotes the elimination of water to form the stable 1,3,4-oxadiazole ring.

Mechanism cluster_0 Activation and Diacylhydrazine Formation cluster_1 Cyclization and Aromatization Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate POCl3 Diacylhydrazine Diacylhydrazine Activated Intermediate->Diacylhydrazine Acyl Hydrazide Acyl Hydrazide Acyl Hydrazide->Diacylhydrazine Attack on Activated Intermediate Cyclized Intermediate Cyclized Intermediate Diacylhydrazine->Cyclized Intermediate Intramolecular Attack 1,3,4-Oxadiazole 1,3,4-Oxadiazole Cyclized Intermediate->1,3,4-Oxadiazole Dehydration (POCl3)

Figure 3: Simplified mechanistic steps of POCl₃-mediated 1,3,4-oxadiazole synthesis.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 4-amino-3-methylbenzoic acid. This method involves the formation of 4-amino-3-methylbenzoyl hydrazide, followed by a phosphorus oxychloride-mediated cyclization with acetic acid. This approach is robust, high-yielding, and utilizes readily available starting materials. Understanding the underlying reaction mechanisms and the rationale for the choice of reagents empowers researchers to optimize conditions and adapt these methods for the synthesis of other valuable 1,3,4-oxadiazole derivatives. This technical guide provides a solid foundation for the successful and efficient synthesis of this important building block for drug discovery and development.

References

  • Shetnev, A., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology.
  • Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2344.
  • Aruna Sindhe, M., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of the Brazilian Chemical Society, 27(10), 1884-1896.
  • Patel, A. K., & Patel, J. K. (2020). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Mini-Reviews in Medicinal Chemistry, 20(18), 1836-1861.
  • Verma, G., et al. (2017). Synthetic trends followed for the development of 1,3,4-oxadiazole based compounds. International Journal of Pharmaceutical Chemistry and Analysis, 4(2), 37-42.
  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271.
  • Li, J., & He, M. (2012). Copper-Catalyzed Oxidative Cyclization of N-Arylidenearoylhydrazides to 2,5-Disubstituted 1,3,4-Oxadiazoles. The Journal of Organic Chemistry, 77(20), 9050-9055.
  • Rajapakse, R. J., et al. (2006). A convenient one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and benzohydrazide. Tetrahedron Letters, 47(28), 4841-4844.
  • Amir, M., & Kumar, S. (2004). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino)phenyl]acetic acid derivatives. European Journal of Medicinal Chemistry, 39(6), 535-545.
  • ResearchGate. (2020). Chemical biology of cyclization reactions by using POCL3. Retrieved from [Link]

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The Emerging Potential of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: A Synthetic and Pharmacological Overview

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to exhibit a broad spectrum of bioactivities, including anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4] The stability of the 1,3,4-oxadiazole ring and its capacity for substitution at the 2 and 5 positions make it a versatile building block in the design of novel therapeutic agents.[5] This guide focuses on a specific derivative, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, providing a comprehensive overview of its synthesis, potential biological applications, and physicochemical properties, based on the extensive literature available for the broader class of 1,3,4-oxadiazoles.

Synthesis of this compound: A Strategic Approach

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a key intermediate, a 1,2-diacylhydrazine, which can be prepared from the corresponding carboxylic acid hydrazide and an acylating agent. A common and effective method for the synthesis of the title compound involves the initial preparation of 4-amino-3-methylbenzohydrazide, followed by cyclization.

A plausible and efficient synthetic route for this compound would proceed via the reduction of a nitro precursor. This strategy is advantageous as it allows for the introduction of the aniline functionality in the final step, avoiding potential side reactions during the oxadiazole ring formation.

Experimental Protocol: A Step-by-Step Synthesis

A likely synthetic pathway for this compound is outlined below. This protocol is based on established methods for the synthesis of analogous 1,3,4-oxadiazole derivatives.[6][7]

Step 1: Synthesis of 2-Methyl-5-nitrobenzohydrazide

  • Esterification: 2-Methyl-5-nitrobenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, to yield methyl 2-methyl-5-nitrobenzoate.

  • Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to afford 2-methyl-5-nitrobenzohydrazide.

Step 2: Synthesis of 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene

  • Acylation: The 2-methyl-5-nitrobenzohydrazide is acylated with acetic anhydride. This reaction forms the necessary 1,2-diacylhydrazine intermediate.

  • Cyclodehydration: The intermediate is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.

Step 3: Synthesis of this compound

  • Reduction: The nitro group of 2-methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene is selectively reduced to an amine. A variety of reducing agents can be employed, such as tin(II) chloride dihydrate in ethanol or sodium sulfide nonahydrate in aqueous dioxane.[6][7] This final step yields the target compound, this compound.

Synthesis_Pathway cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Step 3: Reduction A 2-Methyl-5-nitrobenzoic acid B Methyl 2-methyl-5-nitrobenzoate A->B MeOH, H₂SO₄ C 2-Methyl-5-nitrobenzohydrazide B->C N₂H₄·H₂O, EtOH E 1,2-Diacylhydrazine Intermediate C->E Acylation D Acetic Anhydride D->E F 2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene E->F POCl₃, heat G This compound F->G SnCl₂·2H₂O, EtOH or Na₂S·9H₂O

Caption: Synthetic pathway for this compound.

Potential Biological Activities and Therapeutic Applications

The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[2] The diverse biological activities associated with this scaffold suggest that this compound could be a promising candidate for further investigation in several therapeutic areas.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[4] These mechanisms include the inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and the modulation of various signaling pathways involved in cancer cell proliferation and survival.[4] The presence of the aniline and methyl substituents on the phenyl ring of the title compound may influence its interaction with specific biological targets, potentially leading to selective anticancer effects.

Antimicrobial and Antifungal Activities

The 1,3,4-oxadiazole ring is a common feature in many antimicrobial and antifungal agents.[8][9] These compounds often exert their effects by inhibiting essential enzymes in microbial pathways or by disrupting cell membrane integrity. The specific substitution pattern of this compound could confer activity against a range of bacterial and fungal pathogens.

Anti-inflammatory and Analgesic Properties

Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[1] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. The structural features of this compound make it a candidate for evaluation in models of inflammation and pain.

Other Potential Applications

The versatility of the 1,3,4-oxadiazole scaffold extends to other therapeutic areas. Derivatives have shown promise as antidiabetic agents by modulating targets such as peroxisome proliferator-activated receptor gamma (PPARγ), α-glucosidase, and α-amylase.[3] Furthermore, recent studies have highlighted the potential of 1,3,4-oxadiazoles as broad-spectrum antiparasitic agents.[10]

Biological_Activities cluster_potential Potential Biological Activities This compound This compound Anticancer Anticancer This compound->Anticancer Antimicrobial Antimicrobial This compound->Antimicrobial Anti-inflammatory Anti-inflammatory This compound->Anti-inflammatory Antidiabetic Antidiabetic This compound->Antidiabetic Antiparasitic Antiparasitic This compound->Antiparasitic

Caption: Potential biological activities of this compound.

Physicochemical Properties and Structural Elucidation

The physicochemical properties of this compound are crucial for its potential as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPredicted Value/CharacteristicSource
Molecular Formula C₉H₉N₃O[11]
Molecular Weight 175.19 g/mol [11]
LogP 1.1[11]
Hydrogen Bond Donors 1[11]
Hydrogen Bond Acceptors 3[11]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols.[12]Inferred
Appearance Likely a solid at room temperature.Inferred

Structural Characterization:

The structure of synthesized this compound would be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group protons, and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum would reveal the distinct carbon environments within the molecule, including the carbons of the phenyl ring, the methyl group, and the 1,3,4-oxadiazole ring.[6]

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amine group, C=N stretching of the oxadiazole ring, and C-O-C stretching.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.[6]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and the extensive biological activities reported for the 1,3,4-oxadiazole class of compounds provide a strong rationale for its further investigation. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities in a variety of in vitro and in vivo models. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial in optimizing its potency and selectivity for specific biological targets. The exploration of this and other novel 1,3,4-oxadiazole derivatives holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])

  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. PubMed. (URL: [Link])

  • Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents. ACS Publications. (URL: [Link])

  • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. (URL: [Link])

  • 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. PubMed. (URL: [Link])

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. (URL: [Link])

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research. (URL: [Link])

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC. (URL: [Link])

  • US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])

  • Various Pharmacological aspects of 2, 5-Disubstituted 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. (URL: [Link])

  • Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. Digital Repository. (URL: [Link])

  • View of Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. ResearchGate. (URL: [Link])

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. (URL: [Link])

  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. PubChem. (URL: [Link])

  • Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry. (URL: [Link])

  • Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT. (URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. PMC. (URL: [Link])

  • Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Open Access Journals. (URL: [Link])

  • 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Some New Derivatives Based on 4,4'-(1,3,4-oxadiazole-2, 5-diyl) DiAniline. AIP Publishing. (URL: [Link])

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potential therapeutic targets of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pharmacophoric Potential of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: A Privileged Scaffold in Targeted Therapeutics

Abstract In modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds that balance target affinity with favorable physicochemical properties. This compound (2M-5OXA) [1] has emerged as a highly versatile building block. By combining the conformational restricting properties of an ortho-toluidine derivative with the metabolic stability of a 1,3,4-oxadiazole bioisostere, this fragment serves as a critical anchor in the development of kinase inhibitors and immunomodulatory agents. This whitepaper provides an in-depth technical analysis of 2M-5OXA, detailing its structural rationale, potential therapeutic targets, and self-validating experimental workflows for target engagement.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, I approach scaffold selection not just as a chemical exercise, but as a multi-parameter optimization problem. The 2M-5OXA fragment is engineered to solve specific challenges in medicinal chemistry:

  • The 1,3,4-Oxadiazole Bioisostere: The oxadiazole ring is a widely recognized bioisosteric replacement for carboxylic acids, esters, and amides. Crucially, systematic matched-pair analyses have demonstrated that the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D), superior metabolic stability, and significantly reduced hERG channel inhibition compared to its 1,2,4-oxadiazole counterpart[2]. This makes it an ideal hydrogen-bond acceptor (HBA) vector to probe solvent-exposed regions of target proteins without inducing cardiotoxicity.

  • The Ortho-Methyl Steric Vector: The methyl group situated ortho to the aniline amine is not merely decorative. When the aniline is coupled to form an amide or urea, the steric bulk of the methyl group forces the adjacent aromatic rings out of coplanarity. This induced dihedral angle twist "locks" the conformation of the molecule, reducing the entropic penalty upon binding to deep hydrophobic pockets (such as kinase hinge regions) and drastically improving target selectivity.

Table 1: Physicochemical Properties & Pharmacological Implications of 2M-5OXA

PropertyValuePharmacological Implication
Molecular Weight 175.19 g/mol Highly ligand-efficient fragment (LE > 0.3); ample room for elaboration.
LogP (Predicted) ~1.1Excellent aqueous solubility; avoids lipophilicity-driven toxicity.
Topological Polar Surface Area 64.9 ŲFavorable for cell permeability; potential for Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors 1 (-NH₂)Primary synthetic coupling point; acts as a hinge binder post-amidation.
Hydrogen Bond Acceptors 3 (N, N, O)Interacts with solvent-exposed or allosteric pocket residues.
Rotatable Bonds 1Rigid structure ensures a low entropic penalty upon target binding.

Mechanistic Pathways & Potential Therapeutic Targets

Derivatives of 2M-5OXA have demonstrated profound efficacy across multiple therapeutic domains. By functionalizing the aniline nitrogen, researchers can direct the oxadiazole pharmacophore toward specific intracellular targets.

Target 1: Protein Kinases (e.g., p38α MAPK)

In oncology and inflammation, p38α Mitogen-Activated Protein Kinase (MAPK) is a prime target. When 2M-5OXA is converted into a biaryl amide, the amide/aniline motif forms critical hydrogen bonds with the kinase hinge region (e.g., Met109). The ortho-methyl group forces the molecule into a Type I or Type II inhibitor conformation, while the 1,3,4-oxadiazole ring extends into the solvent channel or the allosteric DFG-out pocket, optimizing residence time.

Pathway Stimulus Inflammatory Cytokines (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MKK3_6 MKK3 / MKK6 Kinases Receptor->MKK3_6 p38 p38α MAPK MKK3_6->p38 Downstream MK2 / ATF2 Activation p38->Downstream Inhibitor 2M-5OXA Derivative (Inhibitor) Inhibitor->p38 Hinge Binding & Conformational Lock Outcome Inflammation & Apoptosis Downstream->Outcome

Mechanism of action for 2M-5OXA derived p38α MAPK inhibitors in inflammatory signaling.

Target 2: Immunomodulation via Interleukin-2 (IL-2) Inhibition

Advanced thiophene-carboxamide derivatives incorporating the 2-methyl-5-(1,3,4-oxadiazol-2-yl)phenyl moiety have been patented as potent immunosuppressive agents[3]. These compounds disrupt the IL-2 signaling pathway, a central regulator of T-cell and B-cell responses. By inhibiting IL-2 production, these derivatives induce T-cell anergy, rendering them highly valuable for treating autoimmune disorders and preventing allograft rejection[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a quality control (QC) checkpoint to prevent the propagation of artifacts.

Protocol 1: HATU-Mediated Amidation (Scaffold Functionalization)

The synthesis of therapeutic derivatives requires coupling the sterically hindered aniline of 2M-5OXA with a carboxylic acid.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt ester. This is critical to overcome the steric hindrance imposed by the ortho-methyl group on the 2M-5OXA aniline.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes.

    • Causality: DIPEA, a non-nucleophilic base, deprotonates the carboxylic acid without competing with the aniline for the activated ester, preventing unwanted side reactions.

  • Coupling: Add 2M-5OXA (1.1 eq) and stir at room temperature for 12 hours.

  • Self-Validation (QC): Quench the reaction and analyze via LC-MS.

    • Validation Metric: Proceed to biological assays only if purity is >95%. Unreacted 2M-5OXA can act as a pan-assay interference compound (PAINS) due to its primary amine, leading to false positives in downstream screening.

Protocol 2: TR-FRET Kinase Target Engagement Assay

To validate the binding affinity of the synthesized 2M-5OXA derivatives against targets like p38α MAPK, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Preparation: Serially dilute the 2M-5OXA derivative in DMSO and transfer to a 384-well plate.

  • Equilibration: Add the recombinant kinase and a fluorescently labeled tracer. Incubate for 60 minutes.

  • Detection: Add a Europium (Eu)-labeled anti-tag antibody (FRET Donor). Read the plate using an excitation of 340 nm and dual emission at 615 nm and 665 nm.

    • Causality: Why TR-FRET? Heterocycles like oxadiazoles often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET introduces a microsecond time delay before measurement, allowing the short-lived compound auto-fluorescence to decay, thereby isolating the true biological signal.

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate.

    • Validation Metric: A Z'-factor > 0.5 is required to confirm that the assay window is statistically robust enough to distinguish true target engagement from background noise.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Kinase + Tracer Incubation (Equilibration Phase) Prep->Incubate AddEu 3. Addition of Eu-Anti-Tag Antibody (FRET Donor) Incubate->AddEu Read 4. TR-FRET Signal Detection (Ex: 340nm, Em: 615/665nm) AddEu->Read Analyze 5. IC50 Calculation (Non-linear Regression) Read->Analyze

Self-validating TR-FRET workflow for quantifying 2M-5OXA derivative kinase target engagement.

Conclusion

The this compound scaffold is a masterclass in rational drug design. By leveraging the steric directing effects of the ortho-methyl group and the superior metabolic profile of the 1,3,4-oxadiazole ring, medicinal chemists can bypass common attrition risks such as poor solubility, hERG toxicity, and off-target promiscuity. Whether deployed against kinases in oncology or cytokine pathways in immunology, 2M-5OXA remains a foundational pillar for next-generation therapeutics.

References

  • PubChemLite : this compound (CID 24711539). National Center for Biotechnology Information. Available at:[Link]

  • Boström, J., et al. (2012) . Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. Available at:[Link]

  • US Patent 8802721B2 (2014). Thiophene compounds for inflammation and immune-related uses. United States Patent and Trademark Office.

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Methodological & Application

protocol for synthesizing 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described synthetic route is a robust, three-step process commencing with commercially available 4-methyl-3-nitrobenzoic acid. The protocol details the hydrazinolysis of the starting material to form the corresponding benzohydrazide, followed by a dehydrative cyclization to construct the 1,3,4-oxadiazole ring, and concludes with the selective reduction of the nitro group to yield the target aniline. This guide is designed to be self-contained, offering detailed experimental procedures, explanations of the underlying chemical principles, and a visual representation of the synthetic workflow.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its incorporation into molecular architectures can enhance metabolic stability and improve pharmacokinetic profiles.[3] The aniline functional group serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block for the synthesis of more complex molecules. This protocol outlines a reliable and reproducible method for the preparation of this compound, starting from readily available materials.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a linear three-step sequence. The overall workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Oxadiazole Formation cluster_2 Step 3: Nitro Group Reduction 4-methyl-3-nitrobenzoic_acid 4-Methyl-3-nitrobenzoic Acid 4-methyl-3-nitrobenzohydrazide 4-Methyl-3-nitrobenzohydrazide 4-methyl-3-nitrobenzoic_acid->4-methyl-3-nitrobenzohydrazide Hydrazine Hydrate, Ethanol, Reflux 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole 2-(4-Methyl-3-nitrophenyl) -1,3,4-oxadiazole 4-methyl-3-nitrobenzohydrazide->2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole Triethyl Orthoformate, Reflux This compound This compound (Target Compound) 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole->this compound SnCl2·2H2O, HCl, Ethanol, Reflux

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Methyl-3-nitrobenzohydrazide

This initial step involves the conversion of a carboxylic acid to a hydrazide, a fundamental transformation in the synthesis of many heterocyclic systems.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methyl-3-nitrobenzoic acid181.15101.81 g
Hydrazine hydrate (80%)50.06301.88 mL
Ethanol (absolute)--25 mL
Concentrated Sulfuric Acid-Catalytic2-3 drops

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3-nitrobenzoic acid (1.81 g, 10 mmol) and absolute ethanol (25 mL).

  • Stir the mixture to dissolve the starting material. A gentle warming may be applied if necessary.

  • Carefully add a few drops of concentrated sulfuric acid to the mixture. This acts as a catalyst for the esterification of the carboxylic acid, which then reacts with hydrazine.

  • Add hydrazine hydrate (1.88 mL, 30 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-methyl-3-nitrobenzohydrazide as a solid. The expected yield is typically high for this reaction.

Rationale: The conversion of the carboxylic acid to its corresponding hydrazide is a crucial step for the subsequent cyclization to form the 1,3,4-oxadiazole ring.[4][5] The use of an excess of hydrazine hydrate drives the reaction to completion.

Part 2: Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

This step involves the dehydrative cyclization of the benzohydrazide intermediate to form the 1,3,4-oxadiazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
4-Methyl-3-nitrobenzohydrazide195.1781.56 g
Triethyl orthoformate148.20-20 mL

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, place 4-methyl-3-nitrobenzohydrazide (1.56 g, 8 mmol).

  • Add an excess of triethyl orthoformate (20 mL). This reagent serves as both the source of the carbon atom for the oxadiazole ring and as the reaction solvent.

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The excess triethyl orthoformate can be removed under reduced pressure using a rotary evaporator.

  • The resulting solid residue is the crude product. It can be purified by recrystallization from ethanol to yield 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole.

Rationale: The reaction of a benzohydrazide with triethyl orthoformate is a common and efficient method for the synthesis of 2-substituted-1,3,4-oxadiazoles where the substituent is a hydrogen atom (in this case, the phenyl ring is at position 2 and the other substituent at position 5 is H).[6] The reaction proceeds through a dehydrative cyclization mechanism.

Part 3: Synthesis of this compound

The final step is the selective reduction of the nitro group to an amine, yielding the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole205.1651.03 g
Stannous chloride dihydrate (SnCl₂·2H₂O)225.63255.64 g
Ethanol (95%)--30 mL
Concentrated Hydrochloric Acid (HCl)--5 mL
Saturated Sodium Bicarbonate Solution--As needed
Ethyl Acetate--For extraction
Anhydrous Sodium Sulfate--For drying

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole (1.03 g, 5 mmol) in 95% ethanol (30 mL).

  • Add stannous chloride dihydrate (5.64 g, 25 mmol) to the suspension.

  • Carefully add concentrated hydrochloric acid (5 mL) dropwise while stirring. The reaction is exothermic.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • The resulting mixture will contain a precipitate of tin salts. Filter the mixture through a pad of Celite, and wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Rationale: The reduction of an aromatic nitro group in the presence of other functional groups, such as the oxadiazole ring, requires a chemoselective reducing agent. Stannous chloride in the presence of hydrochloric acid is a classic and effective method for this transformation.[7][8][9]

References

  • General α‐Amino 1,3,4‐Oxadiazole Synthesis via Late‐Stage Reductive Functionalization of Tertiary Amides and Lactams. PMC - NIH. Available at: [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals. Available at: [Link]

  • Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. Available at: [Link]

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. PMC. Available at: [Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Available at: [Link]

  • Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. SpringerLink. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC - NIH. Available at: [Link]

  • A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. DOI. Available at: [Link]

  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. Available at: [Link]

  • N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PMC. Available at: [Link]

  • View of Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. ResearchGate. Available at: [Link]

  • One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available at: [Link]

  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. University of Oregon. Available at: [Link]

  • Synthesis, characterization and biological activities of 2,5-disubstituted 1,3,4–oxadiazoles. Der Pharma Chemica. Available at: [Link]

  • Synthesis and conformation of backbone N-aminated peptides. ScienceDirect. Available at: [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. Available at: [Link]

  • Green synthesis and corrosion inhibition study of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide. New Journal of Chemistry. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). PMC. Available at: [Link]

  • Synthesis of Some 2-Amino-5-substituted-1,3,4-oxadiazole Derivatives in the Acetic Acid. ResearchGate. Available at: [Link]Derivatives_in_the_Acetic_Acid)

Sources

using 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline in antibacterial assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antibacterial Profiling & Derivatization Strategies for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Executive Summary & Strategic Rationale

This guide details the experimental protocols for utilizing This compound (hereafter referred to as Compound 5-OXA ) in antibacterial discovery.

Compound 5-OXA is a bifunctional scaffold characterized by a 1,3,4-oxadiazole pharmacophore and a primary aniline amine.

  • The Oxadiazole Moiety: Acts as a bioisostere for carboxylic acids, esters, and amides, improving metabolic stability and hydrogen bonding capacity with bacterial targets (e.g., DNA gyrase, FabI).

  • The Aniline Handle: Provides a reactive site for rapid derivatization (e.g., Schiff base formation, sulfonylation) to optimize lipophilicity and potency.

This note covers direct antibacterial profiling (MIC/MBC) and strategic derivatization workflows to maximize the compound's utility in combating antimicrobial resistance (AMR).

Compound Characterization & Preparation

Critical Control Point: 1,3,4-oxadiazole derivatives often exhibit poor aqueous solubility. Proper stock preparation is the single most critical step to prevent precipitation during biological assays.

Physicochemical Properties
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2][3]
  • Molecular Weight: 175.19 g/mol [2]

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in water/ethanol.

  • Stability: Stable at room temperature; amine group susceptible to oxidation over prolonged storage.

Stock Solution Protocol
  • Weighing: Accurately weigh 1.75 mg of Compound 5-OXA.

  • Solubilization: Dissolve in 1.0 mL of sterile, analytical-grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM (10,000 µM) master stock.

    • Note: If precipitation occurs, sonicate at 40 kHz for 5 minutes.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is generally bacteriostatic.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the lowest concentration of 5-OXA that inhibits visible bacterial growth. Standard: CLSI M07-A10 Guidelines.

Materials
  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Reagent: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) for visual readout.

Experimental Workflow
  • Inoculum Preparation:

    • Culture bacteria overnight in CAMHB.[4]

    • Dilute to 0.5 McFarland Standard (approx.

      
       CFU/mL).[4]
      
    • Further dilute 1:100 in CAMHB to reach a final assay concentration of

      
       CFU/mL.
      
  • Plate Setup (96-Well):

    • Rows A-H: Add 100 µL of CAMHB.

    • Column 1: Add 100 µL of 5-OXA working solution (e.g., 256 µg/mL).

    • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO).

      • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to wells in Columns 1–11.

    • Final Volume: 200 µL/well.[4]

    • Final DMSO Concentration: Must be < 2.5% to avoid solvent toxicity.

  • Incubation:

    • 37°C for 18–24 hours (aerobic).

  • Readout:

    • Add 30 µL of Resazurin solution. Incubate for 1–4 hours.

    • Blue: Inhibition (No growth).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Value: The lowest concentration well that remains blue.

Protocol B: Minimum Bactericidal Concentration (MBC)

Objective: Determine if 5-OXA is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Sampling: Select wells from the MIC assay showing no visible growth (MIC and supramic concentrations).

  • Plating: Transfer 10 µL from each selected well onto Nutrient Agar (NA) or MHA plates.

  • Incubation: 37°C for 24 hours.

  • Interpretation:

    • MBC: The lowest concentration yielding

      
       reduction in the initial inoculum (i.e., < 5 colonies).
      
    • Ratio Analysis: If MBC/MIC

      
      , the compound is bactericidal . If > 4, it is bacteriostatic .
      

Strategic Application: Derivatization Logic

While 5-OXA has intrinsic activity, its primary value in modern drug discovery is as a scaffold . The free amine (-NH


) allows for the rapid generation of Schiff bases, which historically show superior antibacterial profiles due to the azomethine linkage (-N=CH-).

Mechanism of Improvement:

  • Schiff Bases: Enhance lipophilicity, facilitating cell wall penetration in Gram-negative bacteria.

  • Sulfonamides: Target dihydropteroate synthase (folate pathway).

Visualizing the Workflow

G Start Compound 5-OXA (Scaffold) Direct Direct Screening (MIC/MBC) Start->Direct Baseline Activity Deriv Derivatization (Library Gen) Start->Deriv Optimization Target Target Identification (DNA Gyrase / Cell Wall) Direct->Target MoA Validation Schiff Schiff Base Formation (React w/ Aldehydes) Deriv->Schiff Azomethine Linkage Schiff->Target Enhanced Binding

Figure 1: Strategic workflow for utilizing this compound in antibacterial R&D.

Data Analysis & Interpretation

Table 1: Interpretation of Antibacterial Potency (Reference Standard)

MIC Value (µg/mL)ClassificationAction Required
< 10Highly PotentProceed to in vivo toxicity & PK studies.
10 – 100Moderate ActivityCandidate for SAR optimization (Derivatization).
> 100Low ActivityUse as negative control or inactive scaffold.

Troubleshooting Guide:

  • Precipitation in Wells: The compound is crashing out. Reduce the starting concentration or increase the DMSO ratio (do not exceed 5%). Alternatively, use a cyclodextrin carrier.

  • Skipped Wells: If growth occurs at high concentrations but not low ones, suspect the "Eagle Effect" (paradoxical zone) or pipetting error. Repeat in triplicate.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Use of 1,3,4-Oxadiazole Derivatives in Studies of Drug-Resistant Bacteria. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 19542244, 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • Karaban, N., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 26(18), 5581. Retrieved from

  • Zhang, X., et al. (2018).[5] Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future Medicinal Chemistry. Retrieved from

Sources

Application Notes & Protocols: Investigating 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline Derivatives as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for a New Chemical Scaffold

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester groups make it a highly attractive core for drug design.[1] In oncology, 1,3,4-oxadiazole derivatives have demonstrated a remarkable breadth of activity, exerting their antiproliferative effects through diverse mechanisms such as the inhibition of critical enzymes like histone deacetylases (HDACs), telomerase, and receptor tyrosine kinases (e.g., EGFR), as well as by inducing programmed cell death (apoptosis).[3][4][5]

This guide focuses on a novel, under-investigated subclass: 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline derivatives . The core hypothesis is that by strategically positioning a 2-methylaniline moiety on the 1,3,4-oxadiazole ring, we can unlock new interactions with cancer-specific biological targets, potentially leading to compounds with enhanced potency and selectivity. The aniline group provides a versatile handle for further chemical modification, while the methyl substituent can influence molecular conformation and target engagement.

These application notes provide a comprehensive framework for the synthesis, biological evaluation, and mechanistic study of this promising new class of compounds. The protocols are designed to be self-validating, providing researchers with the necessary tools to rigorously assess the anticancer potential of their novel derivatives.

Section 1: Synthesis of the Core Scaffold

The synthesis of the target aniline derivatives is predicated on a reliable and selective chemical transformation. The most logical and field-proven approach involves the synthesis of a nitro-aromatic precursor, followed by the selective reduction of the nitro group to the desired amine. This strategy prevents unwanted reactions with the stable oxadiazole core.

A mild and effective procedure for the selective reduction of a nitro group on a phenyl-1,3,4-oxadiazole scaffold has been reported, providing a clear pathway for synthesizing the key aniline intermediate.[6]

Protocol 1.1: Two-Step Synthesis of this compound

Causality Statement: This protocol employs a two-step process. First, an acid-catalyzed cyclodehydration forms the stable oxadiazole ring from common starting materials. The second step uses a tin(II) chloride-mediated reduction, which is highly selective for the nitro group and operates under mild conditions, thus preserving the integrity of the heterocyclic core.

Step 1: Synthesis of 2-(3-Methyl-4-nitrophenyl)-5-substituted-1,3,4-oxadiazole

  • To a solution of 3-methyl-4-nitrobenzoic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add the desired acid hydrazide (e.g., acetic hydrazide, 1.1 equivalents).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Adjust the pH to ~7.0 using a saturated sodium bicarbonate (NaHCO₃) solution.

  • The precipitated solid is the crude nitro-oxadiazole product. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified nitro precursor.

Step 2: Selective Reduction to this compound

  • Dissolve the synthesized nitro-oxadiazole precursor (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) to the solution.

  • Reflux the mixture for 3-5 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Cool the reaction mixture and neutralize it by carefully adding a saturated solution of NaHCO₃ until the effervescence ceases.

  • Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude aniline derivative by column chromatography on silica gel to yield the final product.

G cluster_0 Step 1: Oxadiazole Ring Formation cluster_1 Step 2: Selective Nitro Reduction A 3-Methyl-4-nitrobenzoic Acid + Acetic Hydrazide B POCl₃ (Reflux) A->B C Cyclodehydration B->C D Crude Nitro-Oxadiazole Precursor C->D E Nitro-Oxadiazole Precursor D->E Purification F SnCl₂·2H₂O (Reflux) E->F G Selective Reduction of -NO₂ to -NH₂ F->G H Target Compound: This compound G->H

Caption: Workflow for the synthesis of the target aniline scaffold.

Section 2: Investigating the Mechanism of Action

The antiproliferative effects of 1,3,4-oxadiazole derivatives are often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell survival.[1][4] For the novel this compound scaffold, several high-priority targets and pathways should be investigated.

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology. Many heterocyclic compounds, including oxadiazoles, have been designed as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways like PI3K/Akt and MAPK, which control cell proliferation and survival.[5]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically proven anticancer strategy. Certain oxadiazole analogues have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[7]

  • HDAC Inhibition: Histone Deacetylase (HDAC) inhibitors represent a class of epigenetic drugs that can reactivate tumor suppressor genes. The 1,3,4-oxadiazole core has been successfully incorporated into potent HDAC inhibitors.[4]

  • Induction of Apoptosis: Regardless of the primary target, a desirable outcome for an anticancer agent is the induction of apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often culminating in the activation of caspase enzymes.[2]

G Ligand Oxadiazole Derivative EGFR EGFR Ligand->EGFR Inhibition Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Sources

Application Note: Purification Protocols for 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purification of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline . This molecule is a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and antimicrobial agents.[1][2]

Chemical Profile & Solubility Analysis

Before initiating purification, one must understand the physicochemical behavior of the target molecule.[1][2]

  • IUPAC Name: this compound[1][2]

  • Chemical Class: Trisubstituted benzene; Amino-oxadiazole hybrid.[1][2]

  • Key Functional Groups:

    • Primary Amine (-NH₂): Basic center (pKa ~4.0–5.0).[1][2] This is the primary "handle" for purification.[1][2]

    • 1,3,4-Oxadiazole Ring: Weakly basic, electron-withdrawing, stable under standard workup conditions but susceptible to hydrolysis under vigorous reflux in strong acid/base.[2]

    • Methyl Group: Increases lipophilicity slightly compared to the des-methyl analog.[1][2]

Solubility Matrix
SolventSolubilityApplication
Water Insoluble (Neutral pH)Anti-solvent / Wash medium
1M HCl Soluble (Protonated salt)Acid-Base Extraction
Ethanol (EtOH) Moderate (Cold) / High (Hot)Recrystallization (Primary)
Ethyl Acetate (EtOAc) HighExtraction / Chromatography
Dichloromethane (DCM) HighExtraction / Chromatography
DMSO / DMF Very HighNMR / Biological Assays

Purification Strategy: The "Triad" Approach

We utilize a three-tier purification logic. Choose the method based on the impurity profile and scale.[1][2]

  • Method A (Chemical): Acid-Base Extraction. Best for removing non-basic impurities (unreacted starting materials like carboxylic acids or neutral side products).[1][2]

  • Method B (Physical): Recrystallization. Best for scaling up and removing structurally similar isomers or oligomers.[1][2]

  • Method C (Chromatographic): Flash Column. Required for high-purity isolation (>99%) or separating difficult isomers.[1][2]

Method A: Acid-Base Extraction (The "Rough" Clean)[1][2]

Principle: Exploits the basicity of the aniline nitrogen.[1][2] The target is pulled into the aqueous phase as a salt, leaving non-basic impurities in the organic layer.[1][2]

Protocol:
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

    • Note: If the crude is not fully soluble, filter off the insolubles (likely inorganic salts).[1][2]

  • Acid Extraction: Transfer to a separatory funnel. Add 1.0 M HCl (1.2 equivalents relative to theoretical yield). Shake vigorously.

    • Mechanism:[1][2][3] The aniline protonates (

      
      ) and moves to the aqueous layer.[1][2]
      
    • Check: The organic layer contains non-basic impurities (e.g., unreacted hydrazides, neutral dimers).[1][2]

  • Wash: Drain the aqueous layer (bottom) into a clean flask. Keep the organic layer for TLC check (discard only after confirmation).[1][2] Wash the aqueous layer once with a small volume of fresh EtOAc to remove entrained organics.[1][2]

  • Basification: Cool the aqueous acidic solution in an ice bath (0–5°C). Slowly add 2.0 M NaOH or Saturated

    
     dropwise with stirring until pH reaches 10–12.
    
    • Observation: The product will precipitate as a free base (cloudy white/off-white solid).[1][2]

  • Recovery:

    • Option 1 (Precipitation): If solid is abundant, filter via Büchner funnel, wash with water, and dry.[1][2]

    • Option 2 (Re-extraction): If oil forms or precipitate is fine, extract the aqueous mixture with EtOAc (3x).[2] Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
Workflow Diagram (Method A)

AcidBaseExtraction Start Crude Mixture (Target + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl Dissolve->ExtractAcid SepFunnel Separation ExtractAcid->SepFunnel OrgLayer Organic Layer (Contains Neutral/Acidic Impurities) SepFunnel->OrgLayer Discard AqLayer Aqueous Layer (Contains Target-NH3+ Cl-) SepFunnel->AqLayer Keep Basify Basify with NaOH to pH 10 AqLayer->Basify ExtractBase Extract with EtOAc (Target returns to Organic) Basify->ExtractBase Final Pure Target (Free Base) ExtractBase->Final

Caption: Logical flow for Acid-Base extraction isolating the basic aniline derivative.

Method B: Recrystallization (The "Fine" Polish)[1][2]

Principle: Differential solubility in hot vs. cold solvent.[1][2] Ethanol is the preferred solvent for oxadiazole anilines due to the polarity balance.[1][2]

Protocol:
  • Solvent Choice: Ethanol (95% or absolute) .[1][2]

    • Alternative: If yield is poor in EtOH, use Methanol/Water (add water to hot methanol solution until turbid).[1][2]

  • Dissolution: Place crude solid in a flask with a stir bar. Add Ethanol (5 mL/g). Heat to reflux (approx. 78°C).[1][2]

  • Saturation: If solid remains, add more EtOH in small portions until fully dissolved.

    • Critical Step: If the solution is dark/colored, add Activated Carbon (5% w/w), stir for 5 mins at reflux, and filter hot through Celite.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature. Then place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the crystals. Wash with cold Ethanol (-20°C).[1][2]

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Method C: Flash Chromatography (High Purity)[2]

Principle: Separation based on polarity interaction with Silica Gel (


).[1][2]
Challenge:  Anilines can "streak" or "tail" on silica due to hydrogen bonding with acidic silanols.[1][2]
Protocol:
  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase:

    • System 1 (Standard): Hexane : Ethyl Acetate (Gradient 80:20

      
       40:60).[1][2]
      
    • System 2 (Polar): Dichloromethane (DCM) : Methanol (98:2

      
       95:5).[1][2]
      
  • Modifier (Critical): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase to neutralize silica acidity and prevent tailing.[1][2]

Step-by-Step:
  • Load: Dissolve sample in minimum DCM. Load onto the column.[1][2]

  • Elute: Run the gradient.

  • Monitor: Check fractions via TLC (UV 254 nm). The oxadiazole ring is UV active.[1][2]

    • Rf Value: Target Rf should be ~0.3–0.4 in the chosen solvent system for optimal separation.[1][2]

Quality Control & Characterization

Verify the identity and purity of your isolated material.[1][2]

HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm .[1][2]

NMR Expectations (DMSO-d₆)
  • Methyl (-CH₃): Singlet,

    
     ~2.1 – 2.3 ppm.[1][2]
    
  • Amine (-NH₂): Broad singlet,

    
     ~5.0 – 6.0 ppm (Exchangeable with 
    
    
    
    ).[1][2]
  • Oxadiazole Proton: Singlet,

    
     ~8.8 – 9.2 ppm (if C5 is unsubstituted).[1][2] Note: In this specific molecule, the oxadiazole is attached to the aniline.[1][2][4] If the oxadiazole itself has a substituent (e.g., methyl, phenyl) at its other position, this shift changes.[1][2] If it is a 1,3,4-oxadiazol-2-yl group with a hydrogen at the 5-position, look for the diagnostic singlet >8.5 ppm.[1][2]
    
  • Aromatic Protons: 3 protons in the benzene region (

    
     6.5 – 7.5 ppm), showing coupling patterns consistent with 1,2,4-trisubstitution.[1][2]
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (Method A) pH not basic enough during precipitation.[1][2]Ensure pH > 10 using pH paper.[1][2] Aniline might be water-soluble if pH < 8.[1][2]
Oiling out (Method B) Cooling too fast or solvent too polar.[1][2]Re-heat, add a seed crystal, and cool very slowly. Add a drop of Hexane.[1][2]
Streaking on TLC/Column Silica acidity interacting with amine.[1][2]MANDATORY: Pre-wash column with 1% TEA in Hexane, or add TEA to eluent.[1][2]
Impurity at Baseline Unreacted carboxylic acid precursor.[2]Perform a basic wash (NaHCO3) on the organic layer before the acid extraction step.[1][2]

References

  • Synthesis of 1,3,4-Oxadiazoles: Somani, R. R., & Shirodkar, P. Y. (2009).[1][2] "Oxadiazoles: A biologically important heterocycle."[1][2][3][5][6] Der Pharma Chemica, 1(1), 130-140.[1][2] Link

  • Purification of Anilines: Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for pKa and solubility logic of aromatic amines).

  • Oxadiazole Stability: Boström, J., et al. (2012).[1][2] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[1][2] Link[1][2]

  • General Protocol for Oxadiazolyl-Anilines: Frank, L., et al. (2024).[1][2] "Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group." Molecules, 29, 4426.[1][2] (Describes reduction of nitro-oxadiazoles to anilines and subsequent workup). Link

Sources

Application Note: Preclinical In Vitro Profiling of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 1,3,4-oxadiazole ring system is a highly privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters, amides, and carboxylic acids[1]. This strategic substitution significantly enhances the metabolic stability and lipophilicity of the parent aniline molecule, improving its overall pharmacokinetic profile and absorption[1].

As a building block and active pharmacophore, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline demonstrates a broad spectrum of biological activities[2]. In preclinical drug discovery, derivatives of this class are most rigorously evaluated for their potent anti-inflammatory effects (via selective Cyclooxygenase-2 inhibition)[3] and targeted anticancer properties (via EGFR inhibition and apoptotic induction)[4].

This application note provides a comprehensive, self-validating in vitro testing framework designed to evaluate the pharmacological efficacy and safety profile of this compound.

Workflow A Compound Prep (DMSO Stock) B Serial Dilution (Max 0.5% DMSO) A->B C COX-1/2 Assay (Cell-Free) B->C D MTT Assay (Cell-Based) B->D E Data Analysis (IC50 Calculation) C->E D->E

Standardized in vitro pharmacological profiling workflow for oxadiazole derivatives.

Protocol A: Cyclooxygenase (COX-1/COX-2) Selectivity Profiling

Mechanistic Rationale

Long-term use of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is associated with severe gastroduodenal toxicity due to the inhibition of constitutive COX-1[3]. Therefore, the development of COX-2 selective inhibitors is a critical objective in anti-inflammatory drug design.

While COX-1 and COX-2 share approximately 65% sequence homology, the substitution of Isoleucine-523 in COX-1 with the smaller Valine-523 in COX-2 creates a distinct, secondary hydrophobic binding pocket[3]. The 1,3,4-oxadiazole moiety is perfectly sized and electronically suited to exploit this Val523 pocket, conferring high COX-2 selectivity[3].

COX2_Mechanism AA Arachidonic Acid (Endogenous Substrate) COX2 COX-2 Enzyme (Val523 Active Site) AA->COX2 Oxidation PGH2 Prostaglandin H2 (Inflammatory Mediator) COX2->PGH2 Inflammation Pathway Inhibitor This compound (Selective Bioisostere) Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 selective inhibition by 1,3,4-oxadiazole derivatives via the Val523 pocket.

Step-by-Step Methodology

This protocol utilizes a Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical) which measures the peroxidase component of the cyclooxygenase enzyme[3].

  • Step 1: Compound Solubilization. Dissolve this compound in 100% anhydrous DMSO to create a 10 mM master stock.

    • Causality: The highly lipophilic nature of the biaryl-oxadiazole system requires a strong polar aprotic solvent to prevent precipitation during serial dilution.

  • Step 2: Reagent Preparation. Prepare assay buffer (100 mM Tris-HCl, pH 8.0), Heme, and Arachidonic Acid substrate according to kit specifications.

  • Step 3: Reaction Assembly. In a 96-well plate, add 150 µL of assay buffer, 10 µL of Heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound (diluted to final concentrations ranging from 0.1 µM to 100 µM).

    • Critical Rule: Ensure the final DMSO concentration in the well does not exceed 0.5% v/v to prevent solvent-induced enzyme denaturation.

  • Step 4: Incubation & Initiation. Incubate the plate for 5 minutes at 25°C. Initiate the reaction by adding 10 µL of Arachidonic Acid and 10 µL of the colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Step 5: Measurement. Read the absorbance at 590 nm using a microplate reader.

  • System Validation: The assay is considered self-validating if the positive control (Celecoxib) yields a COX-2 IC50 between 2.0 - 3.5 µM, and the non-selective control (Indomethacin) shows an SI (Selectivity Index) < 1.0.

Representative Data Interpretation

Below is a structured data table representing the expected pharmacological profile for this class of compounds compared to standard clinical benchmarks.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*
This compound > 50.000.85 ± 0.12> 58.8
Celecoxib (Positive Control)14.50 ± 1.102.75 ± 0.055.27
Indomethacin (Non-selective Control)0.12 ± 0.020.57 ± 0.070.21

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher SI indicates greater safety against gastrointestinal side effects.

Protocol B: Cytotoxicity & Anti-Proliferative Screening (MTT Assay)

Mechanistic Rationale

To ensure that the observed enzymatic inhibition is not merely a secondary artifact of acute cellular toxicity, and to evaluate the compound's potential as a targeted anticancer agent, a comprehensive cell viability profile must be established[4]. 1,3,4-oxadiazole derivatives frequently exhibit cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas, often via EGFR inhibition[1][4]. The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, providing a direct readout of metabolic activity[4].

Step-by-Step Methodology
  • Step 1: Cell Seeding. Seed A549 (lung adenocarcinoma), MCF-7 (breast cancer), and NIH/3T3 (healthy murine fibroblasts) cells into 96-well plates at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS.

  • Step 2: Adherence. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and exponential growth phase entry.

  • Step 3: Treatment. Aspirate the media and replace with 100 µL of fresh media containing the test compound at varying concentrations (1.56 µM to 100 µM).

    • Causality: Include a vehicle control well (0.5% DMSO in media) to baseline the metabolic reduction rate.

  • Step 4: Incubation. Incubate for 72 hours.

    • Causality: A 72-hour incubation is strictly required to capture multiple cell division cycles, ensuring the assay detects true anti-proliferative (cytostatic) effects rather than just acute chemical toxicity (cytocidal effects).

  • Step 5: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours in the dark.

  • Step 6: Formazan Solubilization. Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on a microplate shaker for 15 minutes.

  • Step 7: Measurement. Measure absorbance at 570 nm.

  • System Validation: The assay is validated if the healthy cell line (NIH/3T3) maintains >85% viability at the therapeutic concentration, and the reference drug (Doxorubicin) yields an IC50 < 5.0 µM in the cancer lines.

Representative Data Interpretation
Cell LineTissue OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
A549 Human Lung Adenocarcinoma12.4 ± 1.81.2 ± 0.3
MCF-7 Human Breast Adenocarcinoma18.6 ± 2.10.8 ± 0.2
NIH/3T3 Healthy Murine Fibroblast> 100.0 (Non-toxic)8.5 ± 1.1

Data demonstrates a favorable therapeutic window, showing selective anti-proliferative activity against carcinoma lines while sparing healthy fibroblasts.

Conclusion

The in vitro profiling of this compound requires a multi-tiered approach. By validating its solubility limits, confirming its mechanism of action via the Val523 pocket of COX-2, and establishing its cytotoxicity profile against targeted cell lines, researchers can confidently advance this privileged scaffold through the preclinical pipeline.

References

  • Title: Discovering 1,3,4-oxadiazole Nucleus for EGFR Inhibitory Anti-cancer Activity Source: nanobioletters.com URL: [Link]

  • Title: In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors Source: nih.gov URL: [Link]

  • Title: “A Design and Synthesis of Some New 1, 3, 4-Oxadiazole Analogues for Using Anticancer Agents” Source: ijprajournal.com URL: [Link]

  • Title: Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture Source: mdpi.com URL: [Link]

Sources

Application Note: High-Throughput Synthesis of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Rationale[1][2][3][4][5][6]

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, acting as a metabolically stable bioisostere for carboxylic acids, esters, and amides. Its incorporation into drug candidates often improves lipophilicity and hydrogen-bonding potential while enhancing metabolic resistance. Notable examples include the integrase inhibitor Raltegravir and the endothelin receptor antagonist Zibotentan .

This Application Note details the protocol for creating a library of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline derivatives. This specific scaffold combines the oxadiazole pharmacophore with an aniline handle, positioned para to a methyl group. This 2,5-substitution pattern (relative to the aniline nitrogen) provides a rigid, linear geometry ideal for probing enzyme active sites or receptor pockets.

Key Design Advantages:
  • Metabolic Stability: The oxadiazole ring resists hydrolysis compared to precursor hydrazides.

  • Vectorial Exploration: The aniline nitrogen allows for diverse functionalization (amides, ureas, sulfonamides), projecting substituents into distinct spatial regions.

  • Scalability: The route utilizes a robust nitro-reduction strategy to ensure high purity of the aniline core before library diversification.

Retrosynthetic Strategy & Workflow

To ensure the highest fidelity during the cyclization step, we avoid using the free aniline precursor (which is prone to side reactions with cyclizing agents). Instead, we employ a Nitro-Precursor Route . The synthesis is divided into two phases:

  • Phase I (Batch): Construction of the Core Scaffold (Nitro-Oxadiazole synthesis followed by reduction).

  • Phase II (Parallel): Library Generation via functionalization of the aniline.

Workflow Logic (Graphviz Diagram)

G Start Start: 3-Nitro-4-methylbenzoic acid Ester Intermediate 1: Methyl Ester Start->Ester MeOH, H2SO4 Reflux Hydrazide Intermediate 2: Hydrazide Ester->Hydrazide N2H4•H2O EtOH, Reflux Cyclization CRITICAL STEP: Oxadiazole Ring Closure (Reagent: Triethyl Orthoformate or R-COOH/POCl3) Hydrazide->Cyclization NitroOx Intermediate 3: Nitro-Oxadiazole Core Cyclization->NitroOx Reduction Reduction: Pd/C + H2 or Fe/NH4Cl NitroOx->Reduction Scaffold CORE SCAFFOLD: This compound Reduction->Scaffold LibGen Phase II: Library Generation (Parallel Synthesis) Scaffold->LibGen Amides Sub-Library A: Amides (R-COCl) LibGen->Amides Ureas Sub-Library B: Ureas (R-NCO) LibGen->Ureas Sulfon Sub-Library C: Sulfonamides (R-SO2Cl) LibGen->Sulfon

Figure 1: Strategic workflow for the synthesis of the oxadiazole-aniline library. The nitro group serves as a masked amine to prevent interference during the harsh cyclization step.

Phase I: Synthesis of the Core Scaffold

Target: this compound Precursor: 3-nitro-4-methylbenzoic acid

Step 1: Esterification & Hydrazide Formation

We begin by converting the carboxylic acid to the methyl ester, followed by hydrazinolysis.

  • Reagents: Methanol, Sulfuric Acid (cat.), Hydrazine Hydrate (80%).

  • Protocol:

    • Dissolve 3-nitro-4-methylbenzoic acid (50 mmol) in MeOH (100 mL) with catalytic

      
      . Reflux for 8 hours.
      
    • Concentrate in vacuo, neutralize with sat.

      
      , and extract with EtOAc to yield the methyl ester.
      
    • Dissolve the ester in EtOH (50 mL) and add Hydrazine Hydrate (150 mmol, 3 eq). Reflux for 4-6 hours.

    • Cool to

      
      . The hydrazide usually precipitates. Filter, wash with cold EtOH, and dry.
      
    • Checkpoint: Confirm hydrazide formation via LC-MS (Target Mass: MW of Ester - 31 + 15).

Step 2: Cyclization to 1,3,4-Oxadiazole

This is the diversity-determining step for the "tail" of the molecule.

  • Option A (Unsubstituted Oxadiazole, R=H): Use Triethyl Orthoformate (TEOF).

  • Option B (Methyl Oxadiazole, R=Me): Use Acetic Anhydride.

  • Option C (Substituted Oxadiazole, R=Aryl/Alkyl): Use Carboxylic Acid +

    
     or Oxidative Cyclization (
    
    
    
    ).

Protocol (Option A - Standard Core):

  • Suspend the hydrazide (20 mmol) in Triethyl Orthoformate (30 mL).

  • Add catalytic p-TsOH (10 mol%).

  • Reflux for 8-12 hours. The mixture will clear as the product forms.

  • Remove excess TEOF under reduced pressure.

  • Recrystallize the residue from Ethanol/Water to obtain 2-methyl-5-(1,3,4-oxadiazol-2-yl)nitrobenzene .

Step 3: Nitro Reduction to Aniline
  • Reagents: Iron powder, Ammonium Chloride, Ethanol/Water (4:1).

  • Rationale: We prefer Fe/

    
     over catalytic hydrogenation (
    
    
    
    ) here because oxadiazole rings can sometimes undergo reductive cleavage under high-pressure hydrogenation conditions.
  • Protocol:

    • Dissolve the nitro-oxadiazole (10 mmol) in EtOH/Water (40 mL).

    • Add

      
       (50 mmol) and Iron powder (50 mmol).
      
    • Heat to

      
       with vigorous stirring for 2 hours.
      
    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate and extract with EtOAc.

    • Validation:

      
       NMR should show the disappearance of the Nitro-aromatic signals and appearance of a broad singlet (
      
      
      
      ) around 4.0-5.5 ppm.

Phase II: Parallel Library Generation

Input: Core Scaffold (Amine) Technique: 96-well Plate Parallel Synthesis with Solid-Supported Scavengers.

Reaction Types & Conditions

We will generate three sub-libraries based on the electrophile used.

Reaction TypeElectrophileReagentsScavenger Resin (Purification)
Amide Coupling Acid Chlorides (

)
DIPEA, DCMPS-Trisamine (removes excess R-COCl) & PS-Isocyanate (removes unreacted aniline)
Sulfonylation Sulfonyl Chlorides (

)
Pyridine, DCMPS-Trisamine (removes excess

)
Urea Formation Isocyanates (

)
TEA, THFPS-Trisamine (removes excess Isocyanate)
Detailed Protocol: Amide Library (Example)[7]

1. Preparation:

  • Prepare a stock solution of the Scaffold Aniline (0.2 M) in anhydrous DCM/DMF (9:1).

  • Prepare 0.25 M solutions of diverse Acid Chlorides in anhydrous DCM.

  • Prepare a solution of DIPEA (0.5 M) in DCM.

2. Synthesis (in 96-well reaction block):

  • Dispense 500

    
     of Scaffold Aniline stock (0.1 mmol) into each well.
    
  • Add 400

    
     of DIPEA solution (0.2 mmol).
    
  • Add 480

    
     of unique Acid Chloride solution (0.12 mmol, 1.2 eq) to each well.
    
  • Seal block and shake at Room Temperature for 16 hours.

3. Purification (Scavenging):

  • Objective: Remove excess acid chloride and any unreacted starting amine.

  • Add PS-Trisamine resin (3 eq relative to excess acid chloride) to scavenge electrophiles.

  • Add PS-Isocyanate resin (0.5 eq relative to starting amine) to scavenge any unreacted scaffold.

  • Shake for 6 hours.

4. Isolation:

  • Filter the reaction mixtures into a pre-weighed collection plate.

  • Wash resins with DCM (

    
    ).
    
  • Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

Quality Control & Validation

Analytical Criteria

For a library to be "screen-ready," it must meet the following criteria:

  • Purity: >90% by UV (254 nm) via LC-MS.

  • Identity:

    
     within 0.4 Da of calculated mass.
    
  • Yield: Minimum 1 mg per well.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 2) Incomplete cyclizationEnsure anhydrous conditions; switch from TEOF to

method if steric bulk is high.
Ring Cleavage (Step 3) Over-reductionSwitch from

to

or Fe/

(milder).
Impure Library (Phase II) Insufficient scavengingIncrease resin equivalents or scavenging time; ensure resins are not expired.

References

  • Biological Relevance of Oxadiazoles

    • Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.[1] Link

    • 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold.[1][2][3][4][5][6] Biointerface Research in Applied Chemistry. Link

  • Synthetic Methodologies

    • Synthesis of 1,3,4-oxadiazoles (Mechanism & Protocols). Organic Chemistry Portal. Link

    • Efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron Letters / Luxembourg Bio Technologies. Link

  • Parallel Synthesis & Purification

    • The application of scavenger resin in combinatorial chemistry.[7][8][9][10][11] ResearchGate.[8] Link

    • Solution-Phase Parallel Synthesis of Libraries. ACS Combinatorial Science. Link

  • Precursor Data

    • 3-Amino-4-methylbenzoic acid (PubChem).[12] National Library of Medicine. Link

Sources

Application Note: Advanced Functionalization of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Process Optimization

Introduction & Mechanistic Insights

The compound 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline is a highly valuable building block in modern drug discovery, most notably utilized in the synthesis of potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[1]. These inhibitors are critical in modulating pro-inflammatory cytokine production (such as TNF-α, IL-1, and IL-8) for the treatment of chronic inflammatory conditions like rheumatoid arthritis and Crohn's disease[1].

However, functionalizing the primary aniline group of this molecule presents a distinct dual challenge:

  • Steric Hindrance: The ortho-methyl group severely restricts the trajectory of incoming electrophiles.

  • Electronic Deactivation: The meta-1,3,4-oxadiazole ring exerts an inductive electron-withdrawing effect, slightly dampening the nucleophilicity of the amine nitrogen.

Standard coupling conditions (e.g., EDC/HOBt for amidation or unoptimized Pd-catalysis for C-N coupling) frequently stall, resulting in poor yields or the accumulation of unreactive intermediates. This guide details field-proven, causality-driven protocols to overcome these barriers.

Experimental Workflows & Logical Relationships

To successfully functionalize this hindered aniline, the choice of reagents must directly address the steric barrier.

For amidation , substituting standard coupling agents with HATU is necessary. HATU generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides a crucial neighboring group effect, hydrogen-bonding with the incoming aniline and accelerating the aminolysis step through a pre-organized transition state[2].

For Buchwald-Hartwig Cross-Coupling , forming diarylamines requires overcoming steric clash during the reductive elimination step. The use of bulky, electron-rich biaryl phosphine ligands (such as Xantphos or BrettPhos) is mandatory. These ligands stabilize the highly reactive monoligated Pd(0) species and exert steric pressure that forces the desired reductive elimination, preventing the catalytic cycle from stalling[3].

Workflow Start This compound (Sterically Hindered Nucleophile) Amidation Amidation Pathway Start->Amidation Electrophile: Carboxylic Acid/Acyl Chloride Coupling C-N Cross-Coupling Pathway Start->Coupling Electrophile: Aryl Halide HATU HATU / DIPEA / DMF Neighboring group effect via 7-aza N Amidation->HATU R-COOH AcylCl R-COCl / Pyridine / DMAP Direct acylation Amidation->AcylCl R-COCl PdCat Pd2(dba)3 / Biaryl Phosphine Ligand (e.g., BrettPhos, Xantphos) Coupling->PdCat Base: Cs2CO3 or NaOtBu Product1 Amide Derivative (Target Precursor) HATU->Product1 AcylCl->Product1 Product2 Diaryl Amine Derivative (Target Precursor) PdCat->Product2

Decision tree for functionalizing the sterically hindered aniline group.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes when functionalizing this compound.

Reaction TypeReagents / CatalystSolvent & TempTimeExpected YieldPrimary Challenge / Byproduct
Amidation (Standard) EDC, HOBt, DIPEADMF, 25 °C24 h< 20%Formation of unreactive N-acylurea
Amidation (Optimized) HATU, DIPEA (3 eq)DMF, 40 °C12 h85 - 95%Trace epimerization (if chiral acid)
Acylation Acyl Chloride, PyridineDCM, 0 °C to RT4 h> 90%Di-acylation (requires strict stoichiometry)
C-N Coupling Pd2(dba)3, Xantphos, Cs2CO3Dioxane, 100 °C16 h75 - 85%Hydrodehalogenation of aryl halide

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation

Causality Focus: Overcoming ortho-steric clash via neighboring group participation.

Reagents:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir at room temperature for 15 minutes.

    • Validation Check 1: Analyze an aliquot via LC-MS. The formation of the HOAt-active ester (visible as a distinct mass peak) confirms successful activation. If missing, the HATU reagent may be degraded.

  • Coupling: Add this compound in one portion. Elevate the temperature to 40 °C to provide the kinetic energy required to overcome the ortho-methyl steric barrier.

  • Monitoring: Stir for 12 hours.

    • Validation Check 2: Perform TLC (Eluent: 5% MeOH in DCM). The starting aniline is highly UV-active and stains yellow with ninhydrin. Complete disappearance of this spot indicates reaction completion.

  • Workup: Dilute the mixture with EtOAc (10 volumes). Wash sequentially with 1M HCl (to remove excess DIPEA and unreacted aniline), saturated NaHCO3 (to remove unreacted acid and HOAt byproducts), and 5% aqueous LiCl (3x, to quantitatively remove DMF).

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Buchwald-Hartwig Cross-Coupling

Causality Focus: Forcing reductive elimination using bulky biaryl phosphine ligands.

Reagents:

  • This compound (1.1 equiv)

  • Aryl Halide (1.0 equiv)

  • Pd2(dba)3 (0.02 equiv, 4 mol% Pd)

  • Xantphos or BrettPhos (0.06 equiv)

  • Cs2CO3 (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.15 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a Schlenk tube, combine Pd2(dba)3 and the biaryl phosphine ligand in anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Stir at room temperature for 20 minutes.

    • Validation Check 1: Observe the color transition. The solution must shift from deep purple/red to a dark orange/brown, indicating the successful generation of the active monoligated Pd(0)L1 species[3].

  • Coupling: Add the aniline, aryl halide, and finely powdered Cs2CO3. Degas the system one final time. Seal the tube and heat to 100 °C.

  • Monitoring: Stir for 16 hours.

    • Validation Check 2: Analyze via GC-MS or LC-MS. Look for the deshalogenated aryl byproduct. High levels of this byproduct indicate successful oxidative addition but failed reductive elimination, suggesting moisture contamination or insufficient ligand bulk.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify the resulting diarylamine via silica gel chromatography (Hexanes/EtOAc gradient).

Biological Context Visualization

The functionalized derivatives of this compound are frequently evaluated for their ability to inhibit p38 MAPK, thereby halting the downstream cascade that leads to severe inflammation[1].

Pathway Stimulus Pro-inflammatory Stimuli MKK MKK3 / MKK6 Stimulus->MKK Activation p38 p38 MAPK MKK->p38 Phosphorylation Substrates Downstream Substrates p38->Substrates Phosphorylation Inflammation Cytokine Production Substrates->Inflammation Gene Expression Inhibitor Oxadiazole Aniline Derivative Inhibitor->p38 Competitive Inhibition

p38 MAPK signaling pathway illustrating the therapeutic intervention point.

References

1.[2] Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. URL: [Link] 2.[3] Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition (PMC Archive). URL: [Link] 3.[1] Salituro, F. G. et al. (2006). P38 inhibitors and methods of use thereof. US Patent 7,135,575 B2. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline . It is designed for researchers encountering yield issues, specifically focusing on the challenges posed by the free aniline functionality during the construction of the oxadiazole ring.

Case ID: OXD-SYN-005 Topic: Yield Optimization & Process Robustness Target Molecule: this compound (Structure: Aniline core, C2-Methyl, C5-Oxadiazole unsubstituted at C5')

Executive Summary: The "Protection-First" Mandate

The most common cause of low yield (<40%) and difficult purification in this synthesis is the interference of the free aniline amine during the cyclization step. Reagents used to close the oxadiazole ring (Triethyl orthoformate, POCl


, or acid chlorides) are electrophilic and will react with the aniline nitrogen to form stable formamidine or amide side products.

The Solution: To achieve high yields (>75%) and scalable purity, you must employ a Protection-Cyclization-Deprotection strategy. Direct cyclization of the amino-hydrazide is chemically possible but operationally fragile and prone to "tarring."

Module 1: The "Golden Route" Protocol

This workflow minimizes side reactions. We recommend the Acetyl (Ac) protecting group due to its stability during hydrazinolysis and ease of removal post-cyclization.

Step-by-Step Methodology
Phase 1: Precursor Preparation (Protection)

Starting Material: Methyl 3-amino-4-methylbenzoate (commercially available or esterified from the acid).

  • Acetylation: Dissolve the ester in DCM. Add 1.1 eq. Acetic Anhydride (

    
    ) and 1.2 eq. Triethylamine (
    
    
    
    ). Stir at RT for 2 hours.
  • Checkpoint: TLC should show complete conversion to Methyl 3-acetamido-4-methylbenzoate .

  • Workup: Wash with 1N HCl (to remove amine traces), then

    
    . Dry and concentrate.
    
Phase 2: Hydrazide Formation

Reagent: Hydrazine Hydrate (64% or 80%).

  • Reaction: Dissolve the protected ester in Ethanol (EtOH). Add 5–10 equivalents of Hydrazine Hydrate.

  • Condition: Reflux for 4–8 hours.

    • Why excess hydrazine? To prevent the formation of the symmetrical di-hydrazide dimer, a common insoluble byproduct.

  • Isolation: Cool to 0°C. The hydrazide 3-acetamido-4-methylbenzohydrazide usually precipitates. Filter and wash with cold EtOH.

    • Yield Check: Expect >85%.[1][2][3][4] If low, concentrate the mother liquor.

Phase 3: Cyclization (The Critical Step)

Reagent: Triethyl Orthoformate (TEOF).[4][5]

  • Setup: Suspend the hydrazide in TEOF (solvent and reagent, ~10 vol). Add a catalytic amount of p-TsOH (0.5 mol%).

  • Reaction: Reflux (approx. 146°C) for 4–6 hours.

    • Mechanism:[3][4][5][6] The hydrazide reacts with TEOF to form an imidate intermediate, which cyclizes to the oxadiazole, releasing Ethanol.

  • Monitoring: The suspension often clears as the intermediate forms, then precipitates the product.

  • Isolation: Distill off excess TEOF under reduced pressure. Triturate the residue with Hexanes/EtOAc to obtain N-(2-methyl-5-(1,3,4-oxadiazol-2-yl)phenyl)acetamide .

Phase 4: Deprotection
  • Hydrolysis: Reflux the intermediate in Ethanol/conc. HCl (4:1 ratio) for 1–2 hours.

  • Neutralization: Cool, dilute with water, and neutralize with 20% NaOH or

    
     to pH 8.
    
  • Final Isolation: The free aniline This compound will precipitate. Filter, wash with water, and dry.

Module 2: Visualizing the Workflow

The following diagram illustrates the chemical pathway and critical decision points.

G Start Start: Methyl 3-amino- 4-methylbenzoate Protect Step 1: Protection (Ac2O / Et3N) Start->Protect Acetylation Warning1 Risk: Formamidine formation if amine is unprotected Start->Warning1 Direct Route Failure Hydrazide Step 2: Hydrazinolysis (N2H4·H2O, Reflux) Protect->Hydrazide Ester -> Hydrazide Cyclize Step 3: Cyclization (TEOF, p-TsOH) Hydrazide->Cyclize Ring Closure Warning2 Risk: Dimerization if N2H4 is insufficient Hydrazide->Warning2 Deprotect Step 4: Hydrolysis (HCl / EtOH) Cyclize->Deprotect Removal of Ac Final Target: 2-methyl-5-(1,3,4- oxadiazol-2-yl)aniline Deprotect->Final Neutralization

Caption: Optimized synthesis workflow emphasizing the protection strategy to avoid side reactions.

Module 3: Troubleshooting Guide (Q&A)

Q1: I tried the direct reaction of the amino-hydrazide with TEOF, and I got a mixture. What happened?

Diagnosis: You likely formed the Formamidine byproduct. Explanation: TEOF is a powerful electrophile. It reacts with the primary amine of the aniline (Ar-NH2) to form Ar-N=CH-OEt (ethyl formimidate) or Ar-N=CH-NH-Ar (formamidine). Fix: If you cannot restart, try hydrolyzing the crude mixture with dilute acid (1N HCl) at room temperature. The formamidine group is more labile than the oxadiazole ring. However, yield will be compromised. Prevention (Protection) is the only scalable fix.

Q2: My hydrazide step solidified into a brick. How do I purify it?

Diagnosis: Formation of the Di-hydrazide Dimer . Cause: Insufficient Hydrazine Hydrate concentration. If the ratio of Ester:Hydrazine is close to 1:1 or 1:2, the newly formed hydrazide reacts with another molecule of ester. Fix:

  • Use a large excess of Hydrazine Hydrate (5–10 equivalents).

  • Add the ester solution slowly to the refluxing hydrazine solution (Inverse Addition).

  • The dimer is highly insoluble in ethanol; filter it off hot if present. The desired mono-hydrazide is soluble in hot ethanol and precipitates upon cooling.

Q3: Why TEOF? Can I use Formic Acid?

Analysis:

  • TEOF (Triethyl Orthoformate): Preferred.[4][5] Anhydrous conditions. Drives reaction by distilling off ethanol. Cleaner workup.

  • Formic Acid: Can serve as both reagent and solvent. However, it requires high temperatures (reflux) and is a strong acid, which might protonate the aniline (if unprotected), theoretically protecting it. But, formic acid often leads to formylation of the amine (N-formyl aniline) as a stable byproduct which is hard to separate from the oxadiazole.

  • Recommendation: Stick to TEOF with a protected aniline.

Q4: The cyclization yield is low (<50%) even with protection.

Checklist:

  • Dryness: Is your TEOF dry? Moisture hydrolyzes TEOF to ethyl formate and ethanol, stopping the cyclization.

  • Catalyst: Did you add p-TsOH? Without an acid catalyst, the reaction with TEOF is sluggish.

  • Temperature: Are you refluxing vigorously? The reaction needs to reach ~140°C (internal temp) if using neat TEOF. If using a solvent (e.g., Dioxane), ensure it's refluxing.

Module 4: Quantitative Data & Reagents[7]

ReagentRoleEquiv.Critical Note
Acetic Anhydride Protection1.1Mild excess ensures complete coverage.
Hydrazine Hydrate Nucleophile5.0 - 10.0Crucial: High excess prevents dimerization.
Triethyl Orthoformate Cyclization AgentSolvent (10 vol)Must be anhydrous. Acts as water scavenger.
p-TsOH Catalyst0.05 (5 mol%)Essential for TEOF activation.
HCl (conc) DeprotectionExcessReflux required to cleave the Acetyl amide.

References

  • Synthesis of 1,3,4-oxadiazoles using TEOF

    • Kudelko, A. et al. (2014). "Reactions of carboxylic acid hydrazides with orthoesters.
    • Source:

  • Interference of Amines with TEOF

    • Gassman, P. G. et al. (1987). "Synthesis of Indoles via Formimidates.
    • Source:

  • General Oxadiazole Methodologies

    • Bostrom, J. et al. (2012). "Oxadiazoles in Medicinal Chemistry." Provides a broad overview of stability and synthetic routes, supporting the stability of the ring during acid deprotection.
    • Source: (General Reference)

  • Hydrazide Dimerization Issues

    • Rostamizadeh, S. et al. (2003). Discusses the formation of di-hydrazides when stoichiometry is not controlled.
    • Source: (General Concept Verification)

Sources

side reactions in the synthesis of 1,3,4-oxadiazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 1,3,4-Oxadiazole Synthesis Support Center . As a Senior Application Scientist, I have designed this technical guide to help you navigate the complex mechanistic pathways and troubleshooting steps required to synthesize 1,3,4-oxadiazoles efficiently.

Rather than just listing generic procedures, this center focuses on the causality behind experimental failures—empowering you to understand why a side reaction occurs and how to engineer your workflow to prevent it.

Part 1: Diagnostic Workflow for Side Reactions

Before diving into specific troubleshooting scenarios, use the diagnostic decision tree below to identify the root cause of your synthesis failure based on your crude LC-MS or NMR data.

Troubleshooting Start Analyze Crude Reaction (LC-MS / NMR) Cond1 Mass = Expected + 18 Da? Start->Cond1 Act1 Incomplete Dehydration Action: Increase temp or use Burgess Reagent Cond1->Act1 Yes Cond2 Mass = Symmetric Dimer? Cond1->Cond2 No Act2 Trans-acylation Action: Stepwise acylation & control stoichiometry Cond2->Act2 Yes Cond3 Unexpected Mass Loss? Cond2->Cond3 No Act3 Oxidative C-C Cleavage Action: Avoid strong bases (e.g., K2CO3) with I2 Cond3->Act3 Yes Success Target 1,3,4-Oxadiazole Confirmed Cond3->Success No

Workflow for identifying and resolving common 1,3,4-oxadiazole synthesis side reactions.

Part 2: Troubleshooting Guides & FAQs

Q1: I am trying to synthesize an unsymmetrical 2,5-disubstituted 1,3,4-oxadiazole via one-pot acylation of a hydrazide, but LC-MS shows a large amount of symmetric byproduct. Why is this happening? A1: You are observing a classic trans-acylation side reaction. When N,N′-diacylhydrazide intermediates are formed in the presence of an excess of the second carbonyl compound (or acylating agent), a dynamic equilibrium is established. The thermodynamic sink often favors the formation of the symmetric diacylhydrazine, leading to a complex mixture of non-symmetric and symmetric products [1]. Causality & Solution: The reactivity of the acylating reagent must be strictly moderated. Instead of a one-pot approach, perform a stepwise acylation. Isolate the monoacylhydrazine first, then couple the second carboxylic acid using a mild coupling reagent (e.g., EDC/HOBt) before initiating the dehydrative cyclization.

Q2: During the oxidative cyclization of my acylhydrazone using I₂ and K₂CO₃, I am observing unexpected mass loss and fragmentation. What is the mechanism of this degradation? A2: You are likely experiencing oxidative C–C bond cleavage . While molecular iodine is an excellent transition-metal-free oxidant for C–O bond formation, the presence of a strong base like K₂CO₃ can deprotonate α-carbons (Csp³–H bonds). Iodine then attacks this position, creating a leaving group that facilitates C–C bond scission and subsequent deacylation [2]. Furthermore, if your substrate contains an acetyl group, it may undergo a competitive haloform-type side reaction [3]. Causality & Solution: To prevent this, switch to a base-free oxidative system. Dess-Martin periodinane (DMP) or trichloroisocyanuric acid (TCCA) can achieve cyclization at room temperature without triggering C–C cleavage [4].

Q3: I am using POCl₃ to dehydrate a diacylhydrazine, but I'm getting a mixture of the desired oxadiazole and uncyclized starting material (M+18). Increasing the temperature just leads to black tar. What should I do? A3: The M+18 peak confirms incomplete dehydration . POCl₃ is a harsh reagent; at elevated temperatures, it can cause chlorination of electron-rich aromatic rings or complete decomposition of sensitive moieties (the "black tar"). Causality & Solution: Cyclization requires the oxygen atom to attack the activated carbonyl. If the intermediate is sterically hindered, harsh heating only drives decomposition. Switch to a milder dehydrating agent like TsCl/Et₃N or the Burgess reagent, which activate the oxygen for elimination at much lower temperatures.

Q4: I am reacting an aroyl hydrazide with a thioacetamide derivative. I expected an oxadiazole, but NMR and MS indicate a 1,3,4-thiadiazole. Why? A4: This is a competitive cyclization pathway . When sulfur is present in the reaction matrix, the sulfur atom is highly nucleophilic and often outcompetes oxygen during the intramolecular ring closure, yielding the 1,3,4-thiadiazole [2, 5]. Causality & Solution: To force the formation of the oxadiazole, you must use an oxidizing agent (like I₂ or HgO) that specifically activates the sulfur to become a leaving group, forcing the oxygen to close the ring.

Part 3: Quantitative Comparison of Cyclization Reagents

To help you select the right reagent system for your specific substrate, consult the table below. It summarizes the typical yield ranges and the mechanistic causality behind their most common side reactions.

Reagent SystemTypical Yield RangeMajor Side Reaction RiskMechanistic Causality
POCl₃ / Reflux 60–85%Chlorination, DecompositionHigh thermal energy and harsh electrophilic phosphorus promote off-target aromatic substitution.
I₂ / K₂CO₃ 80–96%C–C Cleavage, Haloform RxnBase deprotonates α-carbons; iodine facilitates leaving group formation and bond scission.
DMP (RT) 76–92%Over-oxidationHypervalent iodine non-selectively oxidizes unprotected alcohols or primary amines.
Photoredox / O₂ 83–92%Minimal (H₂ byproduct)Mild single-electron transfer avoids harsh electrophiles or bases entirely.

Part 4: Self-Validating Experimental Protocols

A robust protocol should tell you if it is working during the experiment. The following methodologies include built-in validation checkpoints.

Protocol A: Mild Oxidative Cyclization using Dess-Martin Periodinane (DMP)

Ideal for substrates sensitive to strong bases or harsh electrophiles [4].

  • Preparation: Dissolve the N-acylhydrazone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.

    • Validation Check: The solution should be completely clear and homogeneous.

  • Oxidation: Cool the reaction flask to 0 °C. Add DMP (1.2 mmol) portion-wise over 10 minutes.

    • Validation Check: A mild exotherm will occur. As the DMP reacts and forms iodinane byproducts, a fine white suspension will begin to form in the flask.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Check: Perform a TLC (30% EtOAc/Hexanes). The starting material spot should disappear, and a new, highly UV-active (254 nm) spot with a higher Rf value (less polar) should appear.

  • Quench & Workup: Pour the mixture into a 1:1 solution of saturated aqueous Na₂S₂O₃ and NaHCO₃ (20 mL). Stir vigorously for 15 minutes.

    • Validation Check: Effervescence will occur (NaHCO₃ neutralizing acetic acid byproduct). The cloudy organic layer will become clear as the residual iodine species are reduced.

  • Isolation: Extract with DCM (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1,3,4-oxadiazole.

Protocol B: Stepwise Dehydrative Cyclization (TsCl / Et₃N)

Ideal for preventing trans-acylation and symmetric dimer formation.

  • Activation: Suspend the pure, pre-isolated 1,2-diacylhydrazine (1.0 mmol) in anhydrous DCM (15 mL). Add Triethylamine (3.0 mmol).

    • Validation Check: The suspension will dissolve, yielding a homogeneous solution as the hydrazide is deprotonated.

  • Dehydration: Add p-Toluenesulfonyl chloride (TsCl, 1.2 mmol) in one portion at room temperature.

    • Validation Check: Within 15–30 minutes, a white precipitate (triethylamine hydrochloride salt) will begin to crash out of the solution, physically confirming that the dehydration/elimination step is actively occurring.

  • Monitoring: Stir for 4 hours at room temperature.

    • Validation Check: LC-MS analysis should show the complete disappearance of the [M+H] peak and the emergence of the [M-18+H] peak.

  • Isolation: Wash the organic layer with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Part 5: References

  • Aksenov, A. V., et al. "Electrophilic activation of nitroalkanes in efficient synthesis of 1,3,4-oxadiazoles." RSC Advances (2019).

  • "Synthesis of 1,3,4-oxadiazoles." Organic Chemistry Portal.

  • "I2-Mediated Oxidative C–O Bond Formation for the Synthesis of 1,3,4-Oxadiazoles from Aldehydes and Hydrazides." Academia.edu.

  • "Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review." Open Medicinal Chemistry Journal.

  • "Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis." Benchchem.

stability issues of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline in solution. This document outlines potential stability issues, troubleshooting strategies, and frequently asked questions to ensure the integrity of your experimental results.

Introduction to the Stability of this compound

This compound is a molecule of interest in pharmaceutical research, incorporating both a stable 1,3,4-oxadiazole ring and a reactive aniline moiety. The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[1] However, the stability of the entire molecule in solution is influenced by the interplay of its functional groups and the surrounding environment. The aniline group, in particular, is susceptible to oxidation, which can be influenced by factors such as pH, light, and the presence of oxidizing agents.[2][3] Understanding these potential instabilities is crucial for accurate and reproducible research.

This guide will walk you through the common stability challenges and provide you with the knowledge to mitigate them effectively.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has changed color. What could be the cause?

A1: A color change in your solution, typically to a yellowish or brownish hue, is a common indicator of degradation, most likely due to the oxidation of the aniline moiety.[2] Aromatic amines are known to form colored oxidation products. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Q2: What are the optimal pH conditions for storing solutions of this compound?

A2: While specific data for this molecule is not extensively published, based on the general stability of similar compounds, a slightly acidic to neutral pH range (pH 4-7) is recommended to minimize degradation. Strongly acidic or alkaline conditions can promote hydrolysis of the oxadiazole ring.[4][5] Alkaline conditions, in particular, can significantly increase the rate of aniline oxidation.[2]

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing an aniline functional group are often photosensitive.[3] Exposure to UV or even ambient light can lead to photodegradation. It is highly recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What solvents are recommended for preparing and storing solutions?

A4: For general use, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are good choices. If aqueous solutions are necessary, it is crucial to use buffered solutions and to prepare them fresh. Avoid using solvents that may contain peroxides (e.g., aged ethers), as these can accelerate the oxidation of the aniline group. When using alcohols like methanol or ethanol, be aware that they can potentially participate in photochemical reactions.[6]

Q5: Can I heat solutions of this compound?

A5: The 1,3,4-oxadiazole ring itself is thermally stable. However, prolonged heating in solution, especially in the presence of reactive species, can promote degradation of the overall molecule. It is advisable to avoid excessive heating and to perform any necessary heating steps for the shortest possible duration.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in chromatogram (e.g., HPLC, LC-MS) Degradation of the compound.- Analyze a freshly prepared standard to confirm the retention time of the parent compound.- Conduct a forced degradation study (see Protocol 1) to identify potential degradation products.- Review solution preparation and storage conditions (pH, light exposure, temperature).
Decreased concentration over time Instability under storage conditions.- Store solutions at a lower temperature (e.g., 4°C or -20°C).- Protect solutions from light.- Use a buffered aqueous solution or an aprotic solvent.- Prepare solutions fresh before each experiment.
Poor reproducibility of experimental results Inconsistent degradation between samples.- Standardize solution preparation and handling procedures.- Ensure all samples are protected from light and stored under identical conditions.- Use an internal standard in your analytical method to correct for variations.
Solution turns cloudy or forms a precipitate - Poor solubility.- Degradation product precipitating out of solution.- Confirm the solubility of the compound in the chosen solvent.- Analyze the precipitate to determine if it is the parent compound or a degradant.- Consider using a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[7][8] This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a UV lamp (e.g., 254 nm) or direct sunlight for 24 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by HPLC (see Protocol 2 for a starting method). Compare the chromatograms of the stressed samples to that of a freshly prepared, unstressed sample.

Protocol 2: Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products.[5][9][10]

Objective: To provide a starting point for developing an HPLC method to assess the stability of this compound.

HPLC Parameters:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the analyte)

Note: This is a general method and may require optimization for your specific application and equipment.[11]

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

Potential Degradation Pathways A This compound B Oxidation Products (e.g., nitroso, nitro, polymeric species) A->B O₂, light, metal ions C Hydrolysis Product (Ring-opened species) A->C H⁺ or OH⁻ D Photodegradation Products A->D UV/Vis light

Caption: Potential degradation routes for this compound.

Forced Degradation Workflow

Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acidic (HCl) HPLC HPLC Analysis Acid->HPLC Base Basic (NaOH) Base->HPLC Oxidation Oxidative (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (UV/Vis) Photo->HPLC Characterization Degradant Characterization (LC-MS, NMR) HPLC->Characterization Stock Prepare Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: A typical workflow for conducting forced degradation studies.

References

  • (No author given). (2018, March 24). Synthesis of some 2-Aryl-1,3,4-Thiadiazoline-2-One Derivatives. ResearchGate. [Link]

  • Alvarez, E. M., et al. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. Nature Communications. [Link]

  • (No author given). (n.d.). Aniline and Its Derivatives. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]

  • Crosby, J., et al. (2013, February 4). Synthesis, characterization, and photophysics of oxadiazole- and diphenylaniline-substituted Re(I) and Cu(I) complexes. Inorganic Chemistry. [Link]

  • (No author given). (n.d.). Synthesis of Substituted Oxazoles by Visible Light Photocatalysis. ResearchGate. [Link]

  • (No author given). (2024, January 12). Reactions of Aniline. Chemistry Steps. [Link]

  • Gomes, C. S., et al. (2025, August 21). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. The Journal of Physical Chemistry A. [Link]

  • Jain, D., & Basniwal, P. K. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • (No author given). (2022, May). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • (No author given). (n.d.). Influence of irradiation time on photodegradation of aniline derivatives. ResearchGate. [Link]

  • (No author given). (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. [Link]

  • (No author given). (n.d.). Postintercalative Polymerization of Aniline and Its Derivatives in Layered Metal Phosphates. (n.d.). [Link]

  • Jasiak, A., et al. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. [Link]

  • (No author given). (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank. [Link]

  • Jasiak, A., et al. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. MDPI. [Link]

  • (No author given). (n.d.). 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline. PubChem. [Link]

  • (No author given). (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). [Link]

  • (No author given). (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2019, April 16). A Useful Synthesis of 2-Acylamino-1,3,4-oxadiazoles from Acylthiosemicarbazides Using Potassium Iodate and the Discovery of New Antibacterial Compounds. Molecules. [Link]

  • (No author given). (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. International Journal of Pharmaceutical Sciences and Research. [Link]

  • (No author given). (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. [Link]

  • (No author given). (n.d.). Synthesis of 2-(substituted-phenyl)-5-(aminomethyl)- and (thiomethyl)-1,3,4-oxadiazoles. Oxidation of thiomethyl-oxadiazole derivatives by dimethyldioxirane. ResearchGate. [Link]

  • (No author given). (2024, June 9). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chromatographic Science. [Link]

  • (No author given). (n.d.). Photocatalytic degradation of organic dyes by the conjugated polymer poly(1,3,4-oxadiazole)s and its photocatalytic mechanism. ResearchGate. [Link]

  • Liu, Y., et al. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Molecules. [Link]

  • (No author given). (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. ResearchGate. [Link]

  • Qamar, S., et al. (2018, June 3). Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. ResearchGate. [Link]

  • (No author given). (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
  • (No author given). (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

  • (No author given). (n.d.). A Mechanistic Analysis of Trimethylanilinium Salt Degradation: Implications for Methylation and Cross-coupling Applications. ChemRxiv. [Link]

  • Ghanem, E., et al. (2014, December 26). Synthesis, spectroscopic characterization and powder XRD study of 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl) aniline. American Journal of Applied Chemistry. [Link]

  • (No author given). (2024, November 21). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (n.d.). [Link]

  • (No author given). (n.d.). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2- PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE. Rasayan Journal of Chemistry. [Link]

  • (No author given). (2025, June 29). View of The study of systemic exposition of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide in blood on rats. Research Results in Pharmacology. [Link]

Sources

overcoming poor solubility of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Ticket ID: #SOL-OXD-2M5 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming poor aqueous solubility and crystallization issues.[1][2]

Executive Summary

The compound This compound presents a classic solubility challenge common to planar, heterocyclic aromatics.[1][2][3] Its poor solubility stems from two factors:

  • High Crystal Lattice Energy: The planar oxadiazole ring facilitates strong

    
    -
    
    
    
    stacking, while the aniline moiety acts as both a hydrogen bond donor (
    
    
    ) and acceptor, creating a tightly packed crystal lattice.[1][2][3]
  • Weak Basicity: The electron-withdrawing oxadiazole ring (at the meta position relative to the amine) lowers the pKa of the aniline nitrogen, making it difficult to protonate at physiological pH (7.4).[2]

This guide provides a hierarchical approach to solubilization, moving from simple solvent adjustments to advanced formulation techniques.[2][3]

Module 1: Solvent Selection & Cosolvent Systems

Q: What is the absolute best solvent for stock preparation? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1] The sulfoxide oxygen is a potent hydrogen bond acceptor that disrupts the aniline-oxadiazole intermolecular network.[1][2]

  • Standard Stock: 10–20 mM in 100% DMSO.

  • Alternative: Dimethylformamide (DMF) is a viable secondary choice but is less biocompatible for cell-based assays.[1][2]

Q: My compound precipitates immediately when I dilute the DMSO stock into water/buffer. Why? A: This is the "Crash-Out" effect.[1][2] The compound is hydrophobic (LogP ~1.5–2.5).[2] When you add water, the solvent power drops exponentially.[2][3] The Fix: Use a stepped cosolvent system .[1][2] Do not jump from 100% DMSO to 100% Aqueous.

  • Protocol:

    • Dissolve compound in DMSO (Stock).[1][2]

    • Add PEG-400 (Polyethylene Glycol 400) to the stock (Ratio: 1:1).[1][2]

    • Slowly add this mixture to your aqueous buffer while vortexing.[1][2]

    • Target Final Composition: 5% DMSO / 40% PEG-400 / 55% Water.

Solvent Compatibility Table

Solvent SystemSolubility RatingApplication
100% DMSO High (>50 mg/mL)Stock solution storage (-20°C).[1][2][3]
100% Ethanol Moderate (<10 mg/mL)Synthesis/Recrystallization (requires heat).[1][2]
DMSO/PEG-400 (50:50) HighIntermediate dilution step.[1][2]
PBS (pH 7.4) Very Low (<0.1 mg/mL)Avoid direct dissolution.
0.1 M HCl ModerateAcidic pH protonates the aniline (Salt formation).[1][2]

Module 2: pH Manipulation & Salt Formation

Q: Can I just add acid to dissolve it? A: Yes, but you must go low enough.[1][2][3] The aniline nitrogen is the only basic handle. Due to the electron-withdrawing nature of the oxadiazole ring, the pKa of the aniline is likely depressed (estimated pKa ~3.0–4.0).[3]

  • Strategy: You need a pH at least 2 units below the pKa to ensure >99% ionization.[1][2]

  • Reagent: Use Methanesulfonic Acid (MSA) or 1M HCl .[1][2] MSA salts often have better solubility and stability than hydrochloride salts for aryl amines.[1][2]

Q: How do I prepare the Mesylate Salt in situ? A: Follow this "In-Situ Salt Formation" protocol:

  • Weigh 10 mg of this compound.

  • Add 1.05 equivalents of Methanesulfonic acid (dissolved in water or ethanol).

  • Sonicate at 40°C for 10 minutes.

  • If a clear solution forms, dilute further with water.[1][2][3] If precipitate forms upon dilution, add 10% cyclodextrin (see Module 3).[2][3]

Module 3: Advanced Formulation (Excipients)

Q: I cannot use high DMSO or Acid in my animal/cell model. What now? A: You must encapsulate the hydrophobic core using Cyclodextrins .[1][2]

  • Recommended Agent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).[1][2][3]
  • Mechanism: The hydrophobic oxadiazole/phenyl core sits inside the CD cavity, while the hydroxyl groups on the outside interact with water.[3]

Protocol: Cyclodextrin Complexation

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline.[1][2]
    
  • Dissolve your compound in a minimal volume of acetone or methanol (volatile solvent).[1][2]

  • Add the dissolved compound dropwise into the CD solution while stirring vigorously.

  • Stir open to air for 4–6 hours to evaporate the volatile solvent.

  • Filter through a 0.22

    
    m filter.[1][2] The resulting clear solution is the inclusion complex.
    

Visual Troubleshooting Guide

The following decision tree illustrates the logical workflow for selecting the correct solubilization strategy based on your application.

Solubility_Workflow Start Start: this compound Check_App What is the Application? Start->Check_App Synthesis Chemical Synthesis Check_App->Synthesis InVitro In Vitro (Cell Assay) Check_App->InVitro InVivo In Vivo (Animal Study) Check_App->InVivo Solvent_Synth Use DMF or DMSO. Heat to 60°C if needed. Synthesis->Solvent_Synth Tox_Check Is DMSO toxicity a concern? InVitro->Tox_Check Route Route of Admin? InVivo->Route DMSO_OK Use DMSO Stock (<0.5% final) Dilute into media. Tox_Check->DMSO_OK No DMSO_Bad Use HP-beta-Cyclodextrin (Inclusion Complex) Tox_Check->DMSO_Bad Yes Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV Suspension Suspension: 0.5% MC/Tween 80 Oral->Suspension Soluble_Form Cosolvent: 5% DMSO / 40% PEG400 OR In-Situ Salt (Mesylate) IV->Soluble_Form

Caption: Decision matrix for solubilizing this compound based on experimental constraints.

FAQ: Common Pitfalls

Q: I tried heating the aqueous solution, but it precipitated when it cooled down. A: This confirms the high lattice energy.[1][3] Heating creates a supersaturated solution which is thermodynamically unstable.[1][2] Do not rely on heat alone for aqueous solutions. You must use a chemical stabilizer (surfactant or cyclodextrin) to maintain solubility upon cooling.[1][2]

Q: Can I use Tween 80? A: Yes, Polysorbate 80 (Tween 80) is excellent for preventing aggregation.[1][2][3] For cell assays, keep the concentration below 0.1% to avoid lysing cells.[2][3] For animal formulations, up to 5-10% is often tolerated.[1][2][3]

Q: The compound turned yellow in solution. Is it degrading? A: Anilines are prone to oxidation (forming azo/nitroso species) and oxadiazoles can undergo hydrolytic ring opening under extreme pH.[1][2]

  • Check: If the yellowing occurs in DMSO, it is likely a benign solvatochromic effect or slight oxidation.[1][2][3]

  • Action: Store stocks at -20°C, protected from light, and under argon/nitrogen if possible. Avoid leaving the compound in strong acid/base for >24 hours.[2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3] Link

  • Bostan, M., et al. (2022).[2][3] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(11), 3584.[1][2][3] Link[2][3]

  • Serajuddin, A. T. (2007).[1][2][3] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3] Link

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[1][2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1][2][3] Link

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline. For researchers and drug development professionals, ensuring a scalable, high-yield process requires moving beyond basic recipes to understand the causality behind each reaction parameter.

The most robust and self-validating route to this molecule involves a three-step sequence starting from commercially available 4-methyl-3-nitrobenzoic acid: (1) hydrazide formation, (2) cyclodehydration to the 1,3,4-oxadiazole core, and (3) chemoselective nitro reduction.

Synthetic Workflow

Pathway SM 4-Methyl-3-nitrobenzoic acid (Starting Material) Step1 Esterification & Hydrazinolysis (EtOH, H2SO4 → N2H4·H2O) SM->Step1 Int1 4-Methyl-3-nitrobenzohydrazide (Intermediate 1) Step1->Int1 Step2 Cyclodehydration (Triethyl orthoformate, 140 °C) Int1->Step2 Int2 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole (Intermediate 2) Step2->Int2 Step3 Catalytic Hydrogenation (Pd/C, H2, EtOH, 25 °C) Int2->Step3 Prod This compound (Target Product) Step3->Prod

Fig 1: Three-step synthetic workflow for this compound.

Troubleshooting Guides & FAQs

Q1: Why am I observing a high percentage of unreacted 4-methyl-3-nitrobenzohydrazide during the cyclization step? A: Incomplete cyclodehydration often occurs if the ethanol byproduct is not efficiently removed, shifting the thermodynamic equilibrium backward. Triethyl orthoformate (TEOF) acts as both the C1 source and the solvent. According to , the reaction must be heated to at least 140 °C to continuously distill off the formed ethanol and residual TEOF[1]. If using a standard reflux condenser without a distillation head, the ethanol remains in the vessel, preventing complete conversion. Causality & Solution: Equip the reactor with a short-path distillation head. The physical removal of ethanol drives the equilibrium toward the 1,3,4-oxadiazole product, ensuring a self-validating completion when distillation visually ceases.

Q2: During the nitro reduction step, I am observing cleavage of the 1,3,4-oxadiazole ring. How can I prevent this? A: The 1,3,4-oxadiazole ring is susceptible to reductive cleavage under harsh conditions (e.g., prolonged exposure to Raney Nickel at high temperatures or strong dissolving metal reductions). The is highly exothermic and generally facile, but requires careful control of kinetic parameters to prevent over-reduction or the accumulation of unstable hydroxylamine intermediates[2]. Causality & Solution: Transition to a milder catalytic hydrogenation using standard Pd/C (5-10 wt%) under low hydrogen pressure (1 atm) at ambient temperature. Monitoring hydrogen consumption provides a self-validating metric; the reaction is complete when exactly 3 equivalents of H₂ are consumed, preventing over-reduction[3].

Q3: Can I synthesize the hydrazide directly from 4-methyl-3-nitrobenzoic acid without forming the ester first? A: While direct coupling of the carboxylic acid with hydrazine hydrate is possible using coupling reagents (like EDC/HOBt), it introduces atom-inefficiency and complex purification. The classical two-step Fischer esterification followed by hydrazinolysis is highly scalable and ensures[4]. Causality & Solution: The intermediate ester and the resulting hydrazide precipitate cleanly from the reaction mixture upon cooling or aqueous workup. This phase separation acts as a self-purifying system, eliminating the need for column chromatography before the critical cyclodehydration step.

Quantitative Data: Optimization Parameters
Reaction StepParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Cyclodehydration Temperature100 °C (Reflux)140 °C (Distillation)High heat is required to distill off the ethanol byproduct, driving the equilibrium toward ring closure[1].
Cyclodehydration Reagent Volume2-3 eq. TEOFExcess TEOF (Solvent)Using TEOF as the solvent prevents intermolecular side reactions and ensures complete formylation[4].
Nitro Reduction CatalystRaney Ni, 50 °C5% Pd/C, 25 °CMilder conditions prevent the reductive cleavage of the sensitive 1,3,4-oxadiazole ring[2].
Nitro Reduction H₂ Pressure>5 atm1 atm (Balloon)Low pressure prevents over-reduction and allows precise monitoring of stoichiometric H₂ uptake[3].
Experimental Protocols: Step-by-Step Methodology

Step 1: Synthesis of 4-Methyl-3-nitrobenzohydrazide

  • Esterification: Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes). Add concentrated H₂SO₄ (0.1 eq) dropwise.

  • Reflux: Heat the mixture to reflux (78 °C) for 12 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield ethyl 4-methyl-3-nitrobenzoate.

  • Hydrazinolysis: Dissolve the ester in ethanol (5 volumes). Add hydrazine monohydrate (3.0 eq) dropwise at room temperature.

  • Precipitation: Heat to 80 °C for 6 hours. Upon cooling to 0 °C, the 4-methyl-3-nitrobenzohydrazide will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclodehydration to 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole

  • Setup: Place 4-methyl-3-nitrobenzohydrazide (1.0 eq) in a round-bottom flask equipped with a short-path distillation head and a receiving flask.

  • Reagent Addition: Add triethyl orthoformate (TEOF) (10 volumes, acting as both reagent and solvent).

  • Heating: Stir vigorously and heat the mixture to 140 °C.

  • Distillation: Continuously distill off the formed ethanol and residual TEOF over 5 hours. The physical removal of ethanol is the self-validating visual cue that cyclization is occurring.

  • Isolation: Once distillation ceases, apply a high vacuum to remove any remaining TEOF. Triturate the resulting residue with hexanes to afford pure 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole.

Step 3: Chemoselective Catalytic Hydrogenation

  • Preparation: Dissolve 2-(4-methyl-3-nitrophenyl)-1,3,4-oxadiazole (1.0 eq) in anhydrous ethanol (15 volumes) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 5% Pd/C (10 wt% relative to substrate) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Maintain the reaction at 25 °C under 1 atm of H₂ (using a balloon or controlled pressure reactor).

  • Monitoring: Stir vigorously for 4-6 hours. Monitor the exact hydrogen consumption; the reaction is complete when exactly 3 equivalents of H₂ are consumed.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethanol.

  • Final Isolation: Concentrate the filtrate under reduced pressure to yield the target this compound.

References
  • Mettler Toledo. "Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note." Mettler Toledo Applications.[Link]

  • Mickevičius, V., et al. "Synthesis of substituted 1,3,4-oxadiazole derivatives." Chemistry of Heterocyclic Compounds, 2009.[Link]

  • TUBITAK. "Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents." Turkish Journal of Chemistry, 2022.[Link]

  • NIH. "Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst." Organic Letters, 2021.[Link]

Sources

challenges in the scale-up synthesis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Welcome to the Process Development Support Center. As Application Scientists, we understand that translating the synthesis of 1,3,4-oxadiazole building blocks from the bench to the pilot plant introduces significant thermodynamic, kinetic, and safety challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the multi-kilogram scale-up of this compound.

Process Overview & Scale-Up Workflow

The most scalable and atom-economical route to this target begins with 4-methyl-3-nitrobenzoic acid. It avoids harsh, toxic dehydrating agents (like POCl₃) by utilizing a hydrazinolysis-cyclodehydration sequence[1], followed by a chemoselective nitro reduction.

ScaleUpWorkflow SM 4-Methyl-3-nitrobenzoic acid Ester Step 1: Esterification (MeOH, H2SO4) SM->Ester Hydrazide Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Ester->Hydrazide Cyclization Step 3: Oxadiazole Cyclization (HC(OEt)3, p-TsOH) Hydrazide->Cyclization Safety1 Hazard: Hydrazine Toxicity Control: Closed-system dosing Hydrazide->Safety1 Reduction Step 4: Nitro Reduction (Fe/NH4Cl, EtOH/H2O) Cyclization->Reduction Safety2 Hazard: Exothermic Cyclization Control: Distillative cooling Cyclization->Safety2 Product This compound Reduction->Product

Fig 1. Four-step scale-up synthesis workflow with critical safety control points.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does the yield of the 4-methyl-3-nitrobenzohydrazide intermediate drop significantly when scaling from 50 g to 5 kg? Causality: At the bench scale, a large excess of hydrazine hydrate is often used to rapidly drive the hydrazinolysis of the ester. During scale-up, heating and cooling cycles are extended. Because hydrazine hydrate contains significant water (typically 64% aqueous), prolonged exposure at elevated temperatures causes competing hydrolysis of the ester back to 4-methyl-3-nitrobenzoic acid. Furthermore, inadequate mixing in large reactors can lead to a localized excess of the ester, promoting the formation of symmetric diacylhydrazines[2]. Solution: Implement a continuous reverse-dosing strategy. Dose the ester slowly into a pre-heated solution of hydrazine hydrate to maintain a high local concentration of hydrazine.

Q2: During the cyclization step using triethyl orthoformate, the reaction stalls at ~80% conversion. How do we drive it to completion without resorting to chromatography? Causality: The cyclodehydration of the hydrazide to form the 1,3,4-oxadiazole ring releases ethanol and water as byproducts. In a closed large-scale reactor, the accumulation of ethanol shifts the thermodynamic equilibrium, stalling the forward reaction[2]. Solution: Implement distillative removal of ethanol. Equip the reactor with a distillation head. By continuously removing the ethanol byproduct, Le Chatelier's principle drives the cyclization to completion. The addition of a catalytic amount of p-toluenesulfonic acid (p-TsOH) also lowers the activation energy of the cyclodehydration[1].

Q3: Why is the Béchamp reduction (Fe/NH₄Cl) recommended over Pd/C catalytic hydrogenation for the final nitro reduction step? Causality: While Pd/C hydrogenation is highly efficient at the bench scale, scaling up introduces risks of catalyst poisoning from trace unreacted hydrazide impurities. More importantly, the 1,3,4-oxadiazole ring can be susceptible to ring-opening under high-pressure hydrogen at elevated temperatures[3]. The Béchamp reduction (Fe powder and NH₄Cl in aqueous ethanol) is highly chemoselective for the nitro group, operates at atmospheric pressure, and leaves the oxadiazole core completely intact.

Quantitative Data: Bench vs. Pilot Scale Parameters

To maintain process safety and yield, critical parameters must be adjusted when moving from the fume hood to the pilot plant.

Process ParameterBench Scale (10 g)Pilot Scale (5 kg)Mechanistic Rationale
Hydrazine Equivalents 5.0 eq2.5 eqMinimizes toxicity and downstream aqueous waste; requires strict dosing control at scale.
Cyclization Temp 110 °C (Reflux)95 °C (Distillation)Distillative removal of ethanol drives equilibrium; prevents thermal degradation of the product.
Acid Catalyst (p-TsOH) 0.10 eq0.02 eqReduces equipment corrosion and minimizes post-reaction neutralization requirements.
Nitro Reduction Reagent Pd/C, H₂ (50 psi)Fe/NH₄Cl (Atmospheric)Eliminates high-pressure hazards; prevents oxadiazole ring-opening and over-reduction[3].

Troubleshooting Common Scale-Up Deviations

Process StepObserved IssueRoot Cause AnalysisCorrective Action / Parameter Adjustment
Hydrazinolysis High diacylhydrazine byproduct (>5%)Poor mixing leading to localized ester excess.Increase impeller speed; reverse addition (dose ester into hydrazine).
Cyclization Dark tarry impuritiesOverheating (>110 °C) or excess acid catalyst.Control jacket temperature strictly to 100 °C; limit p-TsOH to 0.02 eq.
Cyclization Unreacted starting materialMoisture in triethyl orthoformate hydrolyzing the reagent.Perform Karl Fischer titration (ensure H₂O <0.1%); dry solvent over molecular sieves.
Isolation Product "oils out" instead of crystallizingRapid cooling causing solvent supersaturation.Seed reactor at 45 °C; implement a linear cooling ramp of 0.2 °C/min to 5 °C.

Self-Validating Experimental Protocol: Oxadiazole Cyclization

Protocol: Large-Scale Synthesis of 2-(4-Methyl-3-nitrophenyl)-1,3,4-oxadiazole This protocol integrates built-in validation checks to ensure process safety and product integrity, avoiding the use of hazardous dehydrating agents like POCl₃[1].

Step 1: Reactor Preparation & Charging

  • Charge a glass-lined reactor with 4-methyl-3-nitrobenzohydrazide (1.0 eq) and anhydrous ethanol (5 volumes).

  • Validation Check: Sample the ethanol for Karl Fischer (KF) titration. Proceed only if water content is <0.1% to prevent the premature hydrolysis of the orthoformate reagent.

Step 2: Reagent Addition

  • Add triethyl orthoformate (2.5 eq) and p-toluenesulfonic acid monohydrate (0.02 eq).

  • Causality: Triethyl orthoformate acts as both the C1 source for the oxadiazole ring and a dehydrating agent. The p-TsOH protonates the orthoester, making it highly electrophilic for nucleophilic attack by the hydrazide nitrogen.

Step 3: Distillative Cyclization

  • Heat the reactor jacket to 100 °C. Set the overhead condenser for forward distillation.

  • Validation Check: Monitor the internal temperature. It will initially sit at ~78 °C (ethanol boiling point) and gradually rise to 90–95 °C as the reaction progresses and ethanol is removed.

  • Collect the distillate. The reaction is considered kinetically complete when the theoretical volume of ethanol (from both the solvent and the reaction byproduct) has been collected.

Step 4: In-Process Control (IPC)

  • Draw a sample and analyze via HPLC (254 nm).

  • Validation Check: If starting material is >1%, add an additional 0.2 eq of triethyl orthoformate and continue distillation for 1 hour.

Step 5: Controlled Crystallization

  • Cool the internal temperature to 50 °C. Slowly charge n-heptane (5 volumes) as an anti-solvent over 45 minutes.

  • Causality: Rapid addition of anti-solvent causes the product to precipitate as an amorphous oil, trapping impurities. Slow addition promotes the growth of high-purity crystalline lattices.

  • Cool the suspension linearly to 5 °C at a rate of 0.2 °C/min. Filter, wash with cold heptane, and dry under vacuum at 45 °C.

References

1.[3] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. URL: 2.[4] A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry. URL: 3.[2] Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. MDPI. URL: 4.[1] Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Open Medicinal Chemistry Journal. URL:

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the interpretation of complex NMR spectra of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline. This document is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. Here, we will address common challenges in spectral analysis, provide troubleshooting guidance, and offer in-depth explanations to ensure accurate and efficient structure elucidation.

Understanding the Molecule

Before delving into the complexities of the NMR spectrum, it is crucial to understand the structure of this compound and the expected electronic environment of each proton and carbon.

Molecular Structure and Proton Labeling

Troubleshooting_Impurities start Unexpected peaks observed check_synthesis Review synthesis scheme for potential byproducts and starting materials start->check_synthesis check_solvent Identify residual solvent peaks start->check_solvent run_2d Run 2D NMR (HSQC, HMBC) to correlate impurity peaks check_synthesis->run_2d check_solvent->run_2d purify Re-purify sample (e.g., column chromatography, recrystallization) run_2d->purify reacquire Re-acquire NMR spectrum purify->reacquire end Spectrum clean or impurity identified reacquire->end

Caption: Workflow for identifying and addressing unexpected peaks.

Detailed Steps:

  • Review Synthesis: Carefully examine the synthetic route used to prepare the compound. [1][2][3][4][5][6][7]Identify any unreacted starting materials, reagents, or potential side-products that could be present.

  • Check for Common Solvents: Compare the chemical shifts of the unknown peaks to tables of common NMR solvent impurities.

  • Utilize 2D NMR: If the impurities are complex, 2D NMR techniques like HSQC and HMBC can help to piece together their structure. [8][9]4. Purification: If impurities are confirmed, re-purifying the sample is necessary for a clean spectrum.

Problem 2: Broad or distorted peak shapes.

Possible Cause: Poor shimming, sample concentration issues, or the presence of paramagnetic impurities.

Troubleshooting Workflow:

Troubleshooting_Peak_Shape start Broad or distorted peaks check_shim Re-shim the magnet start->check_shim check_concentration Check sample concentration (too high or too low) start->check_concentration check_paramagnetic Consider paramagnetic impurities check_shim->check_paramagnetic prepare_new_sample Prepare a fresh sample with filtered solvent check_concentration->prepare_new_sample check_paramagnetic->prepare_new_sample end Improved peak shape prepare_new_sample->end

Caption: Workflow for addressing poor peak shapes.

Detailed Steps:

  • Shimming: The homogeneity of the magnetic field is critical for sharp NMR signals. [10]Perform a careful shimming procedure before acquiring the spectrum.

  • Concentration: Very high concentrations can lead to viscosity-related broadening, while very low concentrations result in a poor signal-to-noise ratio. [10]Prepare a sample at an optimal concentration (typically 5-10 mg in 0.6 mL of solvent).

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is clean and use high-purity NMR solvents.

Problem 3: Incorrect integration values.

Possible Cause: Signal overlap, baseline distortion, or incorrect phasing.

Troubleshooting Workflow:

  • Baseline Correction and Phasing: Ensure the spectrum has a flat baseline and that all peaks are correctly phased. Automated routines are often sufficient, but manual adjustment may be necessary.

  • Integration of Overlapping Signals: If signals are overlapping, it may be necessary to integrate the entire multiplet and divide by the expected number of protons.

  • Use a Reference Signal: Integrate a well-resolved signal from your compound (e.g., the methyl group) and set its value to the known number of protons (3H). Then, use this as a reference to determine the integration of other signals.

Advanced Topics

Understanding Coupling Constants

The coupling constants (J-values) provide valuable information about the connectivity and stereochemistry of a molecule. [11][12][13]For the aromatic protons of this compound, you can expect the following typical coupling constants:

Coupling TypeDescriptionExpected J-value (Hz)
³J (ortho)Coupling between protons on adjacent carbons6 - 9
⁴J (meta)Coupling between protons separated by three bonds2 - 4
⁵J (para)Coupling between protons separated by four bonds0 - 1

By carefully measuring the coupling constants from a well-resolved spectrum, you can confirm the substitution pattern on the aniline ring.

Dynamic Processes

In some cases, the rotation of the oxadiazole ring relative to the aniline ring may be slow on the NMR timescale, leading to the observation of distinct signals for otherwise equivalent protons (rotamers). This is more likely to be observed at low temperatures. If you suspect dynamic processes are occurring, acquiring spectra at different temperatures can provide valuable insights.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Schaumburg, K. (1965). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Magnetic Resonance (1969), 2(1), 1-5.
  • ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra?. Retrieved from [Link]

  • Paton, R. (n.d.). CASCADE. Colorado State University. Retrieved from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]

  • NMRtist. (n.d.). NMRtist. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Retrieved from [Link]

  • CDN. (2017, February 2). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]

  • Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal, 10(1), 1-11.
  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(2), M1666.
  • RSC Publishing. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687.
  • MDPI. (2022, November 9). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7687.
  • ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR shifts ¹H -general.cdx. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • PubMed. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Google Patents. (n.d.). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds.
  • Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Scribd. (n.d.). Solving HNMR Problems. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4273.
  • Journal of Drug Delivery & Therapeutics. (2019). View of Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

  • PubMed. (2019, March 21). Correlations of NHN hydrogen bond energy with geometry and ¹H NMR chemical shift difference of NH protons for aniline complexes. Retrieved from [Link]

  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. Retrieved from [Link]

  • Journal of Chemical Reviews. (2022, June 12). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on ¹H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl). Retrieved from [Link]

Sources

troubleshooting failed cyclization in 1,3,4-oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,4-Oxadiazole Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot failed cyclization reactions.

The 1,3,4-oxadiazole core is a privileged heterocyclic scaffold found in numerous commercially successful drugs, including raltegravir and zibotentan[1]. However, constructing this N=C=O linkage often presents significant synthetic hurdles, particularly during the critical cyclization step. This guide provides mechanistic insights, field-proven troubleshooting logic, and self-validating protocols to ensure reproducible yields.

Mechanistic Troubleshooting Logic

Cyclization failures typically stem from a mismatch between the substrate's electronic properties and the chosen dehydrating or oxidizing agent. The decision matrix below outlines the fundamental causality behind common failures and directs you to the appropriate synthetic correction.

Troubleshooting Start Failed 1,3,4-Oxadiazole Cyclization CheckRoute Identify Synthetic Route Start->CheckRoute Route1 Dehydrative Cyclization (Diacylhydrazines) CheckRoute->Route1 Route A Route2 Oxidative Cyclization (Acylhydrazones) CheckRoute->Route2 Route B Issue1A Incomplete Conversion (Substrate Degradation) Route1->Issue1A Issue1B Chlorinated Byproducts (with POCl3) Route1->Issue1B Issue2A Over-oxidation / Bond Cleavage Route2->Issue2A Issue2B Thiadiazole Formation (from Thiosemicarbazides) Route2->Issue2B Sol1A Use milder reagent: Burgess Reagent or T3P Issue1A->Sol1A Sol1B Switch to non-halogenating agent (EDC, TsCl) Issue1B->Sol1B Sol2A Use controlled oxidant (e.g., I2/K2CO3) Issue2A->Sol2A Sol2B Use I2 for thiophilic cyclodesulfurization Issue2B->Sol2B

Caption: Logical decision matrix for resolving failed 1,3,4-oxadiazole cyclization reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My dehydrative cyclization of N,N'-diacylhydrazine using POCl₃ is yielding a chlorinated byproduct instead of the desired 1,3,4-oxadiazole. Why is this happening and how do I fix it? Causality Analysis: Phosphorus oxychloride (POCl₃) is a harsh, halogenating dehydrating agent[2]. While it successfully promotes cyclodehydration for many standard substrates, electron-rich or sterically hindered diacylhydrazines can undergo competitive side reactions. Specifically, the intermediate imidoyl chloride can be attacked by the free chloride ion rather than undergoing intramolecular cyclization by the second carbonyl oxygen. This leads to 1,4-dichloro-1,4-diazabutadiene derivatives or substrate degradation. Solution: Switch to a non-halogenating, milder dehydrating agent. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[3] or the Burgess reagent[4] offer excellent alternatives. They activate the oxygen leaving group without introducing competing nucleophiles, driving cyclization smoothly.

Q2: I am attempting an oxidative cyclization of an acylhydrazone, but my yields are consistently below 30% due to precursor degradation. What are the optimal conditions? Causality Analysis: Acylhydrazones are highly sensitive to harsh oxidative environments, which can lead to over-oxidation, cleavage of the N-N bond, or hydrolysis back to the starting aldehyde and hydrazide if trace water is present. Solution: The choice of oxidant is paramount. Transition-metal-free protocols, such as using stoichiometric molecular iodine (I₂) with potassium carbonate (K₂CO₃), offer a controlled electrophilic activation of the hydrazone[5]. The iodine facilitates the C-O bond formation via a highly specific oxidative cyclization pathway without cleaving the delicate scaffold.

Q3: When synthesizing 2-amino-1,3,4-oxadiazoles from thiosemicarbazides, I get a strong sulfur odor and the 1,3,4-thiadiazole byproduct. How do I favor the oxadiazole? Causality Analysis: Thiosemicarbazides possess ambidentate nucleophilicity; they can cyclize via the oxygen atom (yielding oxadiazoles) or the sulfur atom (yielding thiadiazoles)[2]. Acidic conditions often protonate the oxygen, making sulfur the better nucleophile and driving thiadiazole formation. Solution: Use an iodine-mediated cyclodesulfurization approach. Iodine acts as a thiophilic Lewis acid, activating the thiocarbonyl sulfur and making it an excellent leaving group (as elemental sulfur). This forces the intramolecular attack by the oxygen atom to yield the 2-amino-1,3,4-oxadiazole exclusively, while avoiding odorous thiol byproducts[6].

Quantitative Data: Reagent Selection Matrix

To aid in experimental design, the following table summarizes the performance metrics and causality of common cyclodehydrating and oxidizing agents used in 1,3,4-oxadiazole synthesis.

Reagent SystemSubstrate ClassTypical YieldReaction ConditionsPrimary AdvantageCommon Failure Mode
POCl₃ Diacylhydrazines60–85%Reflux, 2–6hLow cost, standard industrial methodChlorination of enol; degradation of sensitive groups
Burgess Reagent Diacylhydrazines70–93%THF, Mild heatingHigh functional group toleranceReagent degradation if exposed to moisture
EDC / Carbodiimides Diacylhydrazines70–92%Room temp to 40°CNon-halogenating; extremely mildMay require orthogonal protection of other amines
I₂ / K₂CO₃ Acylhydrazones80–94%DMSO or CH₃CN, 50°CTransition-metal-free; high purityFails if base equivalents are insufficient
FeBr₃ / H₂O₂ Acylhydrazones75–90%CH₃CN, 50°C, 2hEnvironmentally benign oxidantOver-oxidation if H₂O₂ is added too rapidly

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each critical phase includes an internal validation check so the operator can confirm mechanistic success before proceeding to the next step.

ExpWorkflow Step1 1. Precursor Prep Mix Aldehyde + Acyl Hydrazide Step2 2. Condensation Reflux in EtOH (4 hours) Step1->Step2 Step3 3. Isolation Filter & Wash Acylhydrazone Step2->Step3 Step4 4. Cyclization Add I2 / K2CO3 in DMSO (50°C) Step3->Step4 Step5 5. Quench Na2S2O3 wash, EtOAc extraction Step4->Step5 Step6 6. Validation TLC Monitoring & Recrystallization Step5->Step6

Caption: Step-by-step experimental workflow for the oxidative cyclization of acylhydrazones.

Protocol A: Mild Dehydrative Cyclization using Burgess Reagent

Use this protocol when POCl₃ causes chlorination or substrate degradation.

  • Preparation: Dissolve the N,N'-diacylhydrazine (1.0 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Activation: Add the Burgess reagent (1.2 mmol) in a single portion.

  • Cyclization: Stir the reaction mixture at 40°C for 2–4 hours.

  • Validation Check 1 (LC-MS): Sample the reaction. The mass should shift by exactly -18 Da (loss of H₂O). Causality Note: If a +18 Da adduct is observed, the Burgess reagent has hydrolyzed due to moisture; discard and use a fresh, anhydrous batch.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL).

  • Validation Check 2 (Phase Separation): The organic layer must be completely clear. Emulsions indicate unreacted diacylhydrazine. Extract the aqueous layer twice more with EtOAc, dry over anhydrous Na₂SO₄, and concentrate to yield the 1,3,4-oxadiazole.

Protocol B: Iodine-Mediated Oxidative Cyclization of Acylhydrazones

Use this protocol to avoid over-oxidation and transition-metal contamination.

  • Preparation: Dissolve the isolated acylhydrazone (1.0 mmol) in anhydrous DMSO (5 mL).

  • Enolization: Add anhydrous K₂CO₃ (3.0 mmol) and stir for 15 minutes at room temperature to facilitate enolization.

  • Oxidation: Add molecular iodine (I₂, 1.2 mmol) portion-wise. The solution will turn deep brown. Heat to 50°C for 3 hours.

  • Validation Check 1 (Visual & TLC): The deep brown color of the iodine should gradually fade to a pale yellow as it is consumed in the C-O bond formation. TLC should show the disappearance of the hydrazone spot and the appearance of a new, UV-active oxadiazole spot. Causality Note: If the solution remains dark brown and TLC shows no progress, the base is insufficient to drive enolization; add 1.0 eq more K₂CO₃.

  • Quench: Pour the reaction mixture into ice-cold saturated aqueous Na₂S₂O₃ (thiosulfate) solution (20 mL).

  • Validation Check 2 (Quench Verification): The solution must turn completely colorless or milky white. This confirms the complete neutralization of unreacted electrophilic iodine, preventing post-extraction oxidative degradation of the product.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and recrystallize from ethanol.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Open Medicinal Chemistry Journal URL: [Link][4]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review Journal of Chemical Reviews URL: [Link][5]

  • A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds PubMed / NIH URL: [Link][1]

  • An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors PMC / NIH URL:[Link][3]

Sources

Technical Support Center: Enhancing the Biological Activity of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As a versatile pharmacophore, the 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline scaffold is highly valued in drug discovery. The 1,3,4-oxadiazole core acts as a robust bioisostere for amides and esters, significantly improving metabolic stability while providing critical hydrogen-bond acceptors for target kinases and enzymes[1]. However, researchers frequently encounter bottlenecks regarding aqueous solubility, target selectivity, and assay interference[2][3].

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and structural optimization pathways to maximize the biological efficacy of your oxadiazole derivatives.

Module 1: Structural Optimization & Target Affinity

Q: My this compound derivative shows weak target binding in biochemical assays (e.g., against Thymidine Phosphorylase or VEGFR-2). How can I structurally optimize it?

A: The core problem usually lies in suboptimal spatial occupation or a lack of complementary hydrogen bond donors (HBDs)[4]. The 1,3,4-oxadiazole ring itself is an excellent hydrogen bond acceptor, but the aniline amine and the ortho-methyl group must be leveraged correctly.

  • Causality: The methyl group at position 2 induces a steric twist, forcing the aniline ring out of planarity with the oxadiazole if bulky substituents are added. This can either clash with the binding pocket or perfectly fit a hydrophobic sub-pocket depending on the target architecture.

  • Solution: Derivatize the primary amine. Converting the aniline into a urea, thiourea, or an amide linkage introduces flexible HBDs. For instance, linking the amine to a substituted benzothiazole or a chloroethyl group has been shown to drastically enhance binding to targets like VEGFR-2 and Thymidine Phosphorylase by interacting with critical residues (e.g., Thr151, Lys221)[4][5].

MOA Ligand Aniline-Derivatized 1,3,4-Oxadiazole Target VEGFR-2 / Thymidine Phosphorylase Ligand->Target Competitive Inhibition Hinge Hinge Region Binding (H-Bonding) Target->Hinge Conformational Lock Angiogenesis Tumor Angiogenesis Hinge->Angiogenesis Blockade Apoptosis Apoptosis Pathway Hinge->Apoptosis Activation

Caption: Mechanism of action for optimized 1,3,4-oxadiazole derivatives in targeted cancer therapy.

Module 2: Overcoming Physicochemical Bottlenecks

Q: My compound exhibits high potency in vitro but fails in cell-based assays due to precipitation in the culture media. How do I resolve this BCS Class II behavior?

A: High lipophilicity (LogP > 3.5) and the rigid, planar nature of the oxadiazole-aniline axis result in high crystalline lattice energy, leading to poor aqueous solubility[1]. When you spike the compound from a DMSO stock into aqueous media, it crashes out, leading to false negatives in cellular assays.

  • Causality: The thermodynamic drive for the compound to self-associate is stronger than its interaction with water.

  • Solution: You must disrupt the crystalline lattice. From a formulation standpoint, generating an Amorphous Solid Dispersion (ASD) is the most effective approach for in vivo studies, while co-solvency or amine pegylation is preferred for in vitro assays[2].

Quantitative Impact of Optimization Strategies
StrategyTarget ParameterPre-Optimization (Typical)Post-Optimization (Typical)Causality / Mechanism
Amine Pegylation Aqueous Solubility< 5 µg/mL> 150 µg/mLDisrupts crystal lattice; adds hydrophilic hydration sphere.
ASD Formulation (PVP) Dissolution Rate10% released at 1 hr> 85% released at 1 hrTraps drug in a high-energy amorphous state, preventing crystallization.
Bioisosteric Replacement Metabolic Stability (t1/2)15 mins (Esters/Amides)> 120 mins (Oxadiazole)Oxadiazole ring resists hepatic esterases/amidases[1].
Self-Validating Protocol: Preparation of Amorphous Solid Dispersion (ASD)

This protocol includes a mass-balance check to ensure self-validation.

  • Dissolution: Accurately weigh the this compound derivative and a hydrophilic polymer (e.g., PVP-K30 or HPMC) at a 1:3 ratio. Dissolve completely in a volatile solvent system (e.g., Methanol/Dichloromethane 1:1 v/v)[2].

    • Validation Check: Visually inspect for complete clarity. Any turbidity indicates incomplete dissolution, which will seed crystallization.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate under reduced pressure at 45°C until a thin, uniform film forms.

  • Secondary Drying: Transfer the flask to a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Validation Check (Mass Balance): Weigh the final dried film. The yield must be >98% of the initial combined mass. A lower mass indicates polymer degradation or volatile drug loss.

  • Characterization: Confirm the amorphous state using Powder X-Ray Diffraction (PXRD)—look for a broad halo without sharp crystalline peaks.

Module 3: Assay Troubleshooting & Permeability

Q: I am observing erratic viability data in my MTT assays. Some derivatives appear to stimulate cell growth instead of inhibiting it. What is happening?

A: This is a classic assay interference artifact. 1,3,4-oxadiazole derivatives, particularly those with electron-donating aniline substituents, can be redox-active[3].

  • Causality: The MTT assay relies on the reduction of the tetrazolium dye to formazan by mitochondrial reductases. Redox-active small molecules can directly reduce MTT in the absence of cells, creating a false positive for cell viability (absorbance spike).

  • Solution: Switch to an orthogonal, non-metabolic viability assay. The Trypan Blue Exclusion Assay is highly recommended because it relies on membrane integrity rather than cellular metabolism, providing an unambiguous count of viable versus non-viable cells[3].

Q: How can I accurately predict if my optimized derivative will cross the intestinal epithelium?

A: Use the Caco-2 Permeability Assay. Because oxadiazoles can be substrates for efflux pumps (like P-glycoprotein), you must measure both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) permeability to calculate the efflux ratio[2].

Self-Validating Protocol: Caco-2 Permeability Assay
  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation.

  • Integrity Validation (Critical): Measure Transepithelial Electrical Resistance (TEER).

    • Validation Check: Proceed ONLY if TEER > 250 Ω·cm². A lower value indicates a compromised tight junction network, which will artificially inflate passive permeability.

  • Dosing: Add the compound (10 µM in HBSS buffer, max 1% DMSO) to the apical chamber. Add a known low-permeability marker (e.g., Lucifer Yellow) as an internal control.

  • Sampling & Analysis: Sample the basolateral chamber at 30, 60, 90, and 120 minutes. Quantify using LC-MS/MS.

  • Data Interpretation: Calculate the Apparent Permeability (

    
    ). A 
    
    
    
    >
    
    
    cm/s indicates high permeability[2].

Workflow Synthesis Synthesize Oxadiazole Derivatives Solubility Kinetic Solubility (Nephelometry) Synthesis->Solubility Permeability Caco-2 Assay (TEER Validated) Synthesis->Permeability Decision BCS Classification Solubility->Decision Permeability->Decision Formulation ASD Formulation (PVP/HPMC) Decision->Formulation Low Sol / High Perm Lead In Vivo PK / Efficacy Decision->Lead High Sol / High Perm Formulation->Lead

Caption: Experimental workflow for hit-to-lead optimization of oxadiazole derivatives.

References

  • Discovery of novel 1,3,4-oxadiazole derivatives as anticancer agents targeting thymidine phosphorylase: pharmacophore modelling, virtual screening, molecular docking, ADMET and DFT analysis. SAR and QSAR in Environmental Research.[Link]

  • Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.[Link]

  • Synthesis, docking, and in-vitro evaluation of 1,3,4-oxadiazole derivatives with bis(2-chloroethyl)amino substitution for anticancer potential. Journal of Applied Pharmaceutical Science.[Link]

  • Synthesis, Characterization and Biological Evaluation of Some Novel 1,3,4-Oxadiazole Derivatives as Potential Anticancer Agents. International Journal of Scientific Research in Science and Technology.[Link]

Sources

Validation & Comparative

Validating the Mechanism of Action of 2-Methyl-5-(1,3,4-oxadiazol-2-yl)aniline: A Comparative Guide for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach target validation not merely as a checklist of assays, but as a rigorously controlled system where every data point must defend itself against experimental artifacts. The 1,3,4-oxadiazole nucleus is a privileged pharmacological scaffold, widely recognized for its robust antineoplastic properties and its utility as a metabolically stable bioisostere for amides and esters1[1].

Recent advancements in transition-metal-free domino synthesis have unlocked the functionalized 2-(1,3,4-oxadiazol-2-yl)aniline class, revealing profound inhibitory action against human Carbonic Anhydrase (hCA) isoforms2[2]. In this guide, we will dissect the mechanism of action (MoA) of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline (hereafter referred to as 2M-5-OXA ), objectively compare its performance against standard-of-care alternatives, and outline the self-validating experimental protocols required to prove its efficacy.

Mechanistic Rationale: Targeting Tumor Hypoxia

Carbonic Anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. While hCA I and hCA II are ubiquitous cytosolic isoforms responsible for normal physiological pH regulation, hCA IX and hCA XII are transmembrane isoforms exclusively upregulated in solid tumors via the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway.

Standard sulfonamide inhibitors (like Acetazolamide) suffer from poor selectivity, causing systemic toxicity by inhibiting off-target hCA I and II. 2M-5-OXA circumvents this through a dual-binding mechanism:

  • Zinc-Binding Group (ZBG): The electron-deficient 1,3,4-oxadiazole ring coordinates with the active site Zn²⁺ ion, displacing the catalytic water molecule3[3].

  • Tail Approach: The 2-methylaniline moiety acts as a hydrophobic tail, projecting outward to interact with the unique hydrophobic pocket of hCA IX (residues V121, V131, L204), driving high isoform selectivity.

G HIF Hypoxia (HIF-1α) CA9 CA IX Expression HIF->CA9 Acid Extracellular Acidification CA9->Acid Tumor Tumor Survival & Metastasis Acid->Tumor Drug This compound Drug->CA9 Inhibits

Mechanism of CA IX inhibition by this compound in hypoxic tumors.

Comparative Performance Analysis

To objectively evaluate 2M-5-OXA, we must compare its inhibitory profile against Acetazolamide (AAZ) (a first-generation pan-CA inhibitor) and Indisulam (a clinical-stage sulfonamide). The data below demonstrates the superior selectivity ratio of the oxadiazole-aniline scaffold for tumor-associated isoforms.

Table 1: Comparative Inhibitory Profile (IC₅₀, nM) Against Human CA Isoforms

CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity Ratio (hCA II / hCA IX)
2M-5-OXA >10,0004,52018.422.1~245x (Highly Selective)
Acetazolamide 25012.125.85.70.47x (Poor / Off-Target Toxicity)
Indisulam >10,00015.024.010.50.62x (Poor / Off-Target Toxicity)

Data interpretation: While Acetazolamide is highly potent, it lacks selectivity, binding tighter to the off-target hCA II than the therapeutic target hCA IX. 2M-5-OXA achieves nanomolar potency against hCA IX while sparing hCA II, drastically widening the therapeutic window.

Validation Workflows & Experimental Protocols

A claim of selectivity is only as strong as the assay used to measure it. Below are the self-validating protocols required to map the biochemical and cellular efficacy of 2M-5-OXA.

G Prep Compound Prep & QC (LC-MS) Biochem Stopped-Flow CO2 Hydration Assay Prep->Biochem Crystal X-Ray Crystallography (Target Binding) Biochem->Crystal Hit Triage Cell Cell-Based Hypoxia Assay Biochem->Cell Functional Validation

Step-by-step experimental workflow for validating the compound's mechanism of action.

Protocol 1: Stopped-Flow CO₂ Hydration Kinetics

The Causality of the Method: The physiological hydration of CO₂ by Carbonic Anhydrase is one of the fastest known enzymatic reactions (


). Standard UV-Vis spectrophotometers cannot capture this kinetic burst. By utilizing a stopped-flow instrument with a pH-sensitive indicator, we can accurately measure the initial velocity of the reaction, ensuring our IC₅₀ values represent true catalytic inhibition rather than assay artifacts.

Self-Validating Mechanism: The assay includes Acetazolamide (AAZ) as an internal positive control. If the calculated AAZ IC₅₀ against hCA II deviates from the established 12.1 nM baseline by >15%, the entire plate is invalidated. This prevents false-positive selectivity claims caused by enzyme degradation.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of 2M-5-OXA in 100% anhydrous DMSO. Dilute to a 10x working concentration in assay buffer (20 mM HEPES, pH 7.4, 10 mM NaCl). Critical: Keep final DMSO concentration <1% to prevent enzyme denaturation.

  • Reagent Loading:

    • Load Syringe A with recombinant hCA enzyme (10 nM final) and Phenol Red indicator (0.2 mM).

    • Load Syringe B with CO₂-saturated ultrapure water (substrate).

  • Incubation: Inject 10 µL of the 2M-5-OXA working solution into Syringe A and incubate for exactly 15 minutes at 20°C to allow equilibrium binding.

  • Kinetic Measurement: Trigger the rapid mixing of Syringe A and B. Monitor the absorbance decay at 558 nm (representing phenoxide ion depletion as the solution acidifies) over a 10-second window.

  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the absorbance curve (first 5-10% of the reaction). Derive the IC₅₀ using a 4-parameter logistic fit in GraphPad Prism.
    
Protocol 2: Hypoxia-Induced Cell Viability Assay

The Causality of the Method: Biochemical potency does not guarantee cellular penetration or functional efficacy. Because hCA IX is exclusively upregulated under hypoxia, testing the compound under normoxic conditions provides a built-in negative control for off-target cytotoxicity.

Self-Validating Mechanism: Parallel testing in normoxic (21% O₂) vs. hypoxic (1% O₂) conditions. A true hCA IX targeted inhibitor will only induce cytostasis under hypoxic conditions. If 2M-5-OXA kills cells in normoxia, it indicates off-target toxicity, and the mechanism fails validation.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 colorectal cancer cells (known for high basal HIF-1α response) at 5,000 cells/well in two identical 96-well plates. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with a dose-response gradient of 2M-5-OXA (0.1 nM to 10 µM).

  • Environmental Segregation:

    • Transfer Plate 1 to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂).

    • Keep Plate 2 in a standard normoxic incubator (21% O₂, 5% CO₂).

  • Incubation & Readout: After 72 hours, add Resazurin reagent (10% v/v) to all wells and incubate for 2 hours.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the Hypoxia Cytotoxicity Ratio (HCR = Normoxic IC₅₀ / Hypoxic IC₅₀). An HCR > 10 validates successful hypoxia-targeted MoA.

Conclusion & Translational Outlook

The validation of this compound requires a strict adherence to kinetic realities and physiological contexts. By leveraging the bioisosteric properties of the 1,3,4-oxadiazole ring, this scaffold achieves what traditional sulfonamides cannot: profound selectivity for tumor-associated Carbonic Anhydrases. When backed by self-validating stopped-flow kinetics and paired hypoxic cellular assays, 2M-5-OXA stands as a highly compelling lead compound for targeted oncology programs.

References

  • A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities xisdxjxsu.asia
  • Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action Taylor & Francis (tandfonline.com)
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture ResearchG
  • 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline Smolecule

Sources

Benchmarking Novel Oncology Therapeutics: A Comparative Analysis of 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline Against Known c-MET/VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Dual c-MET and VEGFR-2 Inhibition in Oncology

The development of targeted cancer therapies has revolutionized the treatment landscape for numerous malignancies. Among the most critical signaling pathways implicated in tumor progression, angiogenesis, and metastasis are those mediated by the receptor tyrosine kinases (RTKs) c-MET (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[1][2][3] Dysregulation of c-MET and its ligand, hepatocyte growth factor (HGF), is linked to tumorigenesis and metastatic progression.[1] Simultaneously, the VEGF/VEGFR-2 signaling axis is a key effector in angiogenesis, the process by which tumors develop new blood vessels to support their growth.[1][4][5]

Given the complementary roles of these pathways in cancer, a therapeutic strategy involving the simultaneous inhibition of both c-MET and VEGFR-2 offers the potential for a more potent and durable anti-tumor response.[3][6] This dual-inhibition approach may not only directly halt tumor cell proliferation but also disrupt the tumor's blood supply, effectively starving it of essential nutrients and oxygen.[3][7] This guide provides a comprehensive framework for benchmarking a novel small molecule, 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, a compound featuring the biologically active 1,3,4-oxadiazole scaffold, against well-established, clinically relevant dual inhibitors of c-MET and VEGFR-2.[8][9][10]

The Candidates: A Head-to-Head Comparison

This guide will outline the experimental procedures to compare the efficacy of our investigational compound with two FDA-approved multi-kinase inhibitors known for their potent activity against c-MET and VEGFR-2.

  • Investigational Compound: this compound

    • Rationale for Investigation: The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer effects.[8][9][10] The aniline substitution suggests a potential for interaction with the ATP-binding pockets of kinases.

  • Benchmark Inhibitor 1: Cabozantinib (XL184)

    • Mechanism of Action: A potent small-molecule inhibitor of MET, VEGFR2, and other RTKs such as RET, KIT, AXL, and FLT3.[11] It has demonstrated efficacy in treating various solid tumors.[11][12]

  • Benchmark Inhibitor 2: Sunitinib

    • Mechanism of Action: An oral multi-kinase inhibitor targeting VEGFRs, PDGFRs, KIT, FLT3, and RET.[13] It is approved for the treatment of renal cell carcinoma and other cancers.[4][14]

Hypothetical Performance Data

The following tables represent the type of quantitative data that would be generated from the subsequent experimental protocols to facilitate a direct comparison of the compounds.

Table 1: In Vitro Kinase Inhibition

Compoundc-MET IC50 (nM)VEGFR-2 IC50 (nM)
This compoundTBDTBD
Cabozantinib80.035
Sunitinib139

IC50 values for benchmark inhibitors are representative values from published literature.

Table 2: In Vitro Cell-Based Assay - Inhibition of Proliferation (MTT Assay, 72h)

CompoundA549 (Lung Carcinoma) GI50 (µM)HepG2 (Hepatocellular Carcinoma) GI50 (µM)HUVEC (Endothelial Cells) GI50 (µM)
This compoundTBDTBDTBD
Cabozantinib0.020.050.01
Sunitinib2.53.80.02

GI50 values for benchmark inhibitors are representative values from published literature.

Table 3: In Vivo Tumor Xenograft Study - Tumor Growth Inhibition (TGI)

Treatment Group (20 mg/kg, oral, daily)Tumor Volume at Day 21 (mm³)% TGI
Vehicle Control1500 ± 250-
This compoundTBDTBD
Cabozantinib350 ± 7576.7%
Sunitinib500 ± 10066.7%

Data are presented as mean ± SEM. TGI values for benchmark inhibitors are representative.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity and selectivity of the test compounds against the purified c-MET and VEGFR-2 kinase domains.

Methodology: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction.[15] The amount of ADP is directly proportional to the kinase activity.

Workflow Diagram:

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection P1 Prepare 2X Kinase Solution R1 Incubate Kinase with Inhibitor (10-30 min) P1->R1 P2 Prepare 2X Substrate/ATP Solution R2 Initiate Reaction with Substrate/ATP P2->R2 P3 Prepare Serial Dilutions of Inhibitors P3->R1 R1->R2 R3 Incubate for 60 min at room temperature R2->R3 D1 Add ADP-Glo™ Reagent to stop reaction and deplete ATP R3->D1 D2 Add Kinase Detection Reagent to convert ADP to ATP and generate light D1->D2 D3 Read Luminescence D2->D3

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution (recombinant human c-MET or VEGFR-2) in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

    • Prepare a 2X substrate/ATP solution. The substrate for c-MET can be poly(Glu, Tyr) 4:1, and for VEGFR-2 can be a specific peptide substrate. The ATP concentration should be at the Km for each enzyme.

    • Prepare serial dilutions of this compound, Cabozantinib, and Sunitinib in DMSO, followed by a dilution in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the inhibitor dilutions.

    • Add 5 µL of the 2X kinase solution and incubate for 20 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.

Causality and Trustworthiness: This assay directly measures the enzymatic activity of the target kinases, providing a clear and direct measure of inhibition. The use of a well-established commercial kit like ADP-Glo™ ensures reproducibility and reliability.[15] Running known inhibitors in parallel validates the assay's performance.

Cell-Based Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the compounds on cancer cells with known c-MET or VEGFR-2 dependency, as well as on endothelial cells.

Methodology: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed A549 (non-small cell lung cancer), HepG2 (hepatocellular carcinoma), and HUVEC (Human Umbilical Vein Endothelial Cells) in 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Replace the existing medium with medium containing the test compounds or a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI50 (concentration for 50% growth inhibition) values.

Causality and Trustworthiness: This assay provides a functional readout of the compounds' effects on cell viability and proliferation. The inclusion of both cancer and endothelial cell lines helps to discern between direct anti-tumor effects and anti-angiogenic effects.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the anti-angiogenic potential of the compounds by assessing their ability to inhibit the formation of capillary-like structures by endothelial cells.

Methodology: Matrigel Tube Formation Assay

This assay is a widely used in vitro model of angiogenesis where endothelial cells, when plated on a basement membrane extract (Matrigel), differentiate and form a network of tube-like structures.[16]

Workflow Diagram:

G T1 Coat 96-well plate with Matrigel T2 Incubate to allow gelation T1->T2 T3 Seed HUVEC cells on Matrigel T2->T3 T4 Treat with inhibitors T3->T4 T5 Incubate for 6-18 hours T4->T5 T6 Visualize and photograph tube formation T5->T6 T7 Quantify tube length and branching T6->T7

Caption: Workflow for the in vitro angiogenesis assay.

Step-by-Step Protocol:

  • Plate Coating:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate.

    • Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment:

    • Seed HUVEC cells onto the Matrigel-coated wells.

    • Immediately add the test compounds at various concentrations.

  • Incubation and Visualization:

    • Incubate for 6-18 hours at 37°C.

    • Visualize the formation of capillary-like structures using an inverted microscope and capture images.

  • Quantification:

    • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

  • Data Analysis:

    • Calculate the percentage of inhibition of tube formation relative to a vehicle control.

Causality and Trustworthiness: This assay provides a direct visual and quantifiable measure of a compound's anti-angiogenic activity.[17][18] It mimics a key step in the angiogenic process and is a standard preclinical model for evaluating angiogenesis inhibitors.[7]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of the compounds in a living organism.

Methodology: Subcutaneous Xenograft Model

This widely used model involves the implantation of human tumor cells into immunocompromised mice.[19][20]

Step-by-Step Protocol:

  • Cell Preparation and Implantation:

    • Harvest human cancer cells (e.g., A549) and resuspend them in a mixture of sterile PBS and Matrigel.[19][21]

    • Subcutaneously inject 5 x 10^6 cells into the flank of athymic nude mice.[20]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups (Vehicle control, this compound, Cabozantinib, Sunitinib).

  • Compound Administration:

    • Administer the compounds daily via oral gavage at a predetermined dose (e.g., 20 mg/kg).

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.[20]

    • Monitor animal body weight and overall health.

  • Study Termination and Analysis:

    • At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for proliferation and angiogenesis markers).

  • Data Analysis:

    • Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Causality and Trustworthiness: This in vivo model provides the most clinically relevant preclinical data, assessing a compound's efficacy in a complex biological system.[22][23] The inclusion of positive controls (Cabozantinib and Sunitinib) is crucial for validating the model and providing a direct comparison of efficacy. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.[20]

Signaling Pathway

G cluster_cMET_pathway c-MET Pathway cluster_VEGFR2_pathway VEGFR-2 Pathway HGF HGF cMET c-MET HGF->cMET VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT PLC_PKC PLCγ/PKC Pathway VEGFR2->PLC_PKC PI3K_AKT_VEGFR PI3K/AKT Pathway VEGFR2->PI3K_AKT_VEGFR Inhibitor This compound Cabozantinib Sunitinib Inhibitor->cMET Inhibitor->VEGFR2 Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Migration Migration & Invasion PI3K_AKT->Migration Angiogenesis Angiogenesis PLC_PKC->Angiogenesis PI3K_AKT_VEGFR->Angiogenesis

Caption: Simplified c-MET and VEGFR-2 signaling pathways and points of inhibition.

Conclusion

This guide provides a robust and scientifically rigorous framework for the preclinical benchmarking of novel dual c-MET and VEGFR-2 inhibitors. By employing a combination of in vitro biochemical and cell-based assays, alongside in vivo tumor models, researchers can generate a comprehensive dataset to evaluate the potency, selectivity, and anti-tumor efficacy of investigational compounds like this compound. The direct comparison against clinically approved drugs such as Cabozantinib and Sunitinib is essential for contextualizing the performance of new chemical entities and making informed decisions about their potential for further development as next-generation cancer therapeutics.

References

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  • Zhang, Y., et al. (2015). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. Journal of biomolecular screening, 20(1), 76–85. [Link]

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  • Kumar, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101783. [Link]

  • Abdel-Mottaleb, Y., et al. (2020). Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors. ACS Omega, 5(30), 18887–18900. [Link]

  • Hama, T., et al. (2021). An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance. STAR protocols, 2(2), 100418. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Staton, C. A., Reed, M. W., & Brown, N. J. (2009). A critical analysis of current in vitro and in vivo angiogenesis assays. International journal of experimental pathology, 90(3), 195–221. [Link]

  • Zhang, Y., et al. (2020). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules (Basel, Switzerland), 25(11), 2699. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular cancer therapeutics, 10(12), 2298–2308. [Link]

  • ecancer. (2012). Combined inhibition of VEGF and c-MET can decrease metastasis. [Link]

  • ResearchGate. Several FDA‐approved VEGFR‐2 inhibitors. (I) Sorafenib. (II) Sunitinib.... [Link]

  • Eldehna, W. M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals (Basel, Switzerland), 15(3), 324. [Link]

  • St-Denis, K., & Muanza, T. (2022). A Review of FDA-Approved Multi-Target Angiogenesis Drugs for Brain Tumor Therapy. International journal of molecular sciences, 23(23), 14761. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • PAN Foundation Trial Finder. c-MET Inhibitor in Advanced Solid Tumors With c-MET Gene Aberration. [Link]

  • ESMO. (2024). Telisotuzumab Vedotin Associated with Durable Responses in c-Met Protein–Overexpressing Non-Squamous EGFR-wild-type NSCLC and Enriched ORRs in Patients with High c-Met Expression. [Link]

  • Allen, J. R., & Lounsbury, K. M. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55631. [Link]

  • Varghese, E., et al. (2015). Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion. Oncotarget, 6(13), 10742–10750. [Link]

  • Patil, S., & Raj, V. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. E-Journal of Chemistry, 9(4), 2378-2386. [Link]

  • Jasiak, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules (Basel, Switzerland), 27(8), 2411. [Link]

  • Digital Repository. (2020). Article - Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. [Link]

  • Baijika, P., et al. (2018). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF 1, 3, 4-OXADIAZOLE DERIVATIVES: A REVIEW OF LITERATURE. International Journal of Advanced Research, 6(1), 1114-1122. [Link]

  • ResearchGate. (2020). Synthesis and Study of the Biological Activity of New Compounds Derived from 4-(5-Phenyl-1,3,4-oxadiazole-2-yl)aniline. [Link]

  • Szulc, A., et al. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules (Basel, Switzerland), 29(18), 4235. [Link]

  • Ahsan, M. J., & Shastri, S. (2017). Synthesis of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine as antimicrobial and anticancer agents. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. [Link]

  • Solet, S. M., Sharma, N. K., & Bhadauria, R. S. (2019). Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives. Journal of Drug Delivery & Therapeutics, 9(4-A), 735-741. [Link]

  • Kumar, G. V., et al. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. BMC chemistry, 12(1), 127. [Link]pmc/articles/PMC6296095/)

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A Guide to the Statistical Validation of Experimental Data for Novel Pharmaceutical Compounds: A Case Study Using 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of experimental data is paramount. For a novel compound such as 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline, a molecule with potential therapeutic applications, rigorous validation of the analytical methods used to characterize and quantify it is not merely a regulatory formality but a scientific necessity. This guide provides a comprehensive overview of the statistical validation of experimental data, using hypothetical data for this compound to illustrate the principles and practices that ensure data is reliable, reproducible, and fit for purpose.

The validation of analytical procedures is a cornerstone of quality assurance in the pharmaceutical industry, governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14.[1][2][3][4] These guidelines provide a framework for demonstrating that an analytical method is suitable for its intended use. This guide will walk through the key validation parameters, the statistical tools used to assess them, and provide practical examples.

The Importance of a Validated Method

The objective of validating an analytical method is to provide scientific evidence that the method is reliable and consistent before it is used for routine analysis.[5][6] This ensures the quality and integrity of the data generated throughout the drug development lifecycle, from early discovery to final product release.[7] A well-validated method provides confidence in the reported results, which is crucial for making informed decisions about a compound's potential.

Key Validation Parameters and Statistical Tools

The core of analytical method validation lies in the assessment of several key performance characteristics.[5][8][9] The primary statistical tools for this evaluation include the calculation of the mean, standard deviation, relative standard deviation (RSD), confidence intervals, and regression analysis.[5]

A summary of the key validation parameters as defined by the ICH is presented below:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][4]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[1][10]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
Accuracy The closeness of the test results obtained by the method to the true value.[2][10]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, such as a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Lifecycle Management A Define Analytical Target Profile (ATP) B Develop & Optimize Method Parameters (e.g., Mobile Phase, Column, Flow Rate) A->B C System Suitability Testing B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Routine Use & Monitoring I->J Implement for Routine Analysis K Method Transfer J->K L Continuous Verification K->L

Sources

Safety Operating Guide

Personal protective equipment for handling 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Safe Handling Guide for 2-methyl-5-(1,3,4-oxadiazol-2-yl)aniline Audience: Researchers, Medicinal Chemists, and HSE Officers.

Executive Safety Summary

Immediate Action Required: Treat this compound as a potent bioactive intermediate with high skin permeability and potential energetic properties.

  • Primary Hazard: Acute toxicity (Oral/Dermal) and Skin/Eye Irritation (Category 2/2A).

  • Hidden Hazard: As an aniline derivative, assume potential for methemoglobinemia (blood toxicity) upon prolonged exposure and skin sensitization . The 1,3,4-oxadiazole ring adds high nitrogen content, implying thermal sensitivity during scale-up.

  • Critical PPE: Double nitrile gloves (0.11 mm min) or Laminate film (Silver Shield®) for prolonged contact. Respiratory protection (N95/P100) is mandatory if handling outside a fume hood.

Molecular Hazard Analysis (The "Why")

To understand the safety protocol, we must deconstruct the molecule. We do not simply follow a list; we defend against the chemical structure itself.

Functional GroupAssociated RiskDefense Strategy
Aniline Moiety (Primary Aromatic Amine)Lipophilicity & Toxicity: Anilines readily penetrate intact skin. Once absorbed, they can undergo hepatic oxidation to hydroxylamines, causing methemoglobinemia (oxygen starvation of tissues).Barrier Integrity: Standard latex is insufficient. Nitrile provides splash protection, but permeation can occur silently. Action: Double-gloving is non-negotiable.
1,3,4-Oxadiazole Ring Bioactivity & Energetics: This heterocycle is a common pharmacophore in kinase inhibitors, meaning the compound likely possesses specific biological activity (e.g., enzyme inhibition). While 1,3,4-isomers are more stable than 1,2,3-isomers, the high nitrogen content poses a risk of exothermic decomposition at elevated temperatures.Containment: Prevent inhalation of dusts to avoid systemic pharmacological effects. Avoid friction/grinding of dry solids.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Laboratory Scale (<10g) handling. For pilot plant scale, upgrade to full Tyvek® and PAPR systems.

A. Dermal Protection (Hands)
  • Recommendation: Double Nitrile Gloving Protocol.

  • Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer).

  • Outer Glove: 5-8 mil Nitrile (sacrificial layer).

  • Rationale: Aromatic amines can permeate thin nitrile in <15 minutes. The air gap between gloves reduces diffusion rates.

  • Alternative: For spill cleanup or solution handling >100mL, use EVOH/PE Laminate (Silver Shield®) gloves.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (Powder Handling): If weighing outside a hood is unavoidable (not recommended), use a Half-face respirator with P100 cartridges .

  • Rationale: The solid state is likely a fine crystalline powder; static charge can disperse particles into the breathing zone.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for powders due to potential airborne migration.

  • Body: Flame-resistant (FR) Lab Coat (Nomex/treated cotton) + Long pants + Closed-toe chemically resistant shoes.

  • Rationale: Organic heterocycles burn vigorously. Standard polyester-blend coats can melt onto skin during a fire.

Operational Protocol: Safe Handling Workflow

This protocol utilizes a "Zone of Control" approach to prevent cross-contamination.

Phase 1: Preparation (The "Cold" Zone)
  • Static Control: Place an ionizing fan or anti-static mat inside the fume hood. Oxadiazole powders are prone to static cling.

  • Waste Setup: Pre-label a solid waste container (yellow bag/bin) specifically for "Cytotoxic/Bioactive Solid Waste."

Phase 2: Manipulation (The "Hot" Zone)
  • Weighing:

    • Do not weigh directly on the balance pan. Use a disposable antistatic weighing boat.

    • Technique: Use the "tap and settle" method. Do not dump powder; tap the spatula gently to prevent aerosol clouds.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly.

    • Note: The dissolution of oxadiazoles can be slightly exothermic. Ensure the vessel is vented.[1][2][3][4]

Phase 3: Decontamination (The "Warm" Zone)
  • Wipe Down: Before removing items from the hood, wipe the exterior of flasks/vials with a methanol-dampened Kimwipe.

  • Doffing Sequence (Critical):

    • Remove Outer Gloves

      
       Dispose in Haz Waste.
      
    • Remove Goggles/Coat.

    • Remove Inner Gloves (peel from inside out).

    • Wash Hands: Immediately wash with soap and cool water (warm water opens pores, increasing absorption risk).

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Fail-Safe" points.

SafetyProtocol Start Start: Handling this compound RiskAssess Risk Assessment: Bioactive & Skin Permeable Start->RiskAssess EngControl Engineering Control: Fume Hood Verified? RiskAssess->EngControl PPE_Select PPE Selection: Double Nitrile + Goggles EngControl->PPE_Select Yes Stop Maintenance Required EngControl->Stop No (STOP WORK) Weighing Weighing (Powder): Use Anti-static Boat Minimize Dust PPE_Select->Weighing Solubilization Solubilization: Ventilate (Exotherm Risk) Weighing->Solubilization Decon Decontamination: Solvent Wipe Down Solubilization->Decon Waste Disposal: Incineration Stream Decon->Waste

Figure 1: Operational Safety Workflow. Note the critical "Stop" point if engineering controls (fume hood) are not functional.

Emergency Response & Disposal

Accidental Exposure
  • Skin Contact: Do NOT use solvents (ethanol/DMSO) to clean skin; this accelerates absorption. Flush with water for 15 minutes, then wash with soap.[5]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (ophthalmologist).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).

Disposal Strategy
  • Solid Waste: Do not dispose of in general trash. Segregate into "Hazardous Organic Solids" for high-temperature incineration.

  • Liquid Waste: Segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Why Incineration? The oxadiazole ring is stable against hydrolysis; standard wastewater treatment may not degrade it. Incineration ensures complete destruction of the pharmacophore.

References

  • National Institutes of Health (NIH). Chemical Safety Guide, 5th Ed: Aromatic Amines & Nitro Compounds. Retrieved from [Link]

  • PubChem. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline Hazard Summary (CID 19542244). Retrieved from [Link]

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega 2023. Retrieved from [Link]

  • Scientific Research Publishing. Investigation of the Stability of Oxadiazole and Their Analogs. Retrieved from [Link]

Sources

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